Product packaging for 3-Iodo-1,2,4,5-tetramethylbenzene(Cat. No.:CAS No. 2100-25-6)

3-Iodo-1,2,4,5-tetramethylbenzene

Cat. No.: B1582473
CAS No.: 2100-25-6
M. Wt: 260.11 g/mol
InChI Key: MCRSYYLHVQGFNR-UHFFFAOYSA-N
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Description

3-Iodo-1,2,4,5-tetramethylbenzene is a useful research compound. Its molecular formula is C10H13I and its molecular weight is 260.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97133. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13I B1582473 3-Iodo-1,2,4,5-tetramethylbenzene CAS No. 2100-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1,2,4,5-tetramethylbenzene
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InChI

InChI=1S/C10H13I/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MCRSYYLHVQGFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20175209
Record name 1-Iodo-2,3,5,6-tetramethylbenzene
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Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2100-25-6
Record name 3-Iodo-1,2,4,5-tetramethylbenzene
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Record name 1-Iodo-2,3,5,6-tetramethylbenzene
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Record name Iododurene
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Record name 1-Iodo-2,3,5,6-tetramethylbenzene
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Record name 1-iodo-2,3,5,6-tetramethylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-1,2,4,5-tetramethylbenzene from Durene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 3-Iodo-1,2,4,5-tetramethylbenzene, commonly known as iododurene, from durene (1,2,4,5-tetramethylbenzene). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and characterization of the final product.

Introduction and Significance

This compound is a valuable iodinated aromatic compound.[1] Aryl iodides are pivotal intermediates in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which facilitates a wide array of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures found in pharmaceuticals, advanced materials, and natural products.[2] The presence of the sterically hindered and electron-rich durene core makes iododurene a unique building block for accessing complex, highly substituted aromatic structures.

Durene itself is a readily available starting material, produced from the methylation of other benzene derivatives like p-xylene.[3] Its high molecular symmetry and reactivity make it an excellent substrate for electrophilic aromatic substitution.[3] This guide will focus on the direct iodination of durene, a process that involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of this compound from durene proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is characteristic of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring.

Generation of the Electrophile

Unlike other halogens, molecular iodine (I₂) is generally unreactive towards aromatic rings.[4][5] Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺.[4][5][6] Common methods for generating the iodine electrophile include the use of:

  • Oxidizing acids: A mixture of nitric acid and sulfuric acid can oxidize I₂ to a reactive electrophilic species.[6][7]

  • Other oxidizing agents: Hydrogen peroxide or copper salts (e.g., CuCl₂) can also be employed to facilitate the oxidation of I₂.[4]

  • Pre-formed iodinating agents: Reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) serve as direct sources of electrophilic iodine.[8][9][10][11]

The choice of the iodinating system can influence the reaction conditions and the overall efficiency of the synthesis. For the direct iodination of durene, a system employing iodine in the presence of oxidizing acids offers a straightforward and effective approach.[7]

The Substitution Reaction

Once the electrophilic iodine species (I⁺) is generated, the reaction proceeds in two main steps:

  • Attack of the aromatic ring: The electron-rich π-system of the durene ring acts as a nucleophile and attacks the electrophilic iodine. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

The overall transformation can be visualized with the following workflow:

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution I2 Iodine (I₂) I_plus Electrophilic Iodine (I⁺) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., HNO₃/H₂SO₄) Oxidant->I_plus Sigma_Complex Sigma Complex (Arenium Ion) I_plus->Sigma_Complex Durene Durene Durene->Sigma_Complex Nucleophilic Attack Iododurene This compound Sigma_Complex->Iododurene Deprotonation

Caption: Workflow for the synthesis of Iododurene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from durene.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Durene (1,2,4,5-Tetramethylbenzene)95-93-2C₁₀H₁₄134.22
Iodine7553-56-2I₂253.81
Acetic Acid (Glacial)64-19-7CH₃COOH60.05
Sulfuric Acid (Concentrated)7664-93-9H₂SO₄98.08
Nitric Acid (Concentrated)7697-37-2HNO₃63.01
Sodium Bicarbonate144-55-8NaHCO₃84.01
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11
Dichloromethane75-09-2CH₂Cl₂84.93
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Column chromatography setup (optional)

Synthetic Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve durene (13.4 g, 0.1 mol) and iodine (25.4 g, 0.1 mol) in 100 mL of glacial acetic acid. Heat the mixture to approximately 70°C with stirring to facilitate the dissolution of the solids.[7]

  • Addition of Oxidizing Acids: In a separate beaker, prepare a mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (5 mL) diluted in 20 mL of glacial acetic acid. Add this acid mixture dropwise to the reaction flask over a period of 30 minutes using a dropping funnel. Maintain the reaction temperature at 70-80°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 70-80°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane). The reaction is typically complete within 2-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 500 mL of cold water. A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with water until the filtrate is neutral.

    • To remove any unreacted iodine, wash the solid with a 10% aqueous solution of sodium thiosulfate, followed by water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using hexane as the eluent.[7]

    • Dry the purified product under vacuum to yield this compound as a colorless solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

TechniqueExpected Results
Melting Point 78-82 °C[12]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.2-2.4 (s, 12H, 4 x CH₃), ~6.9-7.1 (s, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~20-25 (CH₃), ~100 (C-I), ~135-140 (Ar-C)
Mass Spectrometry (EI) m/z: 260 (M⁺), corresponding to C₁₀H₁₃I
Appearance Colorless, needle-like crystals[7]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Durene: Flammable solid.[13] Keep away from heat, sparks, and open flames.[13]

  • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care and add them slowly to the reaction mixture.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Iodine Monochloride (if used as an alternative): A corrosive chemical that can cause severe skin burns and eye damage.[14] Inhalation of its vapors can irritate the respiratory system.[14] It reacts with water to produce toxic and corrosive fumes.[14]

Emergency Procedures:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing.[14]

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water if the person is conscious. Seek immediate medical attention.[14]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss of product during workup.Monitor the reaction closely by TLC to ensure completion. Be careful during the workup and purification steps to minimize mechanical losses. Ensure the oxidizing agent is active.
Formation of Di-iodinated Product Excess iodinating agent or harsh reaction conditions.Use stoichiometric amounts of iodine and oxidizing agent. Control the reaction temperature carefully.
Incomplete Removal of Iodine Insufficient washing with sodium thiosulfate.Ensure a thorough wash with a fresh solution of sodium thiosulfate until the purple color of iodine is no longer visible in the washings.

Conclusion

The synthesis of this compound from durene via electrophilic aromatic substitution is a robust and accessible method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize iododurene for their research and development needs.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and structural properties of 3-Iodo-1,2,4,5-tetramethylbenzene (also known as iododurene), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's characteristics. We will delve into its fundamental physical constants, structural elucidation through crystallographic data, and a detailed, field-proven protocol for its synthesis. Furthermore, this guide will outline the principles and methodologies for its spectroscopic characterization, providing a framework for its unambiguous identification and quality control.

Introduction

This compound, with the CAS Number 2100-25-6, is a halogenated aromatic hydrocarbon.[1] Its structure, featuring a sterically hindered iodinated benzene ring, makes it a valuable synthon in organic chemistry. The presence of the iodo-substituent allows for a variety of subsequent cross-coupling reactions, making it a versatile building block for more complex molecular architectures. Notably, it has been investigated for its potential anti-infective and antineoplastic properties.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while the melting point is well-established, reported values for the boiling point and density show some variation in the literature, which is not uncommon for specialized solid organic compounds.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃I[1]
Molecular Weight 260.11 g/mol [1]
Appearance White to off-white crystalline powder or colorless needles.[2][3]
Melting Point 78-82 °C[4]
78.5-79.5 °C[3]
80-82 °C[5]
78-80 °C (recrystallized) [2]
Boiling Point 290 °C[3][4]
Density 1.472 g/cm³[3]
1.436 g/cm³ (rough estimate)[4]
Solubility Insoluble in water; soluble in organic solvents such as methanol, ethanol, dichloromethane, and acetone.[2]
CAS Number 2100-25-6[1]

Structural Elucidation: A Crystallographic Perspective

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. This technique provides invaluable insights into bond lengths, bond angles, and the overall molecular geometry, which in turn influence the compound's physical properties and reactivity.

The molecule is nearly planar, with the iodine atom slightly displaced from the mean plane of the carbon atoms. The crystal structure reveals no significant intermolecular interactions, which is consistent with a relatively low melting point for a molecule of its size.

Below is a logical workflow for determining the crystal structure of a solid organic compound like this compound.

G cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth Slow evaporation, vapor diffusion, or cooling of a saturated solution mounting Crystal Mounting crystal_growth->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer Exposure to X-ray beam data_reduction Data Reduction & Absorption Correction diffractometer->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure G reagents Durene, Iodine, Periodic Acid Dihydrate reaction_mixture Combine in Flask reagents->reaction_mixture acidic_medium H₂SO₄/H₂O/AcOH acidic_medium->reaction_mixture heating Heat to 65-70°C (approx. 1 hr) reaction_mixture->heating Stirring precipitation Cool & Add Water heating->precipitation filtration Vacuum Filtration precipitation->filtration Wash with H₂O recrystallization Recrystallize from Boiling Acetone filtration->recrystallization final_product This compound recrystallization->final_product

References

3-Iodo-1,2,4,5-tetramethylbenzene CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-1,2,4,5-tetramethylbenzene: Synthesis, Properties, and Applications in Advanced Organic Synthesis

Introduction: Unveiling this compound

This compound, also known by its common name 3-Iododurene, is a poly-substituted aryl iodide. Its structure features a benzene ring fully substituted with four methyl groups and one iodine atom, creating a sterically hindered yet highly valuable chemical intermediate. This guide provides a comprehensive overview of its synthesis, structural and physicochemical properties, and its strategic applications for researchers, scientists, and professionals in drug development. The presence of the carbon-iodine (C-I) bond on the electron-rich durene core makes this compound a particularly potent building block in modern synthetic chemistry.

Core Compound Identification

IdentifierValue
CAS Number 2100-25-6[1]
Molecular Formula C₁₀H₁₃I[2]
Molecular Weight 260.11 g/mol [2]
IUPAC Name 1-Iodo-2,3,5,6-tetramethylbenzene[2]
Synonyms 3-Iododurene, Iododurene, 2,3,5,6-Tetramethyliodobenzene
Canonical SMILES CC1=C(C(=C(C=C1C)I)C)C
InChIKey MCRSYYLHVQGFNR-UHFFFAOYSA-N

Strategic Synthesis: Electrophilic Iodination of Durene

The most reliable and scalable synthesis of this compound is achieved through the direct electrophilic iodination of its parent hydrocarbon, 1,2,4,5-tetramethylbenzene (durene). The high electron density of the durene ring, conferred by the four activating methyl groups, makes it susceptible to electrophilic attack. However, because elemental iodine (I₂) is a relatively weak electrophile, an oxidizing agent is required to generate a more potent iodinating species in situ.

Mechanism of Action: The Role of Periodic Acid

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. In the established protocol from Organic Syntheses, periodic acid dihydrate (H₅IO₆) serves as the crucial oxidant. It reacts with molecular iodine to generate an electrophilic iodine species, likely a protonated hypoiodous acid or a related cationic iodine complex. This potent electrophile is then attacked by the π-electrons of the durene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is driven to completion by the rearomatization of the ring through the loss of a proton.

G reagents I₂ + H₅IO₆ (Iodine + Periodic Acid) electrophile Generation of Electrophile (I⁺ source) reagents->electrophile Oxidation attack Nucleophilic Attack electrophile->attack durene Durene Ring (Nucleophile) durene->attack sigma Sigma Complex (Arenium Ion Intermediate) attack->sigma Forms intermediate deprotonation Deprotonation (Rearomatization) sigma->deprotonation Loses H⁺ product This compound deprotonation->product Forms product G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase charge 1. Charge Flask: Durene, I₂, H₅IO₆ add_solvent 2. Add Solvent: AcOH/H₂O/H₂SO₄ charge->add_solvent heat 3. Heat & Stir: 65-70°C, ~1 hr add_solvent->heat precipitate 4. Precipitate: Add 250 mL H₂O heat->precipitate Reaction complete filter_wash 5. Filter & Wash: Collect crude solid precipitate->filter_wash recrystallize 6. Recrystallize: Boiling Acetone filter_wash->recrystallize Crude Product cool 7. Cool & Crystallize: Overnight in refrigerator recrystallize->cool final_filter 8. Final Filtration: Collect pure needles cool->final_filter

References

spectroscopic data of 3-Iododurene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-Iododurene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-Iododurene (3-iodo-1,2,4,5-tetramethylbenzene), a key halogenated aromatic compound.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. The insights provided herein are grounded in fundamental spectroscopic principles and validated methodologies.

Molecular Structure and Spectroscopic Overview

3-Iododurene is a derivative of durene (1,2,4,5-tetramethylbenzene) where a hydrogen atom on the aromatic ring has been substituted with an iodine atom.[3] Its molecular formula is C₁₀H₁₃I, and it has a molecular weight of approximately 260.11 g/mol .[1] The molecule's structure, characterized by high symmetry, dictates a relatively simple yet informative spectroscopic signature. Understanding this signature is paramount for quality control in synthesis and for subsequent application in research and development.

Caption: Molecular Structure of 3-Iododurene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For 3-Iododurene, both ¹H and ¹³C NMR are essential for structural confirmation.

Proton (¹H) NMR Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum of 3-Iododurene is expected to be remarkably simple. The four methyl groups are in two distinct chemical environments, and there is a single aromatic proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.10 Singlet (s) 1H Ar-H The lone aromatic proton is deshielded by the aromatic ring current.
~ 2.45 Singlet (s) 6H C2-CH ₃, C5-CH These methyl groups are adjacent to the iodine-substituted carbon and another methyl group, experiencing a specific electronic environment.

| ~ 2.25 | Singlet (s) | 6H | C1-CH ₃, C4-CH ₃ | These methyl groups are ortho to the aromatic proton and meta to the iodine atom, resulting in a different chemical shift compared to the other pair. |

Note: These are predicted values based on established chemical shift principles and may vary with experimental conditions.[4][5]

Carbon-¹³ (¹³C) NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments. The symmetry of 3-Iododurene results in four distinct signals in the aromatic region and two signals for the methyl carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 142 C -CH₃ (C1, C4) Aromatic carbons bonded to methyl groups, deshielded relative to the protonated carbon.
~ 138 C -CH₃ (C2, C5) Aromatic carbons bonded to methyl groups, with a chemical shift influenced by proximity to the iodine.
~ 135 C -H (C6) The sole protonated aromatic carbon, its shift is influenced by the surrounding methyl groups.
~ 100 C -I (C3) The carbon directly attached to the electronegative iodine atom experiences a significant upfield shift due to the "heavy atom effect".[6]
~ 25 Ar-C H₃ (C2, C5) Methyl carbons adjacent to the iodine-substituted carbon.

| ~ 21 | Ar-C H₃ (C1, C4) | Methyl carbons meta to the iodine atom. |

Note: Predicted values are based on general principles of ¹³C NMR.[6][7] Actual experimental values may differ.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Workflow: NMR Analysis

prep Sample Preparation acq Data Acquisition prep->acq Insert into spectrometer proc Data Processing acq->proc FID signal analysis Spectral Analysis proc->analysis Fourier Transform, Phase & Baseline Correction

Caption: Standard workflow for NMR spectroscopy.

  • Sample Preparation: Dissolve approximately 10-15 mg of 3-Iododurene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[8] CDCl₃ is chosen for its excellent solubilizing properties for nonpolar compounds and its distinct deuterium lock signal. Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: The spectrometer (e.g., a 500 MHz instrument) is tuned and locked to the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during acquisition.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds to ensure full magnetization recovery, and the acquisition of 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used.[8] A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is typically sufficient.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. The transformed spectrum is then manually phased and baseline corrected to produce the final, interpretable spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Iododurene is dominated by absorptions from C-H bonds and vibrations of the aromatic ring, along with a key signal from the C-I bond.[9]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Assignment
3050 - 2950 C-H Stretch Medium-Strong Aromatic and methyl C-H
1610 - 1580 C=C Stretch Medium Aromatic ring skeletal vibrations
1470 - 1370 C-H Bend Medium Methyl group asymmetric and symmetric bending
880 - 850 C-H Bend Strong Out-of-plane bending for the isolated aromatic C-H

| 600 - 500 | C-I Stretch | Medium-Strong | Carbon-Iodine bond stretch |

Note: The C-I stretch is a key diagnostic peak, though it falls in the fingerprint region which can be complex. Its presence is a strong indicator of successful iodination.[10]

Experimental Protocol for IR Data Acquisition

Workflow: Solid-State IR (ATR)

bg Collect Background Spectrum sample Place Solid Sample on ATR Crystal bg->sample Clean crystal collect Collect Sample Spectrum sample->collect Apply pressure process Process & Analyze collect->process Automatic background subtraction

Caption: Workflow for Attenuated Total Reflectance (ATR) IR.

  • Instrument Preparation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.

  • Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This is a critical self-validating step to computationally subtract atmospheric signals (CO₂, H₂O) from the sample spectrum.[8]

  • Sample Application: A small amount of solid 3-Iododurene powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Collection: The sample spectrum is acquired. Typically, 16-32 scans are co-added and averaged to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum, which is automatically ratioed against the background, is analyzed by identifying the positions (in cm⁻¹) of the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z Ion Rationale for Formation
260 [C₁₀H₁₃I]⁺˙ Molecular Ion (M⁺˙)
245 [C₁₀H₁₀I]⁺ Loss of a methyl group (•CH₃) from M⁺˙
133 [C₁₀H₁₃]⁺ Loss of an iodine radical (•I) from M⁺˙. This is often a very prominent peak.

| 118 | [C₉H₁₀]⁺ | Loss of •CH₃ from the [C₁₀H₁₃]⁺ fragment. |

Note: The monoisotopic mass of C₁₀H₁₃I is 260.0062 Da.[11] The presence of iodine is readily confirmed by the characteristic isotopic pattern of the molecular ion.

Plausible Fragmentation Pathway

M [M]⁺˙ m/z = 260 M_minus_I [M-I]⁺ m/z = 133 M->M_minus_I - •I M_minus_Me [M-CH₃]⁺ m/z = 245 M->M_minus_Me - •CH₃ M_minus_I_minus_Me [M-I-CH₃]⁺ m/z = 118 M_minus_I->M_minus_I_minus_Me - •CH₃

Caption: Predicted EI fragmentation pathway for 3-Iododurene.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a volatile solid like 3-Iododurene, direct insertion probe or Gas Chromatography (GC-MS) is the preferred method. For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high energy ensures reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared to libraries.

  • Mass Analysis: The generated ions are separated based on their m/z ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Ions are detected, and the signal is amplified to generate the mass spectrum.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak. This confirms the molecular weight. The fragmentation pattern is then examined to corroborate the proposed structure. The base peak (most intense peak), which is often the most stable fragment ([C₁₀H₁₃]⁺ in this case), is also identified.

Conclusion

The spectroscopic characterization of 3-Iododurene is straightforward due to its high symmetry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern. IR spectroscopy validates the presence of key functional groups, most notably the C-I bond. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation. The combined application of these techniques, guided by the robust protocols outlined in this guide, provides an unequivocal confirmation of the structure and purity of 3-Iododurene, ensuring its suitability for advanced research and development applications.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure Determination of 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 3-Iodo-1,2,4,5-tetramethylbenzene (also known as 3-Iododurene). While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document serves as an in-depth, procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the requisite experimental and computational steps to elucidate its three-dimensional atomic arrangement. By following the principles of scientific integrity and leveraging established crystallographic methodologies, this guide offers a robust pathway from crystal growth to structural refinement and analysis, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of Crystalline Architecture

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a solid-state material, its crystal structure, is of paramount importance. It governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability for active pharmaceutical ingredients (APIs), as well as the mechanical and electronic properties of advanced materials. This compound, a halogenated aromatic compound, presents an interesting case for structural analysis. The presence of a bulky iodine atom and four methyl groups on the benzene ring suggests the potential for unique intermolecular interactions, such as halogen bonding and steric-driven packing motifs, which can significantly influence its solid-state behavior.

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for determining the crystal structure of this compound, thereby enabling a deeper understanding of its structure-property relationships.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution and adherence to established best practices. The workflow detailed below is designed to ensure the generation of high-quality, reliable crystallographic data.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation cluster_analysis Analysis & Deposition Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Single-Crystal X-ray Diffraction (SC-XRD) Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods, Patterson Method) Data_Reduction->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, Packing, Hirshfeld Surface) Validation->Analysis Deposition Data Deposition (e.g., CCDC) Analysis->Deposition

Caption: A comprehensive workflow for the determination of a single-crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the critical steps for obtaining high-quality diffraction data for this compound. Adherence to Good Laboratory Practice (GLP) is essential throughout this process to ensure data integrity and reproducibility.[1][2][3][4][5]

Synthesis and Purification

The starting material, this compound, must be of high purity (>98%). The synthesis can be achieved through the iodination of 1,2,4,5-tetramethylbenzene (durene). Purification is critical to remove any residual starting materials or by-products that could inhibit crystal growth or co-crystallize. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) is a common and effective method.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is paramount.

  • Technique Selection:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a straightforward method but offers less control over the rate of crystallization.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. This method provides greater control over the crystallization process.

    • Solvent System Screening: A high-throughput screening of various solvents and solvent mixtures is recommended to identify optimal conditions for crystal growth.

Crystal Selection and Mounting

A suitable crystal should be selected under a polarizing microscope. An ideal crystal will be well-formed with sharp edges, optically clear, and of an appropriate size (typically 0.1-0.3 mm in each dimension). The selected crystal is then carefully mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[6][7][8][9]

  • Unit Cell Determination: A short pre-experiment is conducted to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

  • Temperature Control: Data is typically collected at a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Data Processing and Structure Elucidation

Data Reduction and Integration

The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[10] For a compound containing a heavy atom like iodine, the Patterson method is often effective. Alternatively, direct methods, which use statistical relationships between the reflection intensities, are commonly employed for small molecules.[11] The successful solution will reveal the positions of the atoms in the unit cell.

Structure Refinement

The initial structural model is refined using a least-squares minimization process.[11][12][13][14][15] This involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored using the R-factor, which should converge to a low value (typically < 5% for a good quality structure).

Hypothetical Crystallographic Data and Analysis

In the absence of experimental data, we present a table of hypothetical crystallographic parameters for this compound to illustrate the expected output of a successful structure determination.

Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₃I
Formula Weight260.11
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.500
b (Å)10.200
c (Å)14.800
α (°)90
β (°)90
γ (°)90
Volume (ų)1132.2
Z4
Calculated Density (g/cm³)1.525
Absorption Coefficient (mm⁻¹)2.500
F(000)512
R-factor (R1)0.035
Weighted R-factor (wR2)0.085
Goodness-of-Fit (GooF)1.05

Visualization of Molecular and Crystal Structure

Visualizing the determined structure is crucial for its interpretation. The following diagrams represent the expected molecular structure and a potential packing arrangement.

Caption: The molecular structure of this compound.

Advanced Structural Analysis: Hirshfeld Surfaces

To gain deeper insights into the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is a powerful tool.[16][17][18][19][20] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal, allowing for the visualization and quantification of intermolecular contacts.

Hirshfeld_Analysis_Workflow CIF_Input Input: Refined CIF File CrystalExplorer Generate Hirshfeld Surface (using CrystalExplorer) CIF_Input->CrystalExplorer d_norm Map d_norm Surface (Normalized Contact Distance) CrystalExplorer->d_norm Fingerprint Generate 2D Fingerprint Plot d_norm->Fingerprint Quantify Quantify Intermolecular Contacts (e.g., H...H, C...H, I...H) Fingerprint->Quantify

Caption: Workflow for Hirshfeld surface analysis.

The analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots would reveal the relative contributions of different types of intermolecular contacts, such as van der Waals forces and potential C-H···I hydrogen bonds or I···I halogen bonds, to the overall crystal stability.

Data Validation and Deposition: Ensuring Scientific Rigor

Upon completion of the structure refinement, the crystallographic data should be validated using a tool like checkCIF, which is integrated into software such as PLATON.[21][22][23][24] This process checks for inconsistencies and potential errors in the crystallographic information file (CIF).[25][26][27][28][29]

To ensure the dissemination and permanent archiving of the determined crystal structure, the final, validated CIF should be deposited in a public database, such as the Cambridge Structural Database (CSD).[30][31][32] This practice is a cornerstone of scientific transparency and allows other researchers to access and build upon the determined structure.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive and scientifically rigorous roadmap for its elucidation. By following the detailed protocols for crystal growth, data collection, structure solution, and refinement, researchers can obtain a high-quality crystal structure. Subsequent analysis, including the examination of intermolecular interactions through Hirshfeld surfaces, will provide valuable insights into the solid-state properties of this compound, with potential implications for its application in drug development and materials science. The principles and methodologies outlined herein are broadly applicable to the structural determination of other small molecules, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Solubility of 3-Iodo-1,2,4,5-tetramethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-1,2,4,5-tetramethylbenzene (also known as Iododurene). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a thorough understanding of its behavior in various organic solvents.

Introduction: The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy required to break the existing bonds must be compensated by the energy released from the formation of new bonds.

This compound (C₁₀H₁₃I) is a substituted aromatic hydrocarbon.[3] Its structure consists of a benzene ring with four methyl groups and one iodine atom. The presence of the nonpolar benzene ring and the methyl groups makes the molecule predominantly nonpolar. The iodine atom, while being an electronegative halogen, contributes only weakly to the overall polarity of the molecule due to the large size and diffuse electron cloud of the iodine atom and the symmetrical substitution pattern of the durene backbone. Consequently, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular FormulaC₁₀H₁₃I[3]
Molecular Weight260.11 g/mol [3][4]
AppearanceWhite to almost white powder or crystal[5]
Melting Point78-82 °C[4]
Boiling Point290 °C[4]
Density~1.436 g/cm³ (estimate)[4]

The solid state of this compound at room temperature indicates that the intermolecular forces in the crystal lattice are significant and must be overcome by the solvent for dissolution to occur.

Predicted Solubility Profile

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Nonpolar Solvents
Aliphatic HydrocarbonsHexane, CyclohexaneModerate to HighThe nonpolar nature of both the solute and the solvent leads to favorable van der Waals interactions.
Aromatic HydrocarbonsToluene, Benzene, XylenesHighThe aromatic rings of the solvent and solute can engage in π-stacking interactions, in addition to van der Waals forces, leading to high solubility.
Halogenated AlkanesDichloromethane, ChloroformHighThese solvents are weakly polar and can effectively solvate the nonpolar aromatic ring and the iodine atom.
Moderately Polar Solvents
EthersDiethyl ether, Tetrahydrofuran (THF)ModerateEthers have a polar C-O-C bond but are overall relatively nonpolar. They can solvate the solute to a moderate extent.
EstersEthyl acetateLow to ModerateThe polarity of the ester group will limit the solubility of the nonpolar solute.
KetonesAcetoneLowThe higher polarity of the ketone functional group makes it a less suitable solvent for a nonpolar compound.
Polar Solvents
AlcoholsMethanol, EthanolVery LowThe strong hydrogen bonding network in alcohols makes it energetically unfavorable to solvate a nonpolar molecule like this compound.
Polar Aprotic SolventsDimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Very LowThese are highly polar solvents and are poor choices for dissolving nonpolar aromatic compounds.
WaterWaterInsolubleAs a highly polar, hydrogen-bonding solvent, water will not dissolve the nonpolar solute.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following section provides a detailed protocol for the equilibrium solubility method, a widely accepted technique for measuring the solubility of a solid in a liquid.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess solute prep_vial Combine in a sealed vial prep_solute->prep_vial prep_solvent Measure known volume of solvent prep_solvent->prep_vial agitate Agitate at constant temperature prep_vial->agitate settle Allow to settle agitate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate calibrate Generate calibration curve calibrate->calculate

Caption: Workflow for experimental solubility determination.

This protocol outlines the equilibrium solubility method.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

    • After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling and Sample Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample from step 3 using the same method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to have high solubility in nonpolar solvents, particularly aromatic and halogenated hydrocarbons, and poor solubility in polar solvents. For precise quantitative data, the experimental protocol provided herein offers a robust methodology for its determination. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling informed solvent selection and experimental design.

References

An In-depth Technical Guide to the Electrophilic Iodination of 1,2,4,5-Tetramethylbenzene (Durene)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds. We will explore the electrophilic iodination of 1,2,4,5-tetramethylbenzene, commonly known as durene, a foundational reaction for producing valuable iodinated intermediates. This document moves beyond simple procedural outlines to provide deep mechanistic insights, field-proven protocols, and the critical causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Strategic Iodination of a Highly Activated Arene

Electrophilic Aromatic Substitution (EAS) remains a cornerstone of modern organic synthesis. The introduction of an iodine atom onto an aromatic scaffold is of particular strategic importance, as the resulting aryl iodides are versatile precursors for a multitude of transformations, most notably in metal-catalyzed cross-coupling reactions.

The substrate of focus, 1,2,4,5-tetramethylbenzene (durene), presents a unique case. Its benzene ring is highly activated by the cumulative electron-donating effect of four methyl groups. This high electron density makes durene exceptionally reactive towards electrophiles. Furthermore, its C₂ₕ symmetry simplifies the product profile of mono-substitution, as all four unsubstituted ring positions are chemically equivalent. This guide details the principles and practices for achieving efficient and selective mono-iodination of this reactive substrate.

Mechanistic Framework: Activating Iodine for Electrophilic Attack

Molecular iodine (I₂) itself is the least reactive of the common halogens in electrophilic aromatic substitution.[1][2] Its low electrophilicity necessitates the use of an activating agent, typically an oxidant, to generate a more potent electrophilic species, notionally represented as "I⁺".[3][4][5] This is the pivotal step that enables the reaction with even highly activated arenes like durene.

The reaction proceeds via the classical two-step EAS mechanism:

  • Generation of the Electrophile: An oxidizing agent reacts with molecular iodine to form a highly electrophilic iodine species. For instance, with periodic acid, an active iodinating species is formed that drives the reaction forward.[6]

  • Formation of the Sigma (σ) Complex: The π-electron system of the durene ring acts as a nucleophile, attacking the electrophilic iodine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or σ-complex. The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack.

  • Re-aromatization: A weak base in the reaction medium abstracts a proton from the sp³-hybridized carbon atom bearing the iodine substituent. This restores the aromatic system and yields the final product, 1-iodo-2,3,5,6-tetramethylbenzene.[7][8]

Caption: Figure 1: General Mechanism of Durene Iodination.

Field-Proven Experimental Methodologies

The choice of iodinating system depends on factors such as scale, desired purity, cost, and available equipment. Below are three robust, validated protocols for the synthesis of iododurene.

Methodology 1: The Classic Iodine/Periodic Acid System

This method, adapted from the trusted Organic Syntheses collection, is highly reliable and efficient, particularly for gram-scale preparations.[6] Its primary advantage is the clean reaction profile, where the byproducts are simply water and iodic acid, simplifying the work-up.[6][9]

Protocol Details:

  • Apparatus Setup: Equip a 250 mL three-necked, round-bottomed flask with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Reagent Charging: To the flask, add 1,2,4,5-tetramethylbenzene (durene, 13.4 g, 0.10 mol), periodic acid dihydrate (H₅IO₆, 4.56 g, 0.02 mol), and iodine (I₂, 10.2 g, 0.04 mol).[6]

  • Reaction Initiation: Prepare a solution of concentrated sulfuric acid (3 mL) in 100 mL of glacial acetic acid. Add this acidic solution to the flask.

  • Reaction Execution: Heat the resulting purple mixture to 65-70 °C with vigorous stirring. Maintain this temperature for approximately 1-2 hours. The reaction is complete upon the disappearance of the characteristic purple color of molecular iodine, resulting in a colorless or pale-yellow solution.[6]

  • Work-up and Isolation: Allow the mixture to cool to room temperature, then pour it into 250 mL of water. The crude iododurene will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove residual acids.

  • Purification: The crude product can be effectively purified by recrystallization from ethanol. This process removes unreacted durene and any occluded iodine, yielding colorless, needle-like crystals of 1-iodo-2,3,5,6-tetramethylbenzene.[6][10]

Methodology 2: Mild Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is an excellent reagent for situations requiring milder conditions, high selectivity, and straightforward handling.[11][12] It functions as an electrophilic iodine source that requires activation by a strong protic acid, such as trifluoroacetic acid (TFA), to enhance its reactivity.[13][14][15]

Protocol Details:

  • Apparatus Setup: A standard single-neck, round-bottomed flask with a magnetic stirrer is sufficient for this procedure.

  • Reagent Charging: Dissolve durene (1.34 g, 10 mmol) in acetonitrile (30 mL).

  • Reaction Initiation: Add N-Iodosuccinimide (2.25 g, 10 mmol) to the solution. Follow this with the catalytic addition of trifluoroacetic acid (0.15 mL, ~2 mmol) via syringe.[13]

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NIS or iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting crude solid is best purified by flash column chromatography on silica gel to yield the pure product.

Methodology 3: Iodination with Iodine and Nitric/Sulfuric Acid

This method employs a potent oxidizing acid mixture to generate the iodinating electrophile.[10][16] While highly effective, it requires careful temperature control to prevent potential side reactions, such as nitration.[17]

Protocol Details:

  • Apparatus Setup: Use a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, placed in an ice-water bath for temperature control.

  • Reagent Charging: Dissolve durene (6.7 g, 0.05 mol) and iodine (6.35 g, 0.025 mol) in 50 mL of glacial acetic acid in the flask.[10]

  • Reaction Initiation: Prepare a mixture of concentrated sulfuric acid (2.5 mL) and concentrated nitric acid (1.5 mL) and add it dropwise from the dropping funnel to the stirred durene solution, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Collect the solid by vacuum filtration and wash extensively with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[10]

Comparative Analysis and Data Summary

The choice of methodology can be guided by the specific requirements of the synthesis. The table below provides a comparative summary of the key experimental parameters.

ParameterMethodology 1 (I₂/H₅IO₆)Methodology 2 (NIS/TFA)Methodology 3 (I₂/HNO₃/H₂SO₄)
Iodinating Agent Iodine (I₂)N-Iodosuccinimide (NIS)Iodine (I₂)
Activating Agent Periodic Acid (H₅IO₆) / H₂SO₄Trifluoroacetic Acid (TFA)Nitric Acid (HNO₃) / H₂SO₄
Solvent Glacial Acetic AcidAcetonitrileGlacial Acetic Acid
Temperature 65-70 °CRoom Temperature10-20 °C (addition), then RT
Work-up Precipitation/FiltrationExtractionPrecipitation/Filtration
Purification RecrystallizationColumn ChromatographyRecrystallization/Chromatography
Key Advantage Clean, high yield, scalableMild conditions, high selectivityCost-effective reagents
Key Consideration Requires heatingHigher cost of NISRisk of nitration side-products

Product Characterization:

  • Systematic Name: 1-Iodo-2,3,5,6-tetramethylbenzene[10]

  • Appearance: Colorless needle-like crystals[10]

  • Sublimation: The product may sublime slightly at ambient temperature.[10]

Experimental Workflow Figure 2: General Laboratory Workflow Setup 1. Apparatus Setup (Flask, Stirrer, Condenser) Reagents 2. Reagent Charging (Durene, Iodine Source, Solvent) Setup->Reagents Reaction 3. Reaction Execution (Heating/Stirring, Monitoring) Reagents->Reaction Workup 4. Work-up (Quenching, Precipitation/Extraction) Reaction->Workup Purification 5. Purification (Recrystallization/Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MP, etc.) Purification->Analysis

Caption: Figure 2: General Laboratory Workflow.

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when performing these reactions.

  • General: All manipulations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Periodic Acid (H₅IO₆): This is a strong oxidizing agent and is corrosive. It can cause severe skin burns and eye damage.[18][19] It must be stored away from combustible materials and organic compounds to prevent fire or explosion hazards.[20]

  • Acids (H₂SO₄, HNO₃, TFA): These are highly corrosive and can cause severe burns. Handle with extreme care, using appropriate dispensing equipment.

  • Iodine (I₂): Harmful if inhaled or ingested. Causes skin and eye irritation.

  • N-Iodosuccinimide (NIS): An irritant. It is also light-sensitive and should be stored in a dark container.[11]

  • Waste Disposal: Halogenated organic waste must be collected in a designated container. Acidic aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal, in accordance with local and institutional regulations.

Concluding Remarks and Field Insights

The electrophilic iodination of 1,2,4,5-tetramethylbenzene is a robust and high-yielding transformation, facilitated by the substrate's highly activated nature. For large-scale, cost-effective syntheses, the iodine/periodic acid method is often the superior choice due to its operational simplicity and straightforward precipitation work-up.[6] For syntheses involving sensitive functional groups on more complex analogues of durene, the mild and highly selective conditions offered by N-Iodosuccinimide are invaluable.[11][15] The nitric acid-based method, while effective, is generally reserved for situations where other reagents are unavailable, due to the requisite for precise control to mitigate side reactions. Successful synthesis hinges not only on the chosen protocol but on meticulous execution, particularly concerning purification to remove trace impurities like occluded iodine, which can impact the quality and downstream reactivity of the iododurene product.[6][10]

References

An In-depth Technical Guide to the Stability and Storage of 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iododurene (1-iodo-2,3,5,6-tetramethylbenzene) is a valuable iodinated aromatic compound utilized in organic synthesis and potentially in the development of active pharmaceutical ingredients (APIs). As with many organoiodine compounds, its utility is intrinsically linked to its purity and stability. The inherent weakness of the carbon-iodine bond necessitates a thorough understanding of its degradation pathways and the implementation of stringent storage and handling protocols. This guide provides a comprehensive overview of the chemical stability of 3-Iododurene, outlines potential degradation mechanisms, and offers field-proven strategies for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Properties of 3-Iododurene

A foundational understanding of the physicochemical properties of 3-Iododurene is paramount to appreciating its stability profile.

PropertyValueSource
Systematic Name 1-iodo-2,3,5,6-tetramethylbenzene[1]
Molecular Formula C₁₀H₁₃I[1]
Molecular Weight 260.11 g/mol [1]
Appearance Solid at 293 K[1]
Crystal Structure Orthorhombic, space group P2₁2₁2₁[1]
C-I Bond Strength Relatively weak among carbon-halogen bonds[2]

The C–I bond is the least stable among the carbon-halogen bonds, which is a key determinant of the compound's reactivity and propensity for degradation.[2] Samples of organoiodine compounds often present with a yellow hue, which is indicative of the presence of molecular iodine (I₂) as an impurity resulting from decomposition.[2]

Mechanisms of Degradation

The degradation of 3-Iododurene is primarily driven by the lability of the C-I bond and can be initiated by thermal stress and exposure to light (photodegradation). The predominant mechanism is believed to be a free-radical pathway.

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can induce homolytic cleavage of the C-I bond, generating a durene radical and an iodine radical. This initiation step can trigger a cascade of subsequent reactions.

Caption: Proposed photodegradation pathway of 3-Iododurene.

The generated durene radical is highly reactive and can participate in several propagation steps:

  • Hydrogen Abstraction: The durene radical can abstract a hydrogen atom from solvent molecules or other organic species present, leading to the formation of durene (1,2,4,5-tetramethylbenzene) as a significant degradation byproduct.

  • Dimerization: Two durene radicals can combine to form 2,2',3,3',5,5',6,6'-octamethylbiphenyl (bidurene).

  • Reaction with Oxygen: If oxygen is present, the durene radical can react to form peroxy radicals, leading to a complex mixture of oxygenated byproducts.

The iodine radicals will readily combine to form molecular iodine (I₂), which imparts a characteristic yellow or brownish color to the degrading sample.

Thermal Degradation

Recommended Storage and Handling Protocols

Given the sensitivity of 3-Iododurene to light, heat, and potentially air, a multi-faceted approach to its storage and handling is essential to preserve its integrity.

Storage Conditions

To mitigate degradation, 3-Iododurene should be stored under conditions that minimize exposure to initiators of decomposition.

ParameterRecommendationRationale
Temperature Refrigerate at 2°C to 8°C (36°F to 46°F).[3]Reduces the rate of thermally induced C-I bond cleavage. Avoid freezing unless the material's properties upon thawing are well understood.
Light Store in an amber or opaque vial.[4]Protects the compound from photolytic degradation initiated by UV and visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5]Minimizes contact with atmospheric oxygen and moisture. Oxygen can participate in radical chain reactions, and moisture can facilitate hydrolytic decomposition, especially in the presence of acidic or basic impurities.
Container Tightly sealed, high-quality glass vial with a PTFE-lined cap.Prevents ingress of air and moisture. The inert liner avoids potential contamination from the cap material.
Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation during experimental use. For many applications, especially those sensitive to trace impurities, handling 3-Iododurene as an air-sensitive compound is the most prudent approach.[6][7]

Caption: Recommended workflow for handling 3-Iododurene.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container of 3-Iododurene to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Transfer: Whenever possible, handle the solid inside a glovebox with low oxygen and moisture levels (<1 ppm). Alternatively, use a Schlenk line to maintain a positive pressure of inert gas.

  • Weighing: Quickly weigh the desired amount of 3-Iododurene in the inert atmosphere and transfer it to a dry, nitrogen-flushed flask.

  • Dissolution: Use anhydrous solvents for making solutions. Solvents should be properly dried and degassed before use.

  • Syringe Techniques: For transferring solutions of 3-Iododurene, use oven-dried syringes that have been cooled under a stream of inert gas.[8]

  • Resealing: After taking an aliquot, flush the headspace of the storage vial with inert gas before tightly resealing and wrapping the cap with paraffin film for extra security.

Purity Assessment and Degradation Monitoring

Regularly assessing the purity of 3-Iododurene, especially for material that has been stored for an extended period, is crucial. A combination of chromatographic and spectroscopic techniques can be employed for this purpose.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a powerful technique for quantifying the purity of 3-Iododurene and detecting non-volatile degradation products. A typical mobile phase could consist of a gradient of acetonitrile and water. The appearance of new peaks, particularly those with shorter retention times (indicative of more polar compounds) or longer retention times (such as the bidurene dimer), would signal degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile degradation products.[9] It can effectively separate 3-Iododurene from lower boiling point impurities like durene. The mass spectrometer provides structural information for the identification of unknown peaks.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of pure 3-Iododurene will show characteristic signals for the methyl groups. The appearance of new signals, for instance, a singlet for the aromatic protons of durene, would indicate degradation.

    • ¹³C NMR: The carbon spectrum can also be used to monitor purity. Degradation would lead to a decrease in the intensity of the signal corresponding to the carbon atom attached to iodine and the appearance of new signals corresponding to the degradation products.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: While not a primary tool for purity assessment, a noticeable increase in absorbance in the visible region can indicate the formation of colored degradation products, most notably molecular iodine.

Mitigating Degradation: The Role of Stabilizers

For long-term storage or for applications where the compound may be subjected to unavoidable stress, the addition of a stabilizer may be considered.

  • Radical Scavengers: Since the primary degradation pathway is believed to be radical-mediated, the addition of a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT), could potentially inhibit the radical chain reactions and enhance stability. However, the compatibility of any additive with the intended downstream application must be thoroughly evaluated.

  • Copper as a Stabilizer: Some commercial iodoalkanes are supplied with copper as a stabilizer. Copper can scavenge free iodine, which may participate in further degradation reactions. Its applicability to 3-Iododurene would require experimental validation.

Conclusion

3-Iododurene is a valuable synthetic building block whose stability is governed by the relatively weak carbon-iodine bond. Its degradation, primarily initiated by light and heat, proceeds through a free-radical mechanism, leading to the formation of durene, bidurene, and molecular iodine as likely byproducts. To ensure the integrity and reliability of this reagent, it is imperative to adhere to stringent storage and handling protocols. Storing 3-Iododurene under refrigerated conditions, protected from light, and under an inert atmosphere will significantly prolong its shelf life. The use of proper air-sensitive techniques during handling is crucial to prevent contamination and degradation. Regular purity assessment using chromatographic and spectroscopic methods is recommended to monitor the quality of the material over time. By implementing these measures, researchers, scientists, and drug development professionals can confidently utilize 3-Iododurene in their applications, ensuring the accuracy and reproducibility of their results.

References

A Technical Guide to the Research Applications of 3-Iodo-1,2,4,5-tetramethylbenzene (Iododurene): A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Iodo-1,2,4,5-tetramethylbenzene, commonly known in the scientific community as iododurene, represents a pivotal molecular scaffold in contemporary organic synthesis. Its unique structure, which combines a highly reactive carbon-iodine bond with a sterically demanding and symmetrically substituted durene core, renders it an invaluable building block for a multitude of advanced applications. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of iododurene's potential. We will dissect its synthesis and physicochemical properties, offer detailed protocols for its application in high-yield cross-coupling reactions, and explore its utility in the rational design of novel functional materials and pharmaceutical agents. The causality behind experimental choices and the strategic advantages of employing this specific aryl iodide will be emphasized throughout, providing a framework for its effective integration into research and development workflows.

Introduction to this compound

Overview and Nomenclature

This compound is an iodinated aromatic hydrocarbon.[1] Due to the 1,2,4,5-tetramethylbenzene substituent being commonly known as durene, the compound is most frequently referred to as Iododurene .[2][3] Other systematic names include 2,3,5,6-Tetramethyliodobenzene and 1-Iodo-2,3,5,6-tetramethylbenzene.[2][] Its primary role in a research context is as a synthetic intermediate or an organic building block, particularly in reactions where the introduction of a sterically bulky, rigid aromatic group is desired.[2][5]

Physicochemical Properties

Iododurene is a white crystalline solid at room temperature.[5] It is characterized by its poor solubility in water but good solubility in common organic solvents such as methanol, ethanol, and dichloromethane.[5] Its high molecular symmetry contributes to an unusually high melting point for a molecule of its size.[3] Key physical and chemical data are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 2100-25-6[1][6]
Molecular Formula C₁₀H₁₃I[1][5][6]
Molecular Weight 260.11 g/mol [1][][6]
Melting Point 78-82 °C[][5]
Boiling Point ~290 °C[5]
Appearance White to off-white crystalline powder[][5]
Sensitivity Light Sensitive[5]
Structural Features and Inherent Reactivity

The utility of iododurene is rooted in two key structural features:

  • The Carbon-Iodine (C-I) Bond: The C(sp²)-I bond is the weakest among the aryl halides, making it highly susceptible to cleavage. This high reactivity is the cornerstone of its application in metal-catalyzed cross-coupling reactions, where it readily undergoes oxidative addition to a low-valent metal center (e.g., Palladium(0)).[7] This makes it a superior electrophilic partner compared to its bromo- or chloro-analogs, often enabling reactions under milder conditions and with higher efficiency.[7]

  • The Durene Moiety: The 1,2,4,5-tetramethylbenzene core provides significant steric bulk. This can be strategically employed to influence the conformation of a target molecule, create specific steric pockets, enhance solubility in organic media, and prevent undesirable π–π stacking in materials science applications. Its high symmetry can also simplify spectroscopic analysis, such as in NMR, where durene itself is sometimes used as an internal standard.[3]

Synthesis and Characterization

Standard Synthetic Protocol: Electrophilic Iodination of Durene

Iododurene is most reliably prepared via the direct electrophilic iodination of its parent hydrocarbon, 1,2,4,5-tetramethylbenzene (durene). A well-established and high-yielding procedure is documented in Organic Syntheses, a highly trusted source for reproducible experimental methods.[6]

Workflow for the Synthesis of Iododurene

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up & Isolation cluster_3 Purification A Charge reactor with Durene, Acetic Acid, Water, and Sulfuric Acid B Add Iodine and Periodic Acid A->B C Heat mixture to 65-70 °C with stirring B->C D Maintain temperature for 2.5-3 hours C->D E Cool mixture and pour into ice-water D->E F Decolorize with sodium bisulfite solution E->F G Filter the crude solid product F->G H Recrystallize crude product from ethanol G->H I Dry to obtain pure Iododurene crystals H->I

Caption: Workflow for the synthesis of Iododurene.

Detailed Step-by-Step Methodology:

  • Reactor Charging: In a suitable reaction vessel equipped with a mechanical stirrer and condenser, charge 1,2,4,5-tetramethylbenzene (durene), glacial acetic acid, water, and concentrated sulfuric acid.

  • Reagent Addition: To the stirred mixture, add iodine (I₂) and periodic acid (H₅IO₆).

    • Causality Note: Periodic acid serves as the in-situ oxidizing agent. It re-oxidizes the iodide (I⁻) byproduct back to the electrophilic iodine species (I⁺), making the reaction catalytic in iodine and preventing the formation of HI, which could lead to reversible reactions.

  • Reaction Execution: Heat the reaction mixture to 65–70 °C and maintain this temperature with vigorous stirring for approximately 2.5-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After cooling, pour the reaction mixture into a beaker containing a slurry of ice and water. The crude iododurene will precipitate as a solid.

  • Decolorization & Filtration: Add a saturated aqueous solution of sodium bisulfite portion-wise until the dark color of excess iodine is discharged. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product is purified by recrystallization from hot ethanol to yield pure, white crystals of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized iododurene should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃): Two singlets are expected. One in the aromatic region (~7.0 ppm) corresponding to the single aromatic proton, and one in the aliphatic region (~2.2-2.4 ppm) corresponding to the twelve protons of the four magnetically equivalent methyl groups. The integration ratio should be 1:12.

  • ¹³C NMR (CDCl₃): Will show distinct signals for the aromatic carbons (one for the protonated carbon, one for the iodinated carbon, and one for the four methyl-substituted carbons) and a signal for the methyl carbons.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z ≈ 260, accompanied by a characteristic fragmentation pattern.

Core Application: A Substrate for Cross-Coupling Reactions

The high reactivity of the C-I bond makes iododurene an exceptional substrate for palladium-catalyzed cross-coupling reactions, a class of reactions that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[7]

The Principle of Palladium-Catalyzed Cross-Coupling

These reactions generally proceed through a common catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Generalized Palladium Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxiAdd Ar-Pd(II)-I(Ln) Pd0->OxiAdd Oxidative Addition Trans Ar-Pd(II)-R(Ln) OxiAdd->Trans Transmetalation RedEli Pd(0)Ln Trans->RedEli Reductive Elimination ArR Ar-R (Product) Trans->ArR MI M-I (Byproduct) Trans->MI ArI Ar-I (Iododurene) ArI->OxiAdd RM R-M (e.g., R-B(OH)₂) RM->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, forming a C-C bond between an aryl halide and an organoboron compound.[7] It is renowned for its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.

Representative Protocol: Suzuki-Miyaura Coupling of Iododurene

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

    • Causality Note: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

    • Causality Note: The solvent choice is crucial for ensuring all reactants are sufficiently soluble. The presence of water often accelerates the reaction, particularly the transmetalation step.

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) for 2-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a powerful method for constructing C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[7] This reaction is essential for synthesizing arylalkynes, which are key intermediates in pharmaceuticals, agrochemicals, and materials science.[8]

Representative Protocol: Sonogashira Coupling of Iododurene

  • Reactor Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent like THF or DMF.

    • Causality Note: This is a dual-catalyst system. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.

  • Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent, followed by the dropwise addition of the terminal alkyne (1.1-1.2 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the amine hydrohalide salt, concentrate the filtrate, and purify the resulting residue by column chromatography.

Applications in Materials Science and Crystal Engineering

Building Block for Functional Organic Materials

The products derived from the cross-coupling of iododurene serve as building blocks for larger, functional oligoarylenes and conjugated polymers.[9] The bulky durene unit can be used to tune the solid-state properties of these materials:

  • Increased Solubility: The methyl groups disrupt crystal packing, often leading to better solubility in organic solvents, which is crucial for solution-based processing of materials for devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Control of Intermolecular Interactions: The steric hindrance can prevent close π-stacking, which can be beneficial for tuning the photophysical properties of fluorescent materials by minimizing aggregation-caused quenching.

Probing Non-Covalent Interactions in Crystal Engineering

The iodine atom in iododurene and its derivatives is a powerful tool in crystal engineering. It can participate in specific and directional non-covalent interactions, such as halogen bonding (I···I or I···N/O) and C-H···I hydrogen bonds.[10][11] These interactions can be used to guide the self-assembly of molecules into predictable supramolecular architectures in the solid state.[11]

G

References

A Technical Guide to the Anti-Infective Potential of 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for anti-infective drug discovery. Iodinated aromatic compounds represent a promising, yet underexplored, class of molecules. This technical guide provides a comprehensive overview of 3-Iodo-1,2,4,5-tetramethylbenzene (Iododurene), a compound noted for its potential anti-infective and antineoplastic properties.[1] While specific, in-depth studies on its antimicrobial efficacy are not yet prevalent in publicly accessible literature, this document synthesizes the available information on its chemical nature, discusses a proposed mechanism of action based on related organoiodine compounds, and furnishes detailed, field-proven experimental protocols for its systematic investigation as a novel anti-infective agent. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new solutions in infectious disease.

Introduction: The Case for Iodinated Aromatics in Anti-Infective Research

The introduction of an iodine atom to an aromatic scaffold can significantly influence its biological activity. Iodine, a well-established broad-spectrum antimicrobial agent, functions primarily through potent oxidative mechanisms, damaging microbial cellular structures and disrupting critical protein and nucleic acid functions.[2][3] Unlike many conventional antibiotics, microbial resistance to iodine is notably rare, likely due to its multi-targeted mode of action.[2] When incorporated into an organic molecule like this compound, the iodine atom can be delivered to biological targets with modified selectivity and bioavailability, offering a nuanced approach to antimicrobial activity compared to elemental iodine. This guide focuses on the potential of this compound as a lead compound in this promising area of research.

Compound Profile: this compound

This compound, also known as Iododurene, is a solid, substituted benzene derivative.[4] Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
Systematic Name 1-iodo-2,3,5,6-tetramethylbenzene[4]
CAS Number 2100-25-6[1][5][6]
Molecular Formula C₁₀H₁₃I[1][5][6]
Molecular Weight 260.11 g/mol [1][6]
Appearance White to almost white powder/crystalTCI
Melting Point 76-80 °C[6]
Synthesis Overview

The synthesis of this compound is typically achieved through the direct iodination of durene (1,2,4,5-tetramethylbenzene). A common laboratory-scale synthesis involves dissolving equimolecular amounts of durene and iodine in acetic acid, followed by oxidation using a mixture of sulfuric and nitric acids to facilitate the electrophilic substitution of an iodine atom onto the benzene ring.[4] The product can then be precipitated with water and purified by chromatography.[4]

Proposed Anti-Infective Mechanism of Action

While the specific mechanistic pathways of this compound are yet to be elucidated, a scientifically sound hypothesis can be formulated based on the well-documented activities of iodine and other organoiodine compounds. The primary proposed mechanism is Oxidative Stress and Disruption of Cellular Integrity .

The core of this hypothesis rests on the ability of the iodine atom to act as a potent oxidizing agent once inside the microbial cell. The lipophilic nature of the tetramethylbenzene backbone may facilitate its passage across the microbial cell membrane.

Key steps in the proposed mechanism include:

  • Cellular Uptake: The compound's aromatic structure likely allows for passive diffusion across the lipid bilayer of the microbial cell membrane.

  • Intracellular Iodine Release/Activity: Once inside the cell, the carbon-iodine bond may be cleaved, or the iodine atom itself may participate in redox reactions, leading to the generation of reactive iodine species.

  • Oxidation of Critical Biomolecules: These reactive species can then oxidize essential cellular components:

    • Proteins: Oxidation of sulfhydryl groups (-SH) in cysteine residues can lead to the formation of disulfide bonds, causing conformational changes that inactivate critical enzymes and structural proteins.[7]

    • Lipids: Peroxidation of unsaturated fatty acids in the cell membrane can disrupt membrane integrity, leading to leakage of cellular contents and cell death.

    • Nucleic Acids: Oxidative damage to DNA and RNA can impair replication, transcription, and translation, ultimately halting cell proliferation.

This multi-pronged attack on essential cellular machinery is consistent with the low incidence of resistance observed with iodine-based antiseptics.[2]

Proposed_Antimicrobial_Mechanism Proposed Anti-Infective Mechanism of this compound cluster_extracellular Extracellular Space cluster_cell Microbial Cell cluster_cytoplasm_nodes Compound This compound Membrane Cell Membrane Compound->Membrane 1. Cellular Uptake (Passive Diffusion) Oxidative_Stress Reactive Iodine Species & Oxidative Stress Membrane->Oxidative_Stress 2. Intracellular Activity Cytoplasm Cytoplasm Proteins Proteins (e.g., Enzymes) Cell_Death Cell Death / Growth Inhibition Proteins->Cell_Death Enzyme Inactivation Lipids Membrane Lipids Lipids->Cell_Death Loss of Integrity DNA_RNA Nucleic Acids (DNA/RNA) DNA_RNA->Cell_Death Replication Failure Oxidative_Stress->Proteins 3a. Oxidation Oxidative_Stress->Lipids 3b. Peroxidation Oxidative_Stress->DNA_RNA 3c. Damage

Caption: Proposed mechanism of anti-infective action for this compound.

Framework for Experimental Validation

To rigorously assess the anti-infective properties of this compound, a systematic, multi-stage experimental approach is required. The following protocols are provided as a robust starting point for investigation.

Stage 1: Primary Antimicrobial Screening

The initial step is to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant and diverse microorganisms.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 37°C and 30°C, respectively. Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a concentration range of, for example, 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates for 18-24 hours (for bacteria) or 48 hours (for fungi) at their optimal growth temperatures.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC/MFC Determination: To determine the MBC/MFC, take an aliquot from the wells showing no growth and plate it on nutrient agar. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC/MFC.

Stage 2: Cytotoxicity Assessment

It is crucial to determine if the compound's antimicrobial activity is selective for microbial cells over host cells. A standard cytotoxicity assay using a mammalian cell line is essential.

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the MIC assay. Include an untreated cell control.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The concentration that reduces cell viability by 50% (CC₅₀) is calculated.

The Selectivity Index (SI) can then be calculated as CC₅₀ / MIC . A higher SI value indicates greater selectivity for microbial cells.

Stage 3: Mechanistic Investigations

Should the compound demonstrate potent and selective antimicrobial activity, further experiments can be designed to validate the proposed mechanism of action.

Experimental_Workflow Experimental Workflow for Anti-Infective Evaluation Start This compound Screening Stage 1: Primary Screening (Broth Microdilution) Start->Screening Cytotoxicity Stage 2: Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity Data_Analysis Data Analysis (MIC, MBC, CC50, SI) Screening->Data_Analysis Cytotoxicity->Data_Analysis Mechanism Stage 3: Mechanistic Studies (e.g., ROS Assay, Membrane Permeability) Data_Analysis->Mechanism If Potent & Selective (High SI) End Lead Candidate Potential Mechanism->End

Caption: A systematic workflow for evaluating the anti-infective properties of the target compound.

Context from Related Halogenated Benzene Derivatives

While direct data for this compound is sparse, studies on other halogenated aromatic compounds provide a strong rationale for its investigation. For instance, various poly-substituted benzene derivatives, including 2,4,5-trichloro iodobenzene, have demonstrated both antimicrobial and antifungal activity. The nature and position of the halogen substituent on the benzene ring have been shown to significantly affect the biological activity.

Conclusion and Future Directions

This compound is a compound with documented, albeit unspecified, anti-infective properties. Based on the established antimicrobial action of iodine and related organoiodine compounds, there is a strong scientific basis to hypothesize that it acts via oxidative damage to multiple microbial targets. This guide provides a comprehensive framework for the systematic evaluation of this potential, from initial screening and cytotoxicity profiling to preliminary mechanistic studies. The protocols and insights presented herein are intended to empower researchers to rigorously investigate this compound and its analogs as a potential new class of anti-infective agents, addressing a critical unmet need in global health.

References

The Ascending Trajectory of Iodinated Aromatics in Oncology: From Mechanism to Preclinical Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The strategic incorporation of iodine into aromatic scaffolds represents a burgeoning frontier in the discovery of novel antineoplastic agents. Moving beyond the established paradigm of radioiodine therapy, researchers are now elucidating the potent, non-radiolytic anticancer activities of structurally diverse iodinated organic molecules. These compounds leverage unique mechanisms, including the induction of apoptosis via iodolipid formation, modulation of critical signaling pathways like the peroxisome proliferator-activated receptors (PPARs), and direct enzymatic inhibition. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core mechanisms of action, structure-activity relationships, and critical experimental protocols for the preclinical evaluation of this promising class of molecules. We will delve into the causality behind experimental design, from in vitro cytotoxicity screening to in vivo efficacy studies, offering a self-validating framework for advancing iodinated aromatics through the drug discovery pipeline.

Part 1: The Rationale for Iodine in Aromatic Scaffolds

While radioiodine has been a mainstay in the treatment of thyroid malignancies for decades, the focus has shifted to include the direct chemotherapeutic potential of non-radioactive iodine-containing organic compounds.[1][2][3] The introduction of an iodine atom onto an aromatic ring profoundly alters the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. This modification can enhance interactions with biological targets, improve cellular uptake, and unlock novel mechanisms of cytotoxicity distinct from radiation.

The antineoplastic effects of molecular iodine (I₂) itself have been documented, particularly in breast cancer models, where it can induce apoptosis and reduce tumor growth.[4] This activity is often mediated by the formation of iodolipids, such as 6-iodolactone (6-IL), derived from the iodination of arachidonic acid within the cell membrane.[5] This foundational knowledge provides a strong rationale for designing synthetic aromatic structures that can either mimic these effects or use the iodine substituent to achieve potent and selective target engagement.

Part 2: Core Mechanisms of Antineoplastic Action

The anticancer activity of iodinated aromatics is not monolithic; rather, it encompasses a range of molecular mechanisms that can be tailored through synthetic chemistry.

Induction of Apoptosis via Iodolipid Formation and PPARγ Activation

A key mechanism, particularly demonstrated for molecular iodine in mammary cancer, involves the intracellular formation of 6-iodolactone.[5] Tumor tissues often exhibit elevated levels of arachidonic acid, a precursor for 6-IL.[5] The subsequent formation of 6-IL has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] PPARγ activation is a critical event, as these nuclear receptors are known regulators of cell cycle control and apoptosis in various cancer cells.[5] This pathway represents a compelling target, linking lipid metabolism directly to programmed cell death.

PPAR_Pathway cluster_cell Cancer Cell I2 Molecular Iodine (I₂) or Iodinated Aromatic AA Arachidonic Acid (AA) (High in tumor tissue) I2->AA Iodinates IL6 6-iodolactone (6-IL) AA->IL6 PPARg PPARγ IL6->PPARg Activates Nucleus Nucleus PPARg->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Induces Gene Expression for caption Fig 1. Iodolipid-mediated apoptosis via PPARγ activation.

Caption: Fig 1. Iodolipid-mediated apoptosis via PPARγ activation.

Direct Enzyme Inhibition

Certain iodinated aromatic heterocycles have been designed as potent enzyme inhibitors. For example, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated significant cytotoxic activity against several human cancer cell lines.[6] Molecular docking studies revealed that these compounds likely exert their effect by binding to and inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and a well-established target for chemotherapy.[6] The iodine atom, in this context, contributes to the binding affinity and overall inhibitory potential of the molecule.

Induction of Caspase-Mediated Apoptosis

Many cytotoxic agents, including iodinated phenols and their derivatives, ultimately trigger cancer cell death through the induction of apoptosis.[7] This process is often executed by a cascade of cysteine proteases known as caspases. The activation of effector caspases, particularly caspase-3, is a hallmark of apoptosis.[8][9] Studies on phenolic compounds have confirmed that their cytotoxic effects can lead to caspase-3/7 mediated cell death.[7] The role of specific caspases in the mechanism of a novel iodinated compound can be confirmed experimentally using irreversible inhibitors like Z-DEVD-FMK, a specific caspase-3 inhibitor.[8][9][10]

Part 3: Synthesis and Structure-Activity Relationships (SAR)

The antineoplastic potential of these compounds is intrinsically linked to their chemical structure. The strategic placement of iodine and other substituents on the aromatic ring is paramount for optimizing activity and selectivity.

Synthesis Strategies

The synthesis of iodoarenes can be achieved through various methods, including electrophilic iodination of electron-rich aromatic compounds.[11] Common iodinating agents include N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH), often in the presence of a catalyst.[11] For example, a general approach to synthesizing iodinated quinazolinones involves starting with an appropriately substituted iodinated anthranilic acid derivative, which undergoes cyclization to form the core heterocyclic structure.[6]

Exemplar Synthesis Reaction:

  • Reaction: Electrophilic iodination of an activated aromatic ring (e.g., a phenol or aniline derivative).

  • Reagents: Aromatic substrate, N-Iodosuccinimide (NIS), catalytic trifluoroacetic acid.[11]

  • Solvent: Acetonitrile or similar polar aprotic solvent.

  • Rationale: This method is effective for regioselective iodination under mild conditions, preserving other functional groups on the molecule.[11]

Structure-Activity Relationship (SAR) Insights

SAR studies provide critical guidance for drug design. For a series of iodinated-4-aryloxymethyl-coumarins, it was found that the position of the iodine atom on the phenoxy moiety, as well as the nature of other substituents on the coumarin ring, significantly influenced anticancer activity.[12][13]

  • Effect of Iodine Position: The placement of iodine can alter the molecule's conformation and its ability to fit into a target's binding pocket.

  • Influence of Other Halogens: In the coumarin series, compounds also containing a chlorine atom were found to be the most effective, suggesting a synergistic effect between the halogens.[12][13]

  • Lipophilicity: While iodine is a large, polarizable atom, its effect on lipophilicity and cell permeability must be carefully balanced to achieve optimal bioavailability and target engagement.[14]

Part 4: Key Experimental Protocols for Preclinical Evaluation

A rigorous, stepwise approach is essential for validating the antineoplastic potential of a novel iodinated aromatic compound. The following protocols represent a self-validating workflow, where the results of one experiment inform the design of the next.

Workflow cluster_workflow Preclinical Evaluation Workflow Synthesis 1. Synthesis & Characterization InVitro 2. In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro Test Compound Mechanism 3. Mechanism of Action (Caspase Assay) InVitro->Mechanism Determine IC50 InVivo 4. In Vivo Efficacy (Xenograft Model) Mechanism->InVivo Confirm Apoptotic Pathway GoNoGo Go/No-Go Decision for Clinical Translation InVivo->GoNoGo Efficacy & Toxicity Data caption Fig 2. Stepwise workflow for preclinical evaluation.

Caption: Fig 2. Stepwise workflow for preclinical evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of an iodinated aromatic compound on cancer cells and calculate its IC₅₀ (half-maximal inhibitory concentration).

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the iodinated aromatic compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Confirmation via Caspase-3 Activity Assay

Objective: To verify if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis by measuring the activity of caspase-3.

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate (e.g., Ac-DEVD-AMC). When cleaved by active caspase-3, the substrate releases a fluorescent molecule (AMC), and the resulting fluorescence is proportional to caspase-3 activity. The specificity of the pathway can be validated by using a caspase-3 inhibitor, Z-DEVD-FMK.[9]

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate (or larger vessel) and treat with the iodinated aromatic compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control. For inhibitor validation, pre-incubate a set of cells with Z-DEVD-FMK (e.g., 20-50 µM) for 1-2 hours before adding the test compound.[9][10]

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the intracellular contents, including active caspases.

  • Assay Reaction: In a black 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase-3 substrate (Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 360/460 nm for AMC).

  • Data Analysis: Quantify the increase in fluorescence relative to the vehicle control. A significant increase that is attenuated by the Z-DEVD-FMK inhibitor confirms that cell death is mediated through caspase-3 activation.

Protocol 3: In Vivo Efficacy Assessment using a Xenograft Model

Objective: To evaluate the antitumor efficacy and tolerability of a lead iodinated aromatic compound in a living organism.

Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), are a cornerstone of preclinical oncology drug development.[17][18] These models allow for the assessment of a drug's ability to inhibit tumor growth in a complex physiological environment.[18][19]

Methodology:

  • Animal Acclimation: House immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) under specific-pathogen-free conditions for at least one week prior to the study.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel/PBS) into the right flank of each mouse.[17]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[19] When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, test compound at different doses, positive control drug).

  • Drug Administration: Administer the iodinated aromatic compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Throughout the study, monitor tumor volumes, animal body weights (as a measure of toxicity), and overall animal health.

  • Endpoint and Analysis: The study endpoint may be a fixed duration or when tumors in the control group reach a specific size. Euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[18]

  • Efficacy Calculation: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean change in tumor volume between treated and control groups.

Part 5: Preclinical Data Landscape

The preclinical evaluation of iodinated aromatics has yielded promising results across various cancer types. The data demonstrate potent cytotoxicity in vitro and significant tumor growth inhibition in vivo.

Table 1: Summary of In Vitro Cytotoxicity of Selected Iodinated Aromatics

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
QuinazolinonesCompound 3dHeLa (Cervical Cancer)10[6]
QuinazolinonesCompound 3aHL60 (Leukemia)21[6]
QuinazolinonesCompound 3eT98G (Glioblastoma)12[6]
CoumarinsCompound 10hA-549 (Lung Carcinoma)- (Potent)[12]
CoumarinsCompound 10iMDA-MB (Breast Cancer)- (Potent)[12]
Molecular IodineIodine (I₂)MCF7 (Breast Cancer)12.88[20]
Molecular IodineIodine (I₂)SKBR3 (Breast Cancer)11.03[20]
Phenol DerivativesTetrahydroquinoline deriv.U2OS (Osteosarcoma)50.5[7]

Note: "Potent" indicates significant activity was reported without a specific IC₅₀ value in the source abstract.

Part 6: Future Directions and Challenges

The field of iodinated aromatics holds immense promise for cancer therapy. Future research should focus on:

  • Optimizing Metabolic Stability: A key challenge for iodinated pharmaceuticals is in vivo deiodination, where enzymes can cleave the carbon-iodine bond, inactivating the drug.[21] Future designs must incorporate structural features that protect against metabolic deiodination, such as flanking the iodine atom with other groups or incorporating it into less metabolically active positions.

  • Targeted Delivery: Developing iodinated aromatics that selectively accumulate in tumor tissue will enhance efficacy and reduce off-target toxicity. This could involve conjugation to tumor-targeting moieties like antibodies or peptides.

  • Combination Therapies: Exploring the synergistic potential of iodinated aromatics with existing chemotherapies, targeted agents, or immunotherapies could lead to more durable treatment responses.

  • Expansion to Theranostics: Leveraging stable iodine-containing molecules as scaffolds for their radioactive counterparts (e.g., ¹²⁵I, ¹³¹I) can bridge the gap between diagnostics and therapy, allowing for patient stratification and personalized treatment.[1][3]

By addressing these challenges through rational drug design and rigorous preclinical validation, iodinated aromatic compounds are poised to become a valuable new class in the armamentarium against cancer.

Part 7: References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. 17

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Crown Bioscience. 19

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. 22

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. 18

  • Z-DEVD-FMK Caspase-3 Inhibitor. Selleck Chemicals. 8

  • MTT assay protocol. Abcam. --INVALID-LINK--

  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. 23

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. 15

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. 24

  • MTT Cell Assay Protocol. Texas Children's Hospital. 16

  • Application Notes and Protocols for Determining Cell Viability Using an MTT Assay After NSC260594 Treatment. Benchchem. 25

  • Z-DEVD-FMK, Caspase-3 Inhibitor. BD Biosciences. 9

  • Antineoplastic effect of iodine in mammary cancer: participation of 6-iodolactone (6-IL) and peroxisome proliferator-activated receptors (PPAR). PubMed Central. 26

  • Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury. PubMed. 27

  • Z-DEVD-FMK: Advanced Irreversible Caspase-3 Inhibitor Applications. Benchchem. 10

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3 H)-quinazolinones 3 N-substituted. PubMed. 6

  • Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources. PubMed Central. 1

  • Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. PubMed. 12

  • Application Notes and Protocols for Iodinated Compounds in Preclinical Research. Benchchem. 4

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed Central. 14

  • Iodine. CancerChoices. 2

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. 11

  • Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. ResearchGate. 13

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. 21

  • Exploring the promising therapeutic benefits of iodine and radioiodine in breast cancer cell lines. PubMed. 20

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. 7

  • Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources. PubMed. 3

References

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling with Sterically Hindered 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the performance of these catalytic systems can be severely hampered by steric hindrance on the reacting partners.

3-Iododurene (1-iodo-2,3,5,6-tetramethylbenzene) presents a formidable challenge for cross-coupling. The presence of four methyl groups, two of which are ortho to the iodo substituent, creates a highly congested environment around the reaction center. This steric bulk significantly impedes the crucial, often rate-limiting, oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. Consequently, standard cross-coupling conditions often result in low yields, slow reaction rates, or complete failure.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the challenges of cross-coupling with 3-iododurene. We will delve into the rationale behind catalyst and ligand selection, offer detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and present a framework for troubleshooting common issues.

The Causality of Steric Hindrance: Why 3-Iododurene is a Challenge

The efficacy of a palladium-catalyzed cross-coupling reaction hinges on the seamless execution of a three-step catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3][4] Steric hindrance, as exhibited by 3-iododurene, disrupts this cycle in several ways:

  • Inhibited Oxidative Addition: The bulky methyl groups physically block the approach of the palladium catalyst to the C-I bond, raising the activation energy for this critical first step.

  • Slower Ligand Association/Dissociation: The steric clash can interfere with the dynamic ligand environment around the palladium center, which is necessary for the subsequent steps of the cycle.

  • Promotion of Side Reactions: When the desired productive catalytic cycle slows, competing side reactions can become dominant. The most common is hydrodehalogenation , where the aryl halide is reduced to the corresponding arene (durene), consuming the starting material without forming the desired product.

To overcome these barriers, the catalytic system must be specifically engineered to be both highly reactive and sterically accommodating.

Catalyst System Design: The Critical Role of the Ligand

The key to unlocking reactivity with substrates like 3-iododurene lies in the judicious selection of the ancillary ligand bound to the palladium center. The ligand's properties directly influence the catalyst's reactivity, stability, and steric profile.[5][6] For sterically demanding couplings, the most successful ligands are invariably both bulky and electron-rich .[5][7][8]

  • The Role of Bulk: Bulky ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are less sterically encumbered and more readily undergo oxidative addition.[8]

  • The Role of Electron Density: Electron-rich ligands increase the electron density on the palladium atom, which strengthens its nucleophilic character and accelerates its insertion into the electron-deficient C-I bond.[8]

Recommended Ligand Classes

Several classes of phosphine ligands and N-heterocyclic carbenes (NHCs) have been developed that excel in these challenging transformations.

Ligand ClassSpecific ExamplesKey Features & Rationale
Biaryl Monophosphines SPhos, XPhos, RuPhosThe "Buchwald Ligands" are the gold standard for many challenging C-C and C-N couplings. Their biaryl backbone provides significant steric bulk, while the dialkylphosphino group provides strong electron donation.[8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are powerful σ-donors, even more so than many phosphines, forming very stable and highly active palladium complexes. Their steric bulk is tunable by modifying the N-aryl substituents.[7][9]
Ferrocene-Based Ligands QPhosThese ligands, developed by Hartwig, offer a rigid ferrocene backbone and a bulky dialkylphosphino group, creating a well-defined and highly active catalytic pocket.[8]
Specialized Bulky Ligands AntPhosFor extremely hindered substrates, ligands with unique architectures like AntPhos can provide the necessary reactivity by preventing side reactions like β-hydride elimination.[10]
Palladium Precatalysts and Bases
  • Precatalyst: While Pd₂(dba)₃ or Pd(OAc)₂ can be used to generate the active catalyst in situ with the chosen ligand[11], modern, well-defined precatalysts (e.g., SPhos-Pd-G3) are often preferred. These precatalysts are air- and moisture-stable, have excellent solubility, and generate the active L-Pd(0) species reliably and rapidly upon heating, leading to more reproducible results.

  • Base: The base is not a passive spectator. In Suzuki couplings, it activates the boronic acid.[12] In Buchwald-Hartwig aminations, it deprotonates the amine.[11] Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, and NaOt-Bu are typically required for hindered substrates.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques to prevent catalyst oxidation.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iododurene with 4-methoxyphenylboronic acid

This protocol details a typical C-C bond formation, a reaction of fundamental importance in constructing the core scaffolds of many drug candidates.

Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification Reagents Weigh Reagents: - 3-Iododurene - Boronic Acid - Base (K₃PO₄) - Catalyst/Ligand Charge Charge flask with solids Reagents->Charge Vessel Oven-dry & cool Schlenk flask under vacuum Vessel->Charge Purge Evacuate & backfill with N₂/Ar (3x) Charge->Purge Solvent Add degassed solvent Purge->Solvent Heat Heat to 80-110 °C with stirring Solvent->Heat Cool Cool to RT Heat->Cool Filter Dilute & filter through Celite® Cool->Filter Extract Liquid-liquid extraction Filter->Extract Purify Column Chromatography Extract->Purify

Caption: Suzuki-Miyaura experimental workflow.

Materials:

  • 3-Iododurene (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iododurene (e.g., 274 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), SPhos Pd G3 (16 mg, 0.02 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small, quenched aliquot.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 3-Iododurene with Morpholine

This protocol demonstrates a C-N bond formation, a critical transformation for synthesizing compounds with applications in medicinal chemistry.[2][3]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Durene)(I) Pd0->OA_Complex Oxidative Addition (+ 3-Iododurene) Amine_Complex [L-Pd(II)(Durene)(Amine)]⁺ I⁻ OA_Complex->Amine_Complex Amine Coordination (+ Amine) Amido_Complex L-Pd(II)(Durene)(Amide) Amine_Complex->Amido_Complex Deprotonation (+ Base, - H-Base⁺) Amido_Complex->Pd0 Reductive Elimination prod Product Amido_Complex->prod sub 3-Iododurene sub->OA_Complex

Caption: Buchwald-Hartwig amination catalytic cycle.

Materials:

  • 3-Iododurene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (1.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add 3-iododurene (e.g., 274 mg, 1.0 mmol), RuPhos Pd G3 (12.5 mg, 0.015 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a 25 mL screw-cap vial equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 110 °C.

  • Stirring: Stir the reaction mixture vigorously for 16-24 hours. The mixture will typically become thick and dark.

  • Workup: After cooling to room temperature, carefully open the vial. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-arylated morpholine derivative.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents.Ensure rigorous inert atmosphere technique. Increase temperature in 10 °C increments. Use a different, more active ligand/precatalyst system (e.g., switch from SPhos to RuPhos). Verify purity of starting materials.
Significant Hydrodehalogenation Reductive elimination is slower than competing decomposition pathways.Use a bulkier ligand to accelerate reductive elimination.[8] Lower the reaction temperature. Ensure the base is completely dry.
Inconsistent Results Water content variability; Inefficient generation of active Pd(0).Use a well-defined precatalyst. Ensure solvents are anhydrous and the base is freshly opened or dried.

Conclusion

Cross-coupling reactions with the sterically demanding substrate 3-iododurene, while challenging, are readily achievable with a rationally designed catalytic system. The cornerstone of success is the deployment of bulky, electron-rich ancillary ligands, such as those from the Buchwald and Hartwig portfolios, which accelerate the rate-limiting oxidative addition step and favor the productive catalytic cycle. By employing modern, air-stable palladium precatalysts and following robust, anaerobic protocols, researchers can reliably synthesize complex durene-containing molecules, paving the way for new discoveries in drug development and materials science.

References

Application Note: Strategic Ligand Selection for Efficient Cross-Coupling of the Sterically Hindered 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The palladium-catalyzed cross-coupling of sterically hindered aryl halides, such as 3-Iododurene (1-iodo-2,4,5,6-tetramethylbenzene), presents a significant synthetic challenge due to severe steric congestion around the reaction center. This congestion impedes critical steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and slow reaction rates. This application note provides a comprehensive guide to overcoming these challenges through strategic ligand selection. We delve into the mechanistic principles governing the success of bulky, electron-rich phosphine ligands, present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, and offer a framework for rational catalyst system design.

The Challenge: Steric Hindrance in 3-Iododurene Coupling

3-Iododurene is an archetypal example of a sterically encumbered substrate. The presence of two methyl groups ortho to the iodine atom creates a formidable steric shield. In a typical palladium-catalyzed cross-coupling reaction, this has several detrimental effects:

  • Inhibited Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-iodine bond is sterically hindered, slowing the formation of the key Pd(II) intermediate.[1]

  • Difficult Reductive Elimination: The final, product-forming step requires the two coupling partners to be in close proximity within the palladium coordination sphere. The steric bulk of the durene moiety can prevent the necessary conformation for efficient reductive elimination, favoring side reactions like β-hydride elimination or catalyst decomposition.[2][3]

Consequently, catalyst systems that are effective for simple aryl halides often fail or provide negligible yields with substrates like 3-Iododurene. The solution lies in the rational selection of a supporting ligand that can modulate the catalyst's steric and electronic properties to overcome these barriers.

Ligand Design Principles for Overcoming Steric Hindrance

The development of specialized phosphine ligands has revolutionized the coupling of hindered substrates.[4] The success of these ligands is rooted in specific design features that directly address the mechanistic hurdles imposed by steric bulk.

  • Promoting Monoligation: Bulky ligands favor the formation of a highly reactive, 14-electron "L-Pd(0)" species. This contrasts with less bulky ligands, which can form a more stable but less reactive "L₂-Pd(0)" species. The monoligated complex is sterically less saturated, facilitating a more rapid oxidative addition.[2]

  • Accelerating Reductive Elimination: The steric bulk of the ligand creates a congested environment in the Pd(II) intermediate. This steric pressure forces the coupling partners together, promoting the C-C or C-N bond-forming reductive elimination step over competing decomposition pathways.[3][5]

  • Enhancing Electron Density: Ligands with electron-donating alkyl or alkoxy groups increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the cleavage of the carbon-halide bond during oxidative addition.[5]

The most successful ligands for this purpose are typically biaryl monophosphines (Buchwald-type ligands) and certain ferrocene-based diphosphines (Josiphos-type ligands).[6][7][8]

Recommended Ligand Classes and Performance

For the coupling of 3-Iododurene, ligands from the dialkylbiaryl phosphine family, developed by the Buchwald group, are the primary choice.[6] These ligands possess the ideal combination of steric bulk and electron-richness.

LigandKey Structural FeaturePrimary Application SuitabilityRationale
XPhos Dicyclohexylphosphine on a biphenyl backboneGeneral C-C (Suzuki) & C-N CouplingProvides a good balance of steric bulk and electron-donating character, making it a robust, first-choice ligand for screening.[9]
BrettPhos Di-tert-butylphosphine on a biphenyl backbone with methoxy groupsC-N (Buchwald-Hartwig) & C-O CouplingThe extremely bulky tert-butyl groups and electron-donating methoxy groups make it highly effective for coupling challenging, hindered substrates and weak nucleophiles.[9]
RuPhos Dicyclohexylphosphine on a biphenyl backbone with isopropoxy groupsC-N (Buchwald-Hartwig) CouplingSimilar to XPhos but often shows superior performance for aminations, particularly with primary amines and hindered aryl halides.[6][9]

Mechanistic Visualization

The catalytic cycle for cross-coupling highlights the critical steps influenced by ligand choice. A bulky ligand (L) is essential for driving the reaction forward, especially the reductive elimination step.

Catalytic_Cycle Figure 1: Palladium Catalytic Cycle for Hindered Substrates cluster_main Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Complex Pd0->OA + Ar-I TM Transmetalation / Amido Complex OA->TM + Nucleophile - I⁻ TM->Pd0 Regeneration Product Ar-Nu TM->Product Reductive Elimination ArX 3-Iododurene (Ar-I) ArX->OA NuM R-B(OH)₂ or R₂NH (Nucleophile) NuM->TM re_label Bulky ligand 'L' enforces proximity, accelerating this crucial step. clash->re_label

Caption: Figure 1: Palladium Catalytic Cycle for Hindered Substrates

Experimental Protocols

The following protocols are designed as robust starting points for the coupling of 3-Iododurene. Optimization of temperature, base, and solvent may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of 3-Iododurene with a generic arylboronic acid. XPhos is recommended as the initial ligand for screening.

Workflow Diagram:

Experimental_Workflow Figure 2: Workflow for Ligand Screening & Optimization A 1. Substrate Selection (3-Iododurene + Boronic Acid) B 2. Initial Ligand Screen (e.g., XPhos, BrettPhos) A->B C 3. Base & Solvent Screen (K₃PO₄, Cs₂CO₃ in Dioxane, Toluene) B->C D 4. Temperature Optimization (80-110 °C) C->D E 5. Analysis & Scale-Up D->E

Caption: Figure 2: Workflow for Ligand Screening & Optimization

Reagents & Materials:

  • 3-Iododurene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (3.0 equivalents)

  • 1,4-Dioxane or Toluene, anhydrous

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3-Iododurene (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) in a small amount of the reaction solvent (~1 mL) and stir for 5-10 minutes to form the pre-catalyst.

  • Add the catalyst solution to the reaction vessel, followed by enough anhydrous solvent to achieve a final concentration of ~0.2 M with respect to the 3-Iododurene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol outlines the amination of 3-Iododurene with a primary or secondary amine. BrettPhos is an excellent starting point due to its effectiveness in highly hindered systems.[9][10]

Reagents & Materials:

  • 3-Iododurene

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • BrettPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3-Iododurene (1.0 equiv) and NaOtBu (1.4 equiv). Note: If the amine is a solid, it can be added here.

  • In a separate vial, add Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.044 equiv) and purge with inert gas.

  • Add anhydrous toluene to the reaction vessel to a concentration of ~0.2 M.

  • If the amine is a liquid, add it (1.2 equiv) to the reaction mixture via syringe.

  • Add the pre-mixed catalyst solids to the reaction vessel.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 16-24 hours.

  • Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider using a more electron-rich or sterically demanding ligand (e.g., switching from XPhos to BrettPhos). Using a pre-catalyst (e.g., XPhos Pd G3) can also improve activity and reproducibility.

  • Hydrodehalogenation: The formation of durene (the "de-iodinated" product) suggests that reductive elimination is slow compared to side reactions. This can sometimes be mitigated by using a stronger, non-coordinating base (e.g., LHMDS instead of NaOtBu for aminations) or by increasing catalyst/ligand loading.[2]

  • Base Sensitivity: For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or K₃PO₄ should be used, although this may require higher temperatures or longer reaction times.[11]

  • Solvent Choice: Toluene and 1,4-dioxane are generally effective. For some couplings, polar aprotic solvents like CPME can be beneficial. Avoid chlorinated solvents and acetonitrile, which can inhibit the catalyst.[11]

Conclusion

The efficient cross-coupling of 3-Iododurene is a challenging but achievable transformation. Success hinges on the selection of a palladium catalyst system supported by a bulky and electron-rich phosphine ligand. Dialkylbiaryl phosphines such as XPhos, RuPhos, and BrettPhos are specifically designed to overcome the steric barriers inherent to such substrates by promoting the formation of reactive monoligated palladium species and accelerating the rate-limiting reductive elimination step. The protocols and principles outlined in this note provide a robust foundation for researchers to successfully incorporate sterically hindered motifs into complex molecules, accelerating discovery in medicinal chemistry and materials science.

References

The Strategic Application of 3-Iodo-1,2,4,5-tetramethylbenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Sterically-Defined Building Block

In the intricate landscape of drug discovery, the ability to strategically introduce specific structural motifs is paramount to achieving desired pharmacological profiles. 3-Iodo-1,2,4,5-tetramethylbenzene, commonly known as iododurene, has emerged as a valuable building block for medicinal chemists. Its unique structure, featuring a reactive iodine handle on a sterically encumbered and lipophilic tetramethylphenyl (duryl) scaffold, offers a powerful tool for navigating the complexities of structure-activity relationships (SAR).

This technical guide provides an in-depth exploration of the use of this compound in medicinal chemistry. We will delve into the rationale behind its application, focusing on its role in palladium-catalyzed cross-coupling reactions to forge key carbon-carbon and carbon-nitrogen bonds. This note is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of novel therapeutic agents, from kinase inhibitors to antiviral compounds. While direct incorporation of the iododurene moiety into marketed drugs is not widely documented, its utility as a precursor to other key intermediates, such as durylboronic acid, and the presence of the duryl group in advanced bioactive molecules, underscores its significance.

The Duryl Moiety: A Tool for Modulating Pharmacological Properties

The 1,2,4,5-tetramethylphenyl (duryl) group, introduced via this compound, is more than just a bulky substituent. Its deliberate incorporation into a drug candidate is a strategic decision aimed at fine-tuning several critical parameters:

  • Steric Influence and Target Selectivity: The significant steric bulk of the duryl group can be exploited to probe and occupy deep, hydrophobic pockets within a biological target, such as an enzyme active site. This can lead to enhanced binding affinity and, crucially, improved selectivity by preventing off-target binding to proteins with smaller binding pockets.

  • Modulation of Lipophilicity: The four methyl groups contribute to a significant increase in lipophilicity (hydrophobicity). This property is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Judicious use of the duryl group can enhance membrane permeability and bioavailability[1].

  • Metabolic Stability: The methyl groups can shield adjacent, metabolically labile positions on the molecule from enzymatic degradation by cytochrome P450 enzymes, potentially increasing the drug's half-life in the body[1].

  • Conformational Restriction: The steric hindrance imposed by the duryl moiety can lock an otherwise flexible molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty of binding to a target, leading to higher potency.

A notable example of the duryl moiety's application is in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The duryl group can be incorporated to interact with a hydrophobic pocket in the reverse transcriptase enzyme, contributing to the inhibitor's potency and resistance profile[2][3][4].

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for selective functionalization even in the presence of other, less reactive halides[5]. However, the two ortho-methyl groups present a significant steric challenge that must be addressed through careful selection of catalytic systems.

Causality in Experimental Design for a Hindered Substrate

For a sterically demanding and electron-rich substrate like iododurene, the oxidative addition step in the palladium catalytic cycle can be slow. To overcome this, modern catalyst systems employing bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which can more readily access the hindered C-I bond. Furthermore, their bulk facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst[6][7].

Catalytic_Cycle_Logic cluster_0 Key Challenges with Iododurene cluster_1 Strategic Solutions cluster_2 Desired Outcomes Steric_Hindrance Steric Hindrance (ortho-methyl groups) Bulky_Ligands Use Bulky, Electron-Rich Monodentate Phosphine Ligands (e.g., SPhos, XPhos) Steric_Hindrance->Bulky_Ligands Overcome by Electron_Rich_Ring Electron-Rich Ring Electron_Rich_Ring->Bulky_Ligands Accelerates OA with Facilitate_OA Facilitate Oxidative Addition Bulky_Ligands->Facilitate_OA Promote_RE Promote Reductive Elimination Bulky_Ligands->Promote_RE Precatalysts Employ Palladium Precatalysts Precatalysts->Facilitate_OA Ensures active Pd(0) Strong_Base Select Appropriate Base (e.g., K3PO4, Cs2CO3) Strong_Base->Promote_RE Aids transmetalation & final step High_Yield Achieve High Reaction Yield Facilitate_OA->High_Yield Promote_RE->High_Yield

Caption: Logic flow for catalyst selection in iododurene cross-coupling.

Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. Due to the substrate's steric hindrance, optimization of catalyst/ligand loading, temperature, and reaction time may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures, which are prevalent in kinase inhibitors and other drug classes. A common strategy involves converting iododurene to its boronic acid derivative first, which can then be coupled with various aryl or heteroaryl halides.

Part A: Synthesis of (2,3,5,6-Tetramethylphenyl)boronic acid

Suzuki_Part_A Iododurene 3-Iodo-1,2,4,5- tetramethylbenzene Reagents 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. HCl (aq) Iododurene->Reagents Product (2,3,5,6-Tetramethylphenyl)boronic acid Reagents->Product Lithiation then Borylation

Caption: Synthesis of the key boronic acid intermediate.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise, maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Cool the reaction to 0 °C and quench by the slow addition of 1 M aqueous HCl. Stir for 1 hour. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired boronic acid.

Part B: Suzuki Coupling with an Aryl Halide

Suzuki_Part_B Start Durylboronic acid + Ar-X (e.g., Aryl Bromide) Catalyst Pd Precatalyst (e.g., SPhos-Pd-G3) Bulky Ligand (e.g., SPhos) Base (e.g., K3PO4) Start->Catalyst Solvent Solvent System (e.g., Toluene/H2O) Catalyst->Solvent Heat Heat (e.g., 80-110 °C) Solvent->Heat Product Duryl-Ar Product Heat->Product

Caption: General workflow for Suzuki coupling with the durylboronic acid.

Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 equiv), (2,3,5,6-tetramethylphenyl)boronic acid (1.2 equiv), a suitable base such as potassium phosphate (K₃PO₄, 2.0 equiv), and a palladium precatalyst/ligand system to a dry reaction vessel. For sterically hindered substrates, a system like SPhos-Pd-G3 (1-3 mol%) is recommended[6].

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
4-BromopyridineSPhos-Pd-G3 (2 mol%)K₃PO₄Toluene/H₂O10085-95
2-Chloro-5-nitropyrimidineXPhos-Pd-G3 (3 mol%)Cs₂CO₃1,4-Dioxane11070-85
1-Bromo-4-methoxybenzenePd(OAc)₂/SPhos (2/4 mol%)K₂CO₃Toluene/EtOH/H₂O9088-98
Data are representative and based on protocols for sterically hindered substrates. Optimization for specific substrates is recommended.
Protocol 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

This reaction is crucial for synthesizing aryl amines, a common motif in many pharmaceuticals. The steric hindrance of iododurene necessitates the use of specialized, bulky phosphine ligands.

Methodology:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky, electron-rich phosphine ligand such as BrettPhos or RuPhos (2-4 mol%) to a resealable reaction tube[5][7].

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Amine PartnerLigandBaseSolventTemp (°C)Typical Yield (%)
MorpholineBrettPhosNaOtBuToluene10080-92
AnilineRuPhosK₃PO₄1,4-Dioxane11075-88
n-ButylamineXPhosLiHMDSTHF8070-85
Data are representative and based on protocols for sterically hindered substrates. Optimization for specific substrates is recommended.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can be further elaborated or may itself be part of a pharmacophore, often found in antiviral and anticancer agents[8][9].

Methodology:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or GC-MS.

  • Workup and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound stands as a specialized yet powerful reagent in the medicinal chemist's toolkit. Its primary value lies in providing access to the sterically demanding and lipophilic duryl moiety, a scaffold that can be strategically employed to enhance target selectivity, modulate ADME properties, and improve metabolic stability. While its steric bulk presents synthetic challenges, modern palladium-catalyzed cross-coupling methodologies, particularly those employing bulky, electron-rich phosphine ligands, enable its efficient incorporation into a wide range of molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully utilize iododurene and its derivatives in the rational design and synthesis of next-generation therapeutics.

References

synthesis of substituted biphenyls using 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Biphenyls Using 3-Iododurene

Abstract

Substituted biphenyls, particularly those with significant steric hindrance, are pivotal structural motifs in modern chemistry, finding extensive applications in drug development, advanced materials, and as privileged chiral ligands.[1][2] 3-Iododurene (1-iodo-2,3,5,6-tetramethylbenzene) serves as a critical and versatile building block for accessing these sterically congested molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted biphenyls and related structures using 3-Iododurene. We delve into the mechanistic rationale behind protocol choices for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, and offer detailed, field-proven protocols to address the unique challenges posed by sterically demanding substrates.

The Significance and Challenge of Sterically Hindered Biaryls

The synthesis of biaryl compounds is a cornerstone of organic chemistry. However, the construction of sterically crowded frameworks, such as those derived from 3-Iododurene, presents a significant synthetic hurdle. The four ortho-methyl groups of the durene moiety impose severe steric constraints that can impede the key steps of traditional cross-coupling catalytic cycles.[3]

Specifically, the oxidative addition of the bulky aryl iodide to the palladium(0) center can be slow, and the subsequent reductive elimination step to form the C-C bond is often disfavored.[4][5] Overcoming these barriers requires carefully selected catalysts, ligands, and reaction conditions tailored to accommodate extreme steric hindrance.[6] The reactivity of the carbon-iodine bond makes aryl iodides, like 3-Iododurene, highly effective electrophilic partners for these transformations.[4][7]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation due to their functional group tolerance and mild reaction conditions.[8][9] For a substrate as sterically demanding as 3-Iododurene, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often required to stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[6][10]

Suzuki-Miyaura Coupling: The Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is arguably the most versatile method for synthesizing biaryl compounds.[11] Its advantages include the commercial availability of a vast array of boronic acids and the generally non-toxic nature of the boron-containing byproducts.[8]

Causality Behind Protocol Choices:

  • Catalyst/Ligand System: For hindered substrates, a low-coordinate, electron-rich Pd(0) species is needed. This is typically generated in situ from a Pd(II) precatalyst and a bulky phosphine ligand. Ligands like SPhos, XPhos, or AntPhos are designed to create an active catalyst that is both sterically accommodating and electronically capable of facilitating the difficult reductive elimination step.[3][6]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the organoboron species.[11] Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior for challenging couplings, as they can break up boronic acid aggregates and facilitate the formation of the reactive boronate species without causing side reactions.[12]

  • Solvent System: A polar aprotic solvent, often mixed with water, is typically used to dissolve both the organic and inorganic reagents. Common choices include 1,4-dioxane/water or toluene/water.[12][13]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_caption pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (+ Ar-I) transmetalation_complex Ar-Pd(II)L₂(R') oa_complex->transmetalation_complex Transmetalation (+ R'-B(OR)₂ + Base) product_complex Ar-R' + Pd(0)L₂ transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration center

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Iododurene with Phenylboronic Acid

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add 3-Iododurene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst, such as Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand, such as SPhos (4.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of 0.1-0.2 M.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, reactions may require 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted biphenyl.

Heck Coupling: Forming C-C Bonds with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[14] When using 3-Iododurene, this reaction allows for the synthesis of sterically hindered stilbene analogs or other vinyl-substituted durenes, which are valuable intermediates.

Causality Behind Protocol Choices:

  • Catalyst System: While traditional Pd(OAc)₂/PPh₃ systems can work, challenging couplings with hindered iodides often benefit from phosphine-free conditions or the use of N-heterocyclic carbene (NHC) ligands, which can form highly stable and active catalysts.[15]

  • Base and Additives: A hindered, non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HI generated during the reaction.[16] Additives like tetra-n-butylammonium bromide (TBAB) can sometimes accelerate the reaction by facilitating the regeneration of the Pd(0) catalyst.

Diagram of the Heck Catalytic Cycle

Heck_Cycle cluster_caption pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (+ Ar-I) insertion_complex Alkene Insertion Complex oa_complex->insertion_complex Alkene Coordination & Insertion beta_hydride_elim β-Hydride Elimination insertion_complex->beta_hydride_elim product_complex Product + HPd(II)L₂(I) beta_hydride_elim->product_complex product_complex->pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Detailed Protocol: Heck Coupling of 3-Iododurene with n-Butyl Acrylate

  • Reaction Setup: To an oven-dried reaction tube, add 3-Iododurene (1.0 equiv.), Pd(OAc)₂ (5 mol%), tri(o-tolyl)phosphine (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by n-butyl acrylate (1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and purge with argon for 10-15 minutes.

  • Reaction: Heat the mixture to 120-140 °C with stirring for 16-24 hours. Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue via column chromatography to isolate the substituted product.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[17][18] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[19]

Causality Behind Protocol Choices:

  • Dual Catalysis: The palladium catalyst follows a cycle similar to other cross-couplings. The copper(I) co-catalyst is crucial for activating the alkyne; it reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20] This synergistic action allows the reaction to proceed under very mild conditions, often at room temperature.[19]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the generated acid and as the solvent for the reaction.[21]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These methods often require more specialized, bulky phosphine ligands and may need higher reaction temperatures to facilitate the direct transmetalation of the alkyne to the palladium center.[18]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_caption pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (+ Ar-I) product_complex Ar-C≡C-R' oa_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination cu_halide Cu(I)I cu_acetylide R'-C≡C-Cu cu_halide->cu_acetylide + Alkyne, Base cu_acetylide->oa_complex cu_acetylide->cu_halide Transmetalation to Pd alkyne R'-C≡C-H

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling of 3-Iododurene with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add 3-Iododurene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI) (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (in a 2:1 ratio). Add phenylacetylene (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.

Data Summary and Optimization

The success of these reactions hinges on the careful selection of components. The following table provides a starting point for optimization when using 3-Iododurene.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd₂(dba)₃ (2)SPhos (4.5)Cs₂CO₃ (2.0)Dioxane/H₂O80-11070-95%
Heck Pd(OAc)₂ (5)P(o-tolyl)₃ (10)K₂CO₃ (2.0)DMF120-14060-85%
Sonogashira Pd(PPh₃)₂Cl₂ (2)-Et₃N (solvent)THF/Et₃N25-5080-98%
Cu-free Sonogashira Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene10075-90%

Troubleshooting Common Issues:

  • Low Conversion: Increase catalyst/ligand loading, increase temperature, or screen alternative bulky ligands. Ensure reagents and solvents are anhydrous and oxygen-free, as moisture and air can deactivate the catalyst.[13]

  • Homocoupling of Boronic Acid (Suzuki): This side reaction suggests the transmetalation step is slow. Use a stronger base (e.g., K₃PO₄), ensure rigorous exclusion of oxygen, or use a catalyst system known to favor cross-coupling.

  • Protodeiodination (Loss of Iodine): This indicates a side reaction where the aryl iodide is reduced. It can be caused by trace water or other protic sources. Ensure all reagents and solvents are scrupulously dry.

General Experimental Workflow

The overall process for synthesizing substituted biphenyls using 3-Iododurene follows a consistent and logical workflow, which is crucial for reproducibility and success.

Workflow prep 1. Reagent Preparation (Substrates, Base, Catalyst, Ligand) setup 2. Reaction Setup (Flame-dried glassware, Inert atmosphere) prep->setup reaction 3. Reaction Execution (Solvent addition, Heating, Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Reaction Workup (Quenching, Extraction, Drying) monitoring->workup Proceed if complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

3-Iododurene is an invaluable synthon for the construction of sterically encumbered biphenyls and related structures. While its steric bulk presents challenges, modern palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura, Heck, and Sonogashira reactions, provide robust and reliable pathways to the desired products. Success in these transformations is critically dependent on a rational choice of catalyst, a sterically appropriate and electron-rich ligand, and optimized reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ 3-Iododurene in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iododurene in Modern Chemistry

3-Iododurene (1-iodo-2,3,5,6-tetramethylbenzene) is a pivotal intermediate in the synthesis of advanced materials and complex organic molecules. Its sterically hindered yet reactive iodine-substituted aromatic core makes it a valuable building block in fields ranging from organometallic chemistry to the development of novel pharmaceuticals. The tetramethyl-substituted benzene ring provides unique solubility and stability characteristics to its derivatives, while the iodo-group serves as a versatile handle for a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The increasing demand for sophisticated molecular architectures necessitates a reliable and scalable protocol for the production of this key intermediate.

This document provides a comprehensive guide for the large-scale synthesis of 3-Iododurene, intended for researchers, scientists, and professionals in drug development and materials science. The presented protocol is designed to be a self-validating system, emphasizing not just the procedural steps but also the underlying chemical principles and safety considerations critical for successful and safe implementation on a larger scale.

Synthetic Strategy: Electrophilic Aromatic Iodination of Durene

The most direct and economically viable route for the synthesis of 3-Iododurene is the electrophilic aromatic substitution (SEAr) reaction on durene (1,2,4,5-tetramethylbenzene). While iodine itself is the least reactive of the halogens in electrophilic aromatic substitution, the reaction can be effectively driven to completion in the presence of an oxidizing agent.[1][2] This method is preferable for large-scale synthesis due to the relatively low cost of the starting materials and the straightforward nature of the reaction.

The selected protocol involves the direct iodination of durene using molecular iodine in a mixture of acetic, sulfuric, and nitric acids.[3] The combination of these acids serves a dual purpose: acetic acid acts as a solvent, while the stronger sulfuric and nitric acids act as oxidizing agents to generate a more potent electrophilic iodine species in situ.

Reaction Mechanism

The iodination of durene proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: In the strongly acidic medium, molecular iodine (I₂) is oxidized to a more electrophilic iodine species, likely a protonated hypoiodous acid ([H₂OI]⁺) or a related species.

  • Electrophilic Attack: The electron-rich durene ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as water or the bisulfate anion, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 3-Iododurene.

Visualizing the Workflow: From Reagents to Purified Product

The following diagram outlines the key stages of the large-scale synthesis of 3-Iododurene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Reagent Preparation (Durene, Iodine, Acids) Vessel Reaction Vessel Setup (Inert Atmosphere) Reagents->Vessel Addition Controlled Addition of Reagents Vessel->Addition Monitoring Reaction Monitoring (TLC, HPLC) Addition->Monitoring Quenching Reaction Quenching (Water/Thiosulfate) Monitoring->Quenching Extraction Product Extraction (Organic Solvent) Quenching->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Drying_final Drying of Crystals Recrystallization->Drying_final Analysis Characterization (NMR, MS, MP) Drying_final->Analysis

Caption: A flowchart illustrating the major steps in the large-scale synthesis of 3-Iododurene.

Detailed Protocol for Large-Scale Synthesis of 3-Iododurene

This protocol is designed for a target scale of approximately 100-500 g of 3-Iododurene. Appropriate adjustments to equipment and reagent quantities can be made for different scales, with careful consideration of heat transfer and mixing.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Durene (1,2,4,5-tetramethylbenzene)1.0 mol equivalentStarting material
Iodine (I₂)1.0 mol equivalentIodinating agent
Glacial Acetic AcidSufficient to dissolve durene and iodineSolvent
Concentrated Sulfuric Acid (98%)Catalytic/Oxidizing amountOxidizing agent
Concentrated Nitric Acid (70%)Catalytic/Oxidizing amountOxidizing agent
Deionized WaterFor work-upQuenching and washing
Sodium Thiosulfate (Na₂S₂O₃)For work-upTo quench unreacted iodine
Saturated Sodium Bicarbonate SolutionFor work-upTo neutralize residual acid
Saturated Sodium Chloride Solution (Brine)For work-upTo aid in phase separation
Suitable Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)For extractionTo extract the product from the aqueous phase
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For dryingTo remove residual water from the organic layer
Suitable Solvent for Recrystallization (e.g., Ethanol or a mixture of Hexanes/Ethyl Acetate)For purificationTo purify the crude product
Reaction Vessel with Mechanical Stirrer, Thermometer, and Addition FunnelAppropriate size for the reaction scaleTo carry out the reaction
Heating/Cooling MantleTo control the reaction temperatureTo control the reaction temperature
Separatory FunnelAppropriate size for the work-upTo perform the liquid-liquid extraction
Rotary EvaporatorFor solvent removalTo concentrate the product solution
Buchner Funnel and FlaskFor filtrationTo isolate the recrystallized product
Vacuum OvenFor drying the final productTo remove residual solvent from the product
Step-by-Step Procedure
  • Reaction Setup:

    • In a well-ventilated fume hood, equip a suitably sized reaction vessel with a mechanical stirrer, a thermometer, and an addition funnel.

    • Charge the reaction vessel with durene and glacial acetic acid. Stir the mixture until the durene is completely dissolved.

    • To this solution, add the iodine crystals. Stir the resulting dark solution at room temperature.

  • Iodination Reaction:

    • In a separate beaker, carefully prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. Caution: This mixture is highly corrosive and a strong oxidizing agent.

    • Slowly add the acid mixture dropwise to the stirred solution of durene and iodine via the addition funnel. An exothermic reaction will occur, and the temperature should be carefully monitored and maintained, ideally between 30-40 °C, using a cooling bath if necessary.

    • After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (durene) is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a large beaker containing a stirred solution of deionized water and ice. This will precipitate the crude 3-Iododurene.

    • To quench any unreacted iodine, add a solution of sodium thiosulfate until the dark color of iodine disappears.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery of the product.

    • Combine the organic extracts and wash successively with deionized water, a saturated solution of sodium bicarbonate (to neutralize any residual acid), and finally with a saturated solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude 3-Iododurene.

  • Purification:

    • The crude product can be purified by recrystallization.[3] Dissolve the crude solid in a minimum amount of a hot suitable solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven to a constant weight.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Safety and Handling Precautions

The large-scale synthesis of 3-Iododurene requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Fume Hood: All operations involving volatile and corrosive chemicals, especially the handling of concentrated acids and iodine, must be conducted in a well-ventilated fume hood.[5]

  • Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care, and always add acid to water, never the other way around.[4]

  • Handling of Iodine: Iodine is corrosive and can cause burns to the skin and eyes.[5] Inhalation of iodine vapor should be avoided. Chronic exposure can lead to health issues.[5]

  • Quenching: The quenching of the reaction mixture is an exothermic process. Perform this step slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste containing residual iodine should be treated with sodium thiosulfate before disposal.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature, or insufficient oxidizing agent.Monitor the reaction closely by TLC/HPLC. If the reaction stalls, a slight increase in temperature or addition of a small amount of oxidizing agent may be necessary.
Low YieldIncomplete reaction, loss of product during work-up or purification.Ensure complete extraction of the product. Optimize the recrystallization solvent and procedure to minimize loss.
Formation of Di-iodinated ByproductOverly harsh reaction conditions (e.g., high temperature or excess iodinating agent).Maintain careful control over the reaction temperature and stoichiometry of the reagents.
Product is an oil or difficult to crystallizePresence of impurities.Purify the crude product by column chromatography on silica gel before attempting recrystallization.[3]

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of 3-Iododurene. By understanding the underlying chemical principles, adhering to the step-by-step procedure, and prioritizing safety, researchers and production chemists can reliably produce this valuable intermediate for a wide range of applications. The provided guidelines for troubleshooting and optimization will further aid in achieving high yields and purity on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Iodination of Durene to 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iododurene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic iodination on highly alkylated benzene rings. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.

Part 1: Frequently Asked Questions - Reaction Fundamentals

This section addresses the core principles governing the iodination of durene. Understanding these fundamentals is the first step toward successful synthesis and troubleshooting.

Q1: Why is the direct reaction of durene with molecular iodine (I₂) ineffective?

A: Molecular iodine (I₂) is the least reactive of the common halogens used in electrophilic aromatic substitution (EAS).[1] The reaction is thermodynamically reversible and possesses a high activation energy. Simply mixing durene and iodine results in no significant reaction, only the formation of weak charge-transfer complexes.[2] To proceed, the iodine must be "activated" to generate a more potent electrophilic species, often represented as "I⁺".[3][4] This is achieved by using an oxidizing agent in the reaction mixture.[1][2]

Q2: What is the electrophilic aromatic substitution (EAS) mechanism for the iodination of durene?

A: The reaction proceeds via a well-established two-step EAS mechanism.[5]

  • Generation of the Electrophile: An oxidizing agent, such as periodic acid or nitric acid, reacts with I₂ to form a highly electrophilic iodine species (I⁺).[1][6]

  • Nucleophilic Attack & Formation of the Arenium Ion: The electron-rich π-system of the durene ring acts as a nucleophile, attacking the electrophilic iodine. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step of the reaction.[5][7]

  • Deprotonation & Restoration of Aromaticity: A weak base in the mixture (e.g., HSO₄⁻, H₂O) removes a proton from the carbon atom bearing the iodine. This collapses the arenium ion, restores the aromatic π-system, and yields the final 3-Iododurene product.[8]

Caption: General mechanism for electrophilic aromatic iodination.

Q3: Why is 3-Iododurene the only mono-iodinated product formed?

A: Durene (1,2,4,5-tetramethylbenzene) is a highly symmetrical molecule. The four methyl groups activate the ring towards electrophilic substitution. The two unsubstituted positions (C3 and C6) are chemically equivalent. Therefore, mono-iodination at either position results in the same molecule: 3-iodo-1,2,4,5-tetramethylbenzene, commonly known as 3-Iododurene.

Q4: Which iodination system is recommended for durene, and why?

A: While several systems exist, the use of iodine with periodic acid (H₅IO₆) in an acetic acid/sulfuric acid medium is highly recommended. This method, detailed in Organic Syntheses, is noted for producing high yields with shorter reaction times and greater product purity compared to other oxidizing systems like nitric acid.[9] The periodic acid system efficiently generates the active iodinating species and leads to a cleaner reaction profile, simplifying purification.[9]

Part 2: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues in a question-and-answer format.

Q1: My reaction has stalled or shows very low conversion to 3-Iododurene. What are the potential causes and solutions?

A: This is a common issue often traced back to the reagents or reaction conditions.

Potential Cause Explanation & Troubleshooting Steps
Insufficient or Decomposed Oxidant Periodic acid dihydrate can lose potency over time. Ensure you are using a fresh, high-quality reagent. Verify that the molar ratios specified in the protocol are correct.[9]
Low Reaction Temperature The iodination of durene requires thermal energy to overcome the activation barrier. For the periodic acid method, a temperature of 65–70°C is crucial.[9] Ensure your reaction bath is calibrated and maintaining the target temperature.
Poor Reagent Quality Durene should be pure (m.p. 79–80°C).[9] Solvents like glacial acetic acid must be anhydrous. The presence of excess water can interfere with the reaction.
Inefficient Stirring The reaction is heterogeneous, involving solid durene, iodine, and periodic acid at the start. Ensure vigorous stirring to maximize contact between reactants.

Q2: My crude product is a dark purple or brown solid. How do I remove the color?

A: The color is almost certainly due to unreacted molecular iodine (I₂) trapped or "occluded" within the crystalline product.[9]

  • During Workup: After precipitating the crude product with water, wash the solid thoroughly. A wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) will chemically reduce the I₂ to colorless iodide (I⁻), effectively removing the color.

  • During Purification: Recrystallization is highly effective. The Organic Syntheses procedure recommends recrystallizing the crude product from acetone, which readily removes residual iodine.[9]

Q3: My TLC and/or GC-MS analysis shows multiple products. What are these byproducts and how can I avoid them?

A: The most likely byproduct is 3,6-diiodo-1,2,4,5-tetramethylbenzene (diiododurene).

  • Cause: The four activating methyl groups on durene make the initial product, 3-Iododurene, susceptible to a second iodination. This occurs if the reaction is run for too long, at too high a temperature, or with an excess of the iodinating reagent.

  • Prevention:

    • Stoichiometry: Carefully control the molar equivalents of iodine and the oxidizing agent relative to durene. Adhere strictly to the ratios in the validated protocol.[9]

    • Reaction Time: Monitor the reaction's progress using TLC or GC. Stop the reaction as soon as the starting durene is consumed to prevent over-iodination. The disappearance of the purple iodine color is a good visual indicator of reaction completion.[9]

  • Purification: If diiododurene is formed, it can be separated from the mono-iodinated product by column chromatography on silica gel.[10]

Part 3: Experimental Protocols & Analytical Methods

Protocol 1: High-Purity Synthesis of 3-Iododurene via the Periodic Acid Method

This protocol is adapted from a validated procedure in Organic Syntheses[9] and is recommended for its reliability and high yield.

Materials & Reagents:

  • Durene (1,2,4,5-tetramethylbenzene), 13.4 g (0.10 mol)

  • Periodic acid dihydrate (H₅IO₆), 4.56 g (0.02 mol)

  • Iodine (I₂), 10.2 g (0.04 mol)

  • Glacial Acetic Acid, 100 mL

  • Concentrated Sulfuric Acid (98%), 3 mL

  • Deionized Water

Procedure:

  • Setup: Equip a 250 mL three-necked flask with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Charging Reagents: To the flask, add durene (13.4 g), periodic acid dihydrate (4.56 g), and iodine (10.2 g).

  • Solvent Addition: In a separate beaker, carefully prepare the acidic solvent by adding 3 mL of concentrated sulfuric acid and 20 mL of water to 100 mL of glacial acetic acid. Safety Note: Always add acid to the solvent mixture, not the other way around. Add this solution to the reaction flask.

  • Reaction: Heat the resulting purple solution to 65–70°C with vigorous stirring. Maintain this temperature for approximately 1 hour, or until the characteristic purple color of molecular iodine disappears, indicating its consumption.

  • Precipitation: Allow the mixture to cool slightly, then pour it into ~250 mL of cold water with stirring. A white or yellowish solid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from acetone to yield colorless needle-like crystals of 3-Iododurene.[9]

protocol_workflow start Start reagents Combine Durene, I₂, H₅IO₆ in a 3-neck flask start->reagents solvent Add Acetic Acid/ H₂O/H₂SO₄ solution reagents->solvent heat Heat to 65-70°C (approx. 1 hour) solvent->heat monitor Monitor until purple color disappears heat->monitor precipitate Pour into water to precipitate product monitor->precipitate Reaction Complete filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash solid with water filtrate->wash purify Recrystallize from Acetone wash->purify end Pure 3-Iododurene purify->end

Caption: Experimental workflow for the periodic acid method.

Protocol 2: Synthesis via Nitric/Sulfuric Acid Oxidation

This method is also effective but may require more careful control to avoid potential side reactions like nitration.[10]

Materials & Reagents:

  • Durene

  • Iodine (I₂)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

Procedure:

  • Setup: In a flask equipped with a stirrer and addition funnel, dissolve equimolar amounts of durene and iodine in glacial acetic acid at approximately 70°C.

  • Oxidant Addition: Prepare a dilute solution of sulfuric and nitric acids in acetic acid. Add this oxidizing mixture dropwise to the durene/iodine solution. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive fuming.

  • Reaction & Workup: After the addition is complete, maintain the temperature until the reaction is complete (monitored by TLC/GC).

  • Isolation & Purification: Precipitate the product by diluting the reaction mixture with water. The crude solid can be purified by column chromatography on silica gel followed by recrystallization.[10]

Analytical Characterization
  • Reaction Monitoring: Progress can be tracked using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase or by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Identification: The identity and purity of the final product should be confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern.

    • Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₁₃I, MW = 260.11 g/mol ).

    • Melting Point Analysis: Pure 3-Iododurene has a distinct melting point.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl iodides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these demanding transformations. Here, we will dissect common problems, provide actionable troubleshooting steps, and delve into the mechanistic reasoning behind our recommendations to empower you to optimize your reaction yields.

Troubleshooting Guide: From Low Yields to Success

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl iodide is resulting in low to no product yield. What are the primary factors I should investigate?

Answer: Low conversion in sterically demanding Suzuki-Miyaura couplings is a frequent challenge. The steric bulk around the reaction centers impedes crucial steps in the catalytic cycle.[1] The first aspects to critically evaluate are your catalyst system (palladium precursor and ligand) , the base , and the reaction temperature .

  • The Ligand is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2][3] The key to success lies in employing bulky, electron-rich monophosphine ligands. These ligands serve a dual purpose: their steric bulk promotes the final, often rate-limiting, reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl iodide to the palladium center.[1] Examples of such ligands that have shown great success include dialkylbiaryl phosphines (e.g., SPhos, XPhos, BrettPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[1]

  • Base Selection and Activation: The role of the base is not merely to be a proton scavenger; it is critical for activating the boronic acid partner. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then participates in the transmetalation step.[4][5] For sterically hindered substrates, common bases like sodium carbonate may not be effective. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often required.[1][4] The "caesium effect" is a well-documented phenomenon where cesium bases can provide superior results in challenging couplings.[4]

  • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they can also lead to catalyst deactivation, often observed as the formation of palladium black.[1] For sterically hindered substrates, a careful optimization of temperature is necessary. It is often beneficial to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress before pushing to higher temperatures.[1] Reaction times may also need to be extended to achieve acceptable conversion.

Question: I'm observing significant amounts of dehalogenated starting material (protodehalogenation) and/or homocoupling of my boronic acid. How can I mitigate these side reactions?

Answer: These side reactions are common pitfalls, especially with challenging substrates.

  • Protodehalogenation (Aryl Iodide → Arene): This side reaction can be exacerbated by the presence of water and certain bases. While a small amount of water can be beneficial with bases like K₃PO₄ in anhydrous solvents, excess water can lead to the undesired protonolysis of the organopalladium intermediate.[1] Ensuring your reagents and solvent are sufficiently dry (if the chosen conditions require it) can help. Additionally, the choice of a bulky ligand that accelerates the desired cross-coupling can outcompete the protodehalogenation pathway.

  • Homocoupling (Boronic Acid → Biaryl): Homocoupling of the boronic acid partner is often promoted by the presence of oxygen. It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[6] The choice of palladium precursor can also play a role; using a Pd(0) source like Pd₂(dba)₃ may sometimes lead to more homocoupling than a Pd(II) precatalyst.

Frequently Asked Questions (FAQs)

What is the optimal palladium precursor to use?

Using pre-ligated palladium precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3) can offer more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[1] These precatalysts ensure a consistent palladium-to-ligand ratio and are often more stable.

Should I use a monodentate or bidentate ligand?

For highly hindered substrates, bulky monodentate phosphine ligands generally provide superior results over bidentate ligands like dppf or BINAP.[1] Monodentate ligands are better at creating the highly reactive, coordinatively unsaturated palladium species necessary to overcome the steric barriers of the substrates.[2]

How critical is the choice of solvent?

The solvent can significantly influence reaction rates and solubility of the reagents. Aprotic solvents like toluene and dioxane are commonly used and are often good starting points.[1] In some cases, a mixture of an organic solvent and water can be beneficial, particularly when using inorganic bases.[1]

Can nickel catalysts be an alternative to palladium?

Yes, nickel catalysts are a viable and more cost-effective alternative for certain cross-coupling reactions.[1][7] They have shown high selectivity for aryl iodides in the presence of other aryl halides. For specific applications, exploring nickel-based catalyst systems can be advantageous.[1]

Experimental Protocol: A General Guideline

This protocol provides a starting point for the Suzuki-Miyaura coupling of a sterically hindered aryl iodide. Note: This is a general guideline and will likely require optimization for your specific substrates.

Materials:

  • Sterically hindered aryl iodide (1.0 mmol)

  • Boronic acid or boronic ester (1.2–1.5 mmol)

  • Palladium precatalyst (e.g., SPhos-Pd-G2, 1–3 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane, 5–10 mL)

Procedure:

  • Preparation: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl iodide, boronic acid, palladium precatalyst, and base under an inert atmosphere (argon or nitrogen).[1]

  • Solvent Addition: Add the anhydrous solvent via syringe.[1]

  • Degassing (Optional but Recommended): Subject the mixture to several cycles of vacuum and backfilling with an inert gas, or bubble the inert gas through the stirred solution for 15-20 minutes.

  • Reaction: Seal the tube or vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Data Presentation: Catalyst System Optimization

The following table provides a hypothetical example of a ligand and base screen for a challenging Suzuki-Miyaura coupling.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (3.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10024<5
2Pd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Toluene1101865
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001288
4 XPhos-Pd-G3 (2) - K₃PO₄ Toluene 100 12 95
5SPhos-Pd-G2 (2)-K₃PO₄Toluene1001292

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative\nAddition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield in Sterically Hindered Coupling ligand_check Is the ligand a bulky, electron-rich monophosphine? (e.g., SPhos, XPhos) start->ligand_check change_ligand Switch to a more effective ligand. Consider a ligand screen. ligand_check->change_ligand No base_check Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) ligand_check->base_check Yes change_ligand->base_check change_base Screen stronger bases. Consider the 'caesium effect'. base_check->change_base No temp_check Is there catalyst decomposition (Pd black)? base_check->temp_check Yes change_base->temp_check optimize_temp Optimize temperature. Try a lower temperature for a longer time. temp_check->optimize_temp Yes success Improved Yield temp_check->success No optimize_temp->success

Caption: A decision tree for troubleshooting a failed coupling reaction.

References

Technical Support Center: Synthesis of 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1,2,4,5-tetramethylbenzene, commonly known as iododurene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile iodinated aromatic compound. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic procedures.

Troubleshooting Guide

This section provides in-depth answers to specific problems you might encounter during the synthesis of iododurene.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the iodination of durene (1,2,4,5-tetramethylbenzene) can stem from several factors, primarily incomplete reaction, formation of side products, or loss of product during workup and purification.

Potential Causes & Solutions:

  • Insufficient Electrophilicity of the Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent or oxidant to facilitate the reaction.[1] If you are using I₂ alone, the reaction may be slow and incomplete.

    • Solution: Employ a more potent iodinating system. Common and effective methods include using iodine in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt.[2][3] These agents oxidize I₂ to a more powerful electrophilic iodine species.[2] Alternatively, N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid can provide excellent yields under mild conditions.[4]

  • Reaction Reversibility: The iodination of aromatic compounds can be reversible, especially in the presence of a strong acid, which can be generated as a byproduct (HI).[1]

    • Solution: The use of an oxidizing agent not only activates the iodine but also consumes the hydrogen iodide (HI) byproduct, shifting the equilibrium towards the product.[5] This prevents the reverse reaction from occurring.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: If the reaction is sluggish, consider a moderate increase in temperature. However, be cautious, as excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed.

Question 2: My TLC analysis shows multiple spots, including one that is less polar than my product. What is this major side product and how can I prevent its formation?

Answer:

The most common side product in the iodination of durene is the di-iodinated species, 3,6-Diiodo-1,2,4,5-tetramethylbenzene. Due to the activating nature of the four methyl groups on the aromatic ring, the initial product, iododurene, is still susceptible to a second electrophilic substitution. This di-iodinated product is less polar than the mono-iodinated product and will have a higher Rf value on a normal-phase TLC plate. Over-iodination can occur, especially with highly reactive iodinating reagents or harsh reaction conditions.[6]

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Use no more than one equivalent of the iodinating reagent relative to durene. A slight excess of durene can sometimes be used to minimize di-iodination.

  • Reaction Time and Temperature: As mentioned previously, do not let the reaction run for an extended period after the durene has been consumed. Lowering the reaction temperature can also increase the selectivity for mono-iodination.

  • Choice of Iodinating Agent: Some iodinating systems are more prone to over-iodination than others. Milder reagents or conditions can provide better control.[7][8]

Question 3: After workup, my crude product has a distinct color (e.g., brown or purple). Is this normal, and how do I remove it?

Answer:

A colored crude product is a common observation and is usually due to the presence of residual molecular iodine (I₂). This does not necessarily indicate a failed reaction.

Removal of Excess Iodine:

  • Aqueous Sodium Thiosulfate Wash: The most effective way to remove residual iodine is to wash the organic layer during the workup with a saturated or 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Sodium thiosulfate reduces molecular iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer.

  • Sodium Bisulfite Wash: An aqueous solution of sodium bisulfite (NaHSO₃) can also be used for the same purpose.

The color should dissipate after this wash. If the color persists, it might indicate the presence of other colored impurities, which should be addressed during the purification step (e.g., recrystallization or column chromatography).

Frequently Asked Questions (FAQs)

What is the best solvent for the iodination of durene?

The choice of solvent depends on the iodinating system being used.

  • For reactions involving iodine and an oxidizing agent like nitric acid, acetic acid is a common solvent.[5]

  • For NIS-based iodinations, chlorinated solvents like dichloromethane (DCM) or acetonitrile are often employed.[4]

  • Hexafluoroisopropanol (HFIP) has also been shown to be an effective solvent that can promote mild and regioselective halogenations.

How do I effectively purify the final product, this compound?
  • Recrystallization: Iododurene is a solid at room temperature with a melting point of 76-80 °C.[9] Recrystallization is often the most efficient method for purification. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization does not provide sufficient purity, for example, to remove the di-iodinated byproduct, silica gel column chromatography can be used. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, will effectively separate the less polar di-iodinated product from the desired mono-iodinated product.

Are there any specific safety precautions I should take?
  • Handling Iodine: Iodine is corrosive and can cause burns. It also readily sublimes to produce a vapor that is irritating to the respiratory system and eyes. Always handle solid iodine and its solutions in a well-ventilated fume hood.

  • Oxidizing Agents: When using strong oxidizing agents like nitric acid or hydrogen peroxide, be aware of their corrosive nature and potential for exothermic reactions.

  • General Lab Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Synthesis of this compound using Iodine and Nitric Acid

This protocol is a representative example and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve durene (1,2,4,5-tetramethylbenzene) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add powdered iodine.

  • Initiation: Slowly add concentrated nitric acid dropwise to the mixture. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing water and ice.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate until the color of iodine disappears.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol.

Data Summary

ParameterCondition/ReagentEffect on Reaction
Iodinating System I₂/Oxidant (e.g., HNO₃)Effective for mono-iodination, minimizes reversibility.[5]
N-Iodosuccinimide (NIS)/AcidMild conditions, high yields.[4]
Stoichiometry > 1 equivalent of iodinating agentIncreased risk of di-iodination.
≤ 1 equivalent of iodinating agentFavors mono-iodination.
Temperature ElevatedCan increase reaction rate but may lead to more side products.
Room Temperature/LowerGenerally provides better selectivity for mono-iodination.
Workup Wash Aq. Na₂S₂O₃Removes excess I₂, leading to a colorless product.

Reaction Pathway and Side Reactions

The following diagram illustrates the electrophilic aromatic substitution pathway for the synthesis of this compound and the common side reaction leading to the di-iodinated product.

Iodination_of_Durene Durene 1,2,4,5-Tetramethylbenzene (Durene) Iododurene This compound (Desired Product) Durene->Iododurene Electrophilic Aromatic Substitution Diiododurene 3,6-Diiodo-1,2,4,5-tetramethylbenzene (Side Product) Iododurene->Diiododurene Further Iodination (Over-reaction) Reagents1 Iodinating Agent (e.g., I+/Oxidant) Reagents1->Durene Reagents2 Excess Iodinating Agent Reagents2->Iododurene

Caption: Synthesis of Iododurene and the Di-iodination Side Reaction.

References

Technical Support Center: Reactions Involving 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-1,2,4,5-tetramethylbenzene (also known as iododurene). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with this unique sterically hindered and electron-rich aryl iodide, with a primary focus on preventing unwanted deiodination during chemical reactions.

I. Understanding the Challenge: The Instability of the C-I Bond in Iododurene

This compound is a valuable building block in organic synthesis, particularly for introducing the bulky and electron-rich durene moiety. However, the inherent weakness of the carbon-iodine bond, exacerbated by the electron-donating nature of the four methyl groups, makes this compound susceptible to deiodination, leading to the formation of 1,2,4,5-tetramethylbenzene (durene) as a significant byproduct. This side reaction can drastically reduce the yield of your desired product and complicate purification.

This guide will equip you with the knowledge and practical strategies to mitigate deiodination and achieve successful outcomes in your reactions.

II. Troubleshooting Guide: Preventing Deiodination in Cross-Coupling Reactions

This section is designed in a question-and-answer format to directly address common issues encountered during cross-coupling reactions with this compound.

Question 1: I am observing significant deiodination of my this compound starting material in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?

Answer:

Significant deiodination in Suzuki-Miyaura coupling of iododurene is a common problem and can be attributed to several factors related to the reaction conditions. The primary culprit is often the formation of palladium-hydride (Pd-H) species, which can reductively cleave the C-I bond. The electron-rich nature of the durene ring makes the ipso-carbon more susceptible to protonolysis.

Here is a systematic approach to troubleshoot this issue:

1. Choice of Base:

  • Problem: Strong, protic bases (e.g., NaOH, KOH in the presence of water) or alkoxide bases can generate Pd-H species or directly promote protodeiodination.

  • Solution: Switch to a milder, non-nucleophilic, and preferably anhydrous base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. These bases are effective in activating the boronic acid without promoting significant deiodination.

2. Solvent Selection:

  • Problem: Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic solvents can serve as a proton source for deiodination.

  • Solution: Use rigorously dried, aprotic solvents. Toluene, dioxane, or THF are generally good choices. Ensure all glassware is flame-dried, and reagents are handled under an inert atmosphere (Argon or Nitrogen).

3. Catalyst and Ligand System:

  • Problem: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ can sometimes be less effective for sterically hindered substrates and may contribute to side reactions.

  • Solution: Employ a more robust catalyst system designed for challenging couplings. Bulky, electron-rich phosphine ligands are known to promote the desired cross-coupling over dehalogenation.[1] Consider using pre-formed palladium catalysts with ligands such as SPhos, XPhos, or tBu₃P. These ligands can accelerate the rate of oxidative addition and reductive elimination, outcompeting the deiodination pathway.

4. Reaction Temperature and Time:

  • Problem: Prolonged reaction times at high temperatures can increase the likelihood of thermal decomposition and deiodination.

  • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. It is often better to have a slightly incomplete reaction than to drive it to completion with significant byproduct formation. If possible, try running the reaction at a lower temperature for a longer duration.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

start Significant Deiodination in Suzuki Coupling base Evaluate Base Problem: Strong/protic bases (NaOH, KOH) Solution: Use milder, anhydrous bases (Cs₂CO₃, K₃PO₄) start->base solvent Assess Solvent Problem: Protic solvents or water contamination Solution: Use dry, aprotic solvents (Toluene, Dioxane) base->solvent catalyst Optimize Catalyst/Ligand Problem: Inefficient catalyst system Solution: Use bulky, electron-rich ligands (SPhos, XPhos) solvent->catalyst conditions Adjust Reaction Conditions Problem: High temperature, long reaction time Solution: Lower temperature, monitor closely, shorter time catalyst->conditions success Deiodination Minimized conditions->success

Caption: Troubleshooting flowchart for minimizing deiodination in Suzuki-Miyaura coupling of this compound.

Question 2: My Sonogashira coupling of this compound is sluggish and I'm seeing a lot of homocoupling of the alkyne (Glaser coupling) and deiodination of my starting material. What should I do?

Answer:

This is a classic challenge in Sonogashira couplings, especially with electron-rich aryl iodides. The issues of low reactivity, Glaser coupling, and deiodination are often interconnected.

1. Copper Co-catalyst:

  • Problem: The copper(I) co-catalyst, while essential for the traditional Sonogashira mechanism, is also the primary culprit for Glaser homocoupling, which occurs in the presence of oxygen.

  • Solution:

    • Strictly Anaerobic Conditions: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon is preferred).

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[2] These often require a different choice of base and ligand but can completely eliminate the Glaser coupling side reaction.

2. Choice of Base and Solvent:

  • Problem: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used, but their basicity and nucleophilicity can sometimes contribute to side reactions.

  • Solution: For copper-free systems, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMAc can be effective. For traditional Sonogashira, ensure the amine base is freshly distilled and dry.

3. Palladium Catalyst and Ligand:

  • Problem: As with Suzuki coupling, the right palladium catalyst is crucial. The steric hindrance of iododurene can slow down the catalytic cycle.

  • Solution: Use a palladium catalyst with a bulky, electron-rich phosphine ligand. Pd/tBu₃P systems are often highly effective. For copper-free conditions, catalysts like Pd(PPh₃)₄ can still be used, but often require higher temperatures.

Recommended Starting Conditions for a Copper-Free Sonogashira Coupling:

ComponentAmount
This compound1.0 mmol
Terminal Alkyne1.2 mmol
Pd(OAc)₂2 mol%
SPhos4 mol%
K₂CO₃2.0 mmol
Anhydrous Dioxane5 mL
Temperature 80-100 °C

Question 3: I am attempting a Heck reaction with this compound and an alkene, but the reaction is not proceeding cleanly, and I suspect deiodination is a major side reaction. How can I optimize this?

Answer:

The Heck reaction with electron-rich and sterically hindered aryl iodides can be challenging. Deiodination is a common side reaction, often competing with the desired olefination.

1. Base Selection:

  • Problem: Strong organic bases like triethylamine (Et₃N) can lead to the formation of palladium-hydride species, which are a primary cause of deiodination.

  • Solution: Use a weaker inorganic base. Sodium or potassium acetate (NaOAc or KOAc) or silver carbonate (Ag₂CO₃) are often good choices. Silver salts can also act as halide scavengers, which can sometimes improve catalytic activity.[3]

2. Ligand Choice:

  • Problem: The choice of ligand is critical to favor the Heck pathway over deiodination.

  • Solution: While traditional phosphine ligands can be used, consider phosphine-free conditions or the use of N-heterocyclic carbene (NHC) ligands. NHC-palladium complexes have shown high activity and stability in Heck reactions.

3. Additives:

  • Problem: The reaction may be sluggish due to the steric hindrance of the substrate.

  • Solution: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes accelerate the reaction, especially in polar solvents.

4. Solvent:

  • Problem: The solvent can influence the reaction pathway.

  • Solution: Polar aprotic solvents like DMF, NMP, or DMAc are typically used for Heck reactions. Ensure they are anhydrous.

Proposed Optimized Heck Reaction Protocol:

title Optimized Heck Reaction Protocol for this compound reagents Reagents This compound (1.0 mmol) Alkene (1.5 mmol) Pd(OAc)₂ (2 mol%) P(o-tol)₃ (4 mol%) KOAc (2.0 mmol) Anhydrous DMF (5 mL) setup Reaction Setup 1. Combine reagents in a flame-dried Schlenk tube under Argon. 2. Degas the solvent before addition. 3. Stir the mixture at room temperature for 10 minutes. reagents->setup reaction Reaction Conditions 1. Heat the reaction mixture to 100-120 °C. 2. Monitor progress by TLC or LC-MS. 3. Expect reaction times of 12-24 hours. setup->reaction workup Workup and Purification 1. Cool to room temperature and dilute with ethyl acetate. 2. Wash with water and brine. 3. Dry over Na₂SO₄, concentrate, and purify by column chromatography. reaction->workup

Caption: A step-by-step protocol for an optimized Heck reaction to minimize deiodination.

III. Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is known to be light-sensitive.[4] Exposure to light, especially UV light, can promote homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent deiodination.[5][6] It is crucial to store this compound in a dark, cool place and to protect your reactions from direct light by wrapping the reaction vessel in aluminum foil.

Q2: Can the four methyl groups on the benzene ring influence the rate of deiodination?

A2: Absolutely. The four methyl groups are electron-donating, which increases the electron density of the aromatic ring. This makes the C-I bond more susceptible to oxidative addition in palladium-catalyzed reactions but also can increase the rate of certain deiodination pathways, particularly those involving electrophilic attack at the ipso-carbon. Conversely, the steric bulk of the methyl groups can hinder the approach of reagents, which can either slow down the desired reaction or, in some cases, sterically protect the C-I bond from certain dehalogenating species.

Q3: Are there any alternative coupling partners I can use instead of the iododurene to avoid deiodination?

A3: If deiodination remains a persistent issue, you might consider preparing the corresponding bromodurene (3-Bromo-1,2,4,5-tetramethylbenzene). The C-Br bond is stronger than the C-I bond and is generally less prone to dehalogenation. While the reactivity in cross-coupling reactions will be lower, modern catalyst systems with bulky, electron-rich ligands are often capable of efficiently coupling aryl bromides. Alternatively, converting the iododurene to a boronic acid or ester derivative would allow you to use it as the nucleophilic partner in a Suzuki-Miyaura coupling, completely avoiding the issue of deiodination of the starting material.

Q4: Can I use microwave irradiation to accelerate my reactions and potentially reduce deiodination?

A4: Microwave-assisted synthesis can be a double-edged sword. While it can significantly shorten reaction times, the rapid heating can also accelerate decomposition and deiodination pathways if not carefully controlled. If you choose to use a microwave reactor, it is essential to start with lower temperatures and shorter irradiation times and carefully monitor the reaction for byproduct formation. It is not a universal solution for preventing deiodination and should be approached with caution.

Q5: What is the best way to purify my product from the deiodinated byproduct (durene)?

A5: 1,2,4,5-tetramethylbenzene (durene) is a nonpolar, crystalline solid. Its separation from your desired coupled product will depend on the polarity of your product. Standard column chromatography on silica gel is usually effective. A solvent system with a low polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture) should allow for the elution of the nonpolar durene first, followed by your more polar product. Recrystallization can also be an effective purification technique if there is a significant difference in the solubility of your product and durene in a particular solvent.

IV. References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. (2019-11-27). --INVALID-LINK--

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry - ACS Publications. (2019-08-16). --INVALID-LINK--

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A - ACS Publications. (2019-10-29). --INVALID-LINK--

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Request PDF - ResearchGate. --INVALID-LINK--

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. (2016-12-25). --INVALID-LINK--

  • A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PMC. --INVALID-LINK--

  • Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides. Benchchem. --INVALID-LINK--

  • Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. NIH. (2025-08-01). --INVALID-LINK--

  • New insights into the structure and mechanism of iodothyronine deiodinases. Request PDF - ResearchGate. --INVALID-LINK--

  • Sonogashira coupling. Wikipedia. --INVALID-LINK--

  • Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem. --INVALID-LINK--

  • The Suzuki Reaction. Andrew G Myers Research Group. --INVALID-LINK--

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. --INVALID-LINK--

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)-H Bonds. J Am Chem Soc. (2025-04-16). --INVALID-LINK--

  • Heck reaction. Wikipedia. --INVALID-LINK--

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. NIH. (2025-04-04). --INVALID-LINK--

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. (2025-09-17). --INVALID-LINK--

  • Heck Reaction. Chemistry LibreTexts. (2023-06-30). --INVALID-LINK--

  • The Heck Reaction. Chem 115 Myers. --INVALID-LINK--

  • This compound. ChemBK. --INVALID-LINK--

  • Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry - ACS Publications. (2022-09-14). --INVALID-LINK--

  • Heck Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Sterically controlled isodesmic late-stage C–H iodination of arenes. PMC. --INVALID-LINK--

  • Sonogashira coupling. YouTube. (2019-01-07). --INVALID-LINK--

  • Sterically Controlled Isodesmic Late-Stage C-H Iodination of Arenes. Catalysis - ChemRxiv. (2023-02-14). --INVALID-LINK--

  • Substrate Electronics Dominate the Rate of Reductive Dehalogenation Promoted by the Flavin-Dependent Iodotyrosine Deiodinase. PMC. (2023-03-09). --INVALID-LINK--

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp 3 )–H Bonds. ACS Figshare. (2025-04-04). --INVALID-LINK--

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021-03-20). --INVALID-LINK--

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. (2025-09-17). --INVALID-LINK--

  • Palladium-Catalyzed Dual-Tasked ortho-C-H Borylation of Aryl Iodides. PubMed. (2024-12-20). --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. (2023-02-07). --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Reductive Dehalogenation in Mammals by Iodotyrosine Deiodinase. Steven Rokita. --INVALID-LINK--

  • Iododurene. PMC. --INVALID-LINK--

  • Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. NIH. --INVALID-LINK--

  • 3-IODO-1,2,4,5-TETRAMETHYL-BENZENE AldrichCPR. Sigma-Aldrich. --INVALID-LINK--

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. --INVALID-LINK--

  • RD Laboratories - Photostability. RD Laboratories. --INVALID-LINK--

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. --INVALID-LINK--

  • This compound. ChemSynthesis. --INVALID-LINK--

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). --INVALID-LINK--

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. --INVALID-LINK--

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. PMC. (2023-09-21). --INVALID-LINK--

  • Photostability testing theory and practice. Q1 Scientific. (2021-07-28). --INVALID-LINK--

  • A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023-05-15). --INVALID-LINK--

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. --INVALID-LINK--

References

Technical Support Center: Solvent Impact on Suzuki Coupling with 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the sterically hindered substrate, 3-iodo-1,2,4,5-tetramethylbenzene (iododurene). The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence reaction efficiency, yield, and selectivity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the solvent so crucial for the Suzuki coupling of a sterically hindered substrate like this compound?

The solvent plays a multifaceted role in any Suzuki-Miyaura coupling.[2] For sterically demanding substrates, its impact is even more pronounced. A well-chosen solvent system will:

  • Ensure Solubility: All components—the aryl halide, boronic acid/ester, palladium catalyst, ligand, and base—must be sufficiently soluble to participate in the reaction. This can be challenging with non-polar, bulky substrates.

  • Modulate Catalyst Activity: The solvent can influence the formation and stability of the active palladium(0) species.[4][5] For hindered substrates, a bulky, electron-rich ligand is often necessary to promote the formation of a reactive monoligated palladium(0) species, and the solvent must be compatible with this catalyst system.[6]

  • Facilitate Key Mechanistic Steps: The solvent impacts the rates of oxidative addition and reductive elimination, which are often slowed by steric hindrance.[6][7] Furthermore, in the transmetalation step, the solvent system (often including water) helps to activate the boronic acid and dissolve the inorganic base.[8]

  • Influence Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.

Q2: What are the most common solvent systems for Suzuki couplings, and which are recommended for iododurene?

A variety of organic solvents are employed for Suzuki couplings, often in combination with water.[8][9] Common choices include:

  • Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are widely used due to their ability to dissolve a range of substrates and their compatibility with organometallic intermediates.[1][8]

  • Aromatic Hydrocarbons: Toluene and xylenes are effective, particularly for reactions requiring higher temperatures due to their higher boiling points.[8]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) can be used, but their role is complex. While they can aid in dissolving polar reagents and stabilizing charged intermediates, they can also coordinate to the palladium center and sometimes lead to unexpected selectivity.[4][10][11]

For this compound, a good starting point would be a mixture of an ether or aromatic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, or THF/H₂O). The optimal ratio often needs to be determined empirically but typically ranges from 2:1 to 10:1 (organic solvent to water).[8]

Q3: Is water always necessary in the solvent system?

While not strictly required in all cases, the addition of water is highly beneficial for several reasons:[8]

  • Base Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have poor solubility in organic solvents but dissolve readily in water.

  • Boronic Acid Activation: Water is believed to play a role in the transmetalation step, potentially through the formation of a μ-bridging hydroxide group between the palladium and boron atoms.[8]

  • Hydrolysis of Boronic Esters: If a boronic ester is used, water is necessary to hydrolyze it to the corresponding boronic acid in situ.[8]

However, in some cases, anhydrous conditions with an appropriate organic-soluble base can be effective.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Suzuki reaction with this compound is giving a very low yield. I've checked my catalyst and base. Could the solvent be the problem?

A: Absolutely. Low conversion with sterically hindered substrates is a common challenge, and the solvent system is a primary factor to investigate.[6]

Troubleshooting Steps:

  • Increase Reaction Temperature: The methyl groups ortho to the iodine in your substrate sterically hinder the oxidative addition step. If you are using a lower-boiling solvent like THF (b.p. 66 °C), consider switching to dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) to allow for a higher reaction temperature.[12]

  • Optimize the Solvent/Water Ratio: The solubility of your base and the efficiency of the transmetalation step are sensitive to the amount of water. If your yield is low, screen different solvent/water ratios (e.g., 4:1, 2:1, 1:1). In some cases, increasing the water content can improve the reaction rate.[3]

  • Ensure Proper Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Consider Solvent Purity: Contaminants in the solvent can poison the catalyst. For instance, traces of precursors from solvent manufacturing can significantly decrease conversion.[3] Using high-purity, anhydrous solvents is recommended.

Solvent System Boiling Point (°C) General Applicability for Hindered Substrates
THF / H₂O~66Good starting point, but may require extended reaction times.
Dioxane / H₂O~101Excellent choice, widely used for challenging couplings.
Toluene / H₂O~111Very effective, especially when higher temperatures are needed.
DMF / H₂O~153Can be effective but may require more optimization due to potential coordination to palladium.
Issue 2: Formation of Side Products

Q: I am observing significant amounts of homocoupling of my boronic acid partner and/or dehalogenation of the this compound. How can the solvent influence this?

A: The solvent system can influence the relative rates of the desired cross-coupling versus undesired side reactions.

Troubleshooting Steps:

  • Re-evaluate the Solvent Choice: Some polar aprotic solvents can promote side reactions. If you are using DMF or DMSO and observing significant byproducts, switching to an ether-based system like dioxane/water or an aromatic solvent like toluene/water may be beneficial.

  • Check Water Content: While water is often necessary, an excessive amount can sometimes promote protodeboronation of the boronic acid, leading to the formation of an arene byproduct. Fine-tuning the organic solvent-to-water ratio is key.

  • Ensure Inert Atmosphere: The presence of oxygen can lead to oxidative homocoupling of the boronic acid. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas is crucial.[13]

Issue 3: Solubility Problems

Q: My starting materials, particularly the this compound, are not fully dissolving in the solvent system at room temperature. Will this affect the reaction?

A: Yes, poor solubility can lead to incomplete reactions and irreproducible results. While heating will often dissolve the reactants, ensuring adequate solubility from the start is preferable.

Troubleshooting Steps:

  • Switch to a Better Solubilizing Solvent: Toluene is often a better solvent for non-polar, hydrocarbon-rich molecules like iododurene compared to more polar ethers like THF. A toluene/water system might be a good choice.

  • Increase the Solvent Volume: While this will decrease the overall concentration, it can be a simple solution to solubility issues. Be aware that this may also slow down the reaction rate, requiring a longer reaction time or higher temperature.

  • Consider a Co-Solvent: If you are using a primary solvent like dioxane, adding a small amount of a co-solvent like toluene might improve the solubility of your non-polar substrate without dramatically changing the overall properties of the reaction medium.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding these steps is crucial for troubleshooting.[7][9][14]

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd R¹ = this compound PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₂) PdII_1->Transmetal Base, H₂O PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R¹-R² Product

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalyst deactivation in cross-coupling reactions involving the sterically demanding substrate, 3-Iododurene (1-iodo-2,3,5,6-tetramethylbenzene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a foundational understanding of the challenges posed by this unique aryl iodide.

The extreme steric hindrance presented by the four methyl groups flanking the iodine atom in 3-Iododurene significantly impacts the kinetics and stability of common palladium catalysts. This often leads to low yields, stalled reactions, and premature catalyst death. This resource will equip you with the knowledge to diagnose, overcome, and prevent these issues.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here we address the most common initial queries and observations when working with 3-Iododurene.

Q1: My Suzuki-Miyaura coupling with 3-Iododurene is not proceeding, or the yield is very low. What is the most likely cause?

A1: The primary bottleneck in cross-coupling reactions with 3-Iododurene is the oxidative addition step. The significant steric bulk from the four ortho and meta methyl groups shields the carbon-iodine bond, making it difficult for the palladium catalyst to insert and initiate the catalytic cycle. Standard catalyst systems, such as those using triphenylphosphine (PPh₃), are often ineffective.[1] You are likely observing low to no conversion due to an inappropriate catalyst and ligand combination that cannot overcome this steric barrier.

Q2: I am observing a black precipitate in my reaction flask. What is it, and what should I do?

A2: The black precipitate is likely "palladium black," which is catalytically inactive, aggregated palladium metal.[2][3] Its formation is a clear indicator of catalyst decomposition. This can be caused by several factors, including:

  • Inadequate Ligand Protection: The ligand may not be bulky or electron-rich enough to stabilize the Pd(0) species, leading to aggregation.[2]

  • Presence of Oxygen: Even trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[2]

  • High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.[2]

To address this, ensure your reaction is under a strictly inert atmosphere, consider a more robust, sterically demanding ligand, and optimize the reaction temperature.

Q3: Besides low conversion, what are other common side reactions with 3-Iododurene?

A3: Common side reactions include:

  • Hydrodehalogenation: The 3-Iododurene is reduced to durene. This can be promoted by certain bases and solvents that can act as hydride sources.[4]

  • Homocoupling: Your coupling partner (e.g., boronic acid in a Suzuki reaction) may couple with itself. This is often exacerbated by the presence of oxygen.[4]

  • Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be replaced by a proton from a water source, leading to the formation of an arene byproduct. This side reaction can be catalyzed by both the base and the palladium complex itself, and is sometimes promoted by the use of bulky phosphine ligands.[2][3]

Q4: How does the iodide in 3-Iododurene affect the catalyst?

A4: While aryl iodides are generally more reactive than bromides or chlorides, the iodide anion (I⁻) generated during the reaction can act as a catalyst poison. Iodide can form stable, bridged palladium dimers that are catalytically inactive or significantly less active, thereby shutting down the catalytic cycle.[5] This effect can be particularly pronounced in reactions that are already slow due to steric hindrance.

Part 2: In-Depth Troubleshooting and Diagnostic Workflows

When initial troubleshooting fails, a more systematic approach is necessary. The following guides provide structured workflows to diagnose and resolve persistent issues.

Issue 1: Stalled Reaction or Low Conversion

This is the most common issue when working with 3-Iododurene, primarily due to the challenging oxidative addition step.

start Low/No Conversion with 3-Iododurene catalyst Evaluate Catalyst System (Ligand & Pd Source) start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If using bulky ligand, proceed to conditions solution Improved Yield catalyst->solution Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald-type) reagents Verify Reagent Quality & Stoichiometry conditions->reagents If conditions optimized, check reagents conditions->solution Increase Temperature Incrementally Screen Solvents & Bases reagents->catalyst If reagents are pure, re-evaluate catalyst reagents->solution Use Fresh, High-Purity Reagents & Degassed Solvents start Palladium Black Formation ligand Increase Ligand:Pd Ratio or Use More Stabilizing Ligand start->ligand atmosphere Improve Inert Atmosphere Technique start->atmosphere temp Lower Reaction Temperature start->temp solution Stable Catalytic System ligand->solution atmosphere->solution temp->solution

References

Technical Support Center: Purification of 3-Iodo-1,2,4,5-tetramethylbenzene (Iododurene)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Iodo-1,2,4,5-tetramethylbenzene (CAS 2100-25-6), also known as Iododurene. This document is designed for researchers, chemists, and drug development professionals who are synthesizing or using this compound and encountering challenges in achieving high purity. The synthesis of Iododurene via electrophilic aromatic substitution on durene (1,2,4,5-tetramethylbenzene) is generally straightforward; however, the purification process presents unique and often frustrating challenges due to the physical properties of the product and potential impurities.

This guide provides field-proven insights and step-by-step protocols to help you troubleshoot common issues and obtain a product of high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Question 1: My crude product has a persistent pink, purple, or brown discoloration. What causes this and how can I remove it?

Answer: This discoloration is almost certainly due to the presence of residual elemental iodine (I₂), a common excess reagent or byproduct in iodination reactions. Iodine has a high affinity for organic compounds, making it difficult to remove completely by simple filtration or solvent evaporation.

Causality: During the reaction, an excess of the iodinating agent is often used to drive the reaction to completion. In workup, incomplete quenching allows elemental iodine to remain dissolved in the organic phase.

Solution: Reductive Quench and Wash A wash with an aqueous solution of a mild reducing agent will convert the colored I₂ into colorless iodide ions (I⁻), which are highly water-soluble and will partition into the aqueous layer.

Recommended Protocol:

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Shake the funnel gently. The organic layer should become colorless. If color persists, repeat the wash.

  • Proceed with a standard aqueous workup (e.g., wash with water, then brine).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

Question 2: After purification, my product's melting point is low and broad (e.g., 65-75 °C), or it remains an oil. What is the likely impurity?

Answer: The most common and challenging impurity is the unreacted starting material, durene (1,2,4,5-tetramethylbenzene). The reported melting point of pure this compound is in the range of 76-82 °C[1][2]. Durene has an unusually high melting point for a hydrocarbon at 79.2 °C, reflecting its high molecular symmetry[3][4].

Causality: Eutectic Mixture Formation When two compounds with very similar melting points are mixed, they can form a eutectic mixture, which has a significantly lower melting point than either of the pure components. The presence of even a small amount of durene can dramatically depress and broaden the melting point of your product, and in significant quantities, can cause it to present as an oil at room temperature.

Solution: Simple recrystallization is often ineffective at separating these two compounds due to their similar crystal packing and solubility profiles. Column chromatography is the most reliable method for this separation.

Question 3: My NMR/GC-MS analysis confirms the presence of durene. How can I effectively remove it?

Answer: As mentioned above, the structural similarity between durene and iododurene makes separation difficult. Both are nonpolar aromatic hydrocarbons. However, the iodine atom in the product introduces a slight increase in polarity and molecular weight that can be exploited by flash column chromatography.

Causality of Separation: Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase. Although both compounds are relatively nonpolar, iododurene is slightly more polarizable and will interact more strongly with the silica gel surface than durene. Therefore, durene will elute from the column first.

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A nonpolar solvent system is required. Start with 100% Hexane or Heptane. If the compounds do not move sufficiently (low Rf), you can add a very small amount of a slightly more polar solvent like dichloromethane (DCM) or toluene. A gradient is often most effective.

    • Expert Tip: Start with 100% Hexane. Durene should elute cleanly. Once the durene is off the column (monitored by TLC), you can increase the polarity to 2-5% DCM in Hexane to elute the desired iododurene more quickly.

  • See the detailed protocol in the "Experimental Protocols" section below.

Troubleshooting Decision Workflow

G start Crude Product Obtained check_color Is the product discolored (pink, brown, purple)? start->check_color reductive_wash Perform Reductive Wash (e.g., Na₂S₂O₃ solution) check_color->reductive_wash Yes check_purity Assess Purity (TLC, MP, NMR, GC-MS) check_color->check_purity No reductive_wash->check_purity pure_product Pure Product (MP: 76-82 °C) check_purity->pure_product Yes impure Product is Impure (Low/Broad MP or Oily) check_purity->impure No identify_impurity What is the major impurity? impure->identify_impurity durene Starting Material (Durene) identify_impurity->durene Durene diiodo Di-iodinated Species identify_impurity->diiodo Di-iodo other Other Impurities identify_impurity->other Other column_chrom Perform Flash Column Chromatography (Hexane) durene->column_chrom diiodo->column_chrom optimize_reaction Optimize Reaction Stoichiometry (Reduce Iodinating Agent) diiodo->optimize_reaction Future Synthesis Tip other->column_chrom column_chrom->check_purity G A 1. Prepare Column Pack a glass column with silica gel as a slurry in Hexane. B 2. Load Sample Dissolve crude product in minimal DCM. Adsorb onto a small amount of silica gel. Evaporate solvent to get a dry powder. A->B C 3. Dry Load Carefully add the sample-adsorbed silica to the top of the packed column. B->C D 4. Elute with Hexane Run 100% Hexane through the column. Collect fractions and monitor by TLC. Durene (higher Rf) will elute first. C->D E 5. Elute Product Once durene is gone, switch eluent to 1-5% DCM in Hexane to elute the product (lower Rf). D->E F 6. Combine & Evaporate Combine pure product fractions (as determined by TLC). Remove solvent under reduced pressure. E->F

References

Technical Support Center: Byproduct Formation in Sonogashira Coupling of 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in the Sonogashira coupling of 3-iododurene. The sterically hindered nature of this substrate presents unique challenges that require careful consideration of reaction parameters to achieve high yields of the desired product. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Sonogashira coupling of 3-iododurene, offering probable causes and actionable solutions.

Issue 1: Significant Formation of a Dimer of the Terminal Alkyne (Glaser Coupling Product)

Question: My reaction is producing a substantial amount of the homocoupled alkyne byproduct. How can I minimize this?

Answer: The formation of alkyne dimers, known as the Glaser coupling product, is a common side reaction in copper-co-catalyzed Sonogashira couplings.[1][2] This occurs through the oxidative coupling of copper acetylide intermediates, a process promoted by the presence of oxygen.[2][3]

Probable Causes & Solutions:

  • Oxygen in the Reaction Atmosphere: The primary culprit for Glaser coupling is often the presence of atmospheric oxygen.[2][3]

    • Solution: It is critical to ensure your reaction is performed under strictly anaerobic conditions.[3] This involves thoroughly degassing all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction setup.

  • Copper Catalyst Loading: While copper (I) salts like CuI are used to increase the reaction rate, they also catalyze the undesired Glaser coupling.[2][3]

    • Solution: Minimize the amount of copper co-catalyst used. Often, a very low loading (e.g., 1-5 mol%) is sufficient. In some cases, a "copper-free" Sonogashira protocol may be the most effective solution to eliminate this byproduct.[2][4]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes favor the formation of byproducts.

    • Solution: Monitor the reaction progress closely by TLC or GC/LC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, try running the reaction at a lower temperature, although this may not be feasible with a sterically hindered substrate like 3-iododurene which may require higher temperatures to proceed.[5]

Issue 2: Formation of a Biphenyl-type Product (Homocoupling of 3-Iododurene)

Question: I am observing a byproduct that appears to be the result of two 3-iododurene molecules coupling together. What causes this, and how can I prevent it?

Answer: The homocoupling of the aryl halide is another potential side reaction in palladium-catalyzed cross-coupling reactions. While less common than Glaser coupling in Sonogashira reactions, it can occur, particularly under certain conditions.

Probable Causes & Solutions:

  • Catalyst Decomposition: The formation of palladium black (finely divided palladium metal) is an indication of catalyst decomposition.[6] This can lead to non-specific catalytic activity, including the homocoupling of the aryl halide.

    • Solution: Ensure high-quality, active palladium catalyst is used. The choice of ligand is crucial for stabilizing the palladium catalyst. For sterically hindered substrates like 3-iododurene, bulky, electron-rich phosphine ligands are often beneficial as they can promote the desired catalytic cycle while minimizing catalyst decomposition.[7][8]

  • Reaction Conditions: High temperatures and prolonged reaction times can contribute to catalyst decomposition and subsequent side reactions.

    • Solution: As with Glaser coupling, optimize the reaction time and temperature. Use the mildest conditions that still afford a reasonable reaction rate.

Issue 3: Low or No Conversion of 3-Iododurene

Question: My reaction is sluggish, with a significant amount of unreacted 3-iododurene remaining even after an extended period. What can I do to improve the conversion?

Answer: The steric hindrance presented by the four methyl groups on the durene ring can significantly slow down the oxidative addition step, which is often the rate-limiting step in the Sonogashira catalytic cycle.[2][9]

Probable Causes & Solutions:

  • Insufficiently Active Catalyst System: The choice of palladium source and ligand is critical for coupling sterically hindered substrates.

    • Solution: Employ a more active catalyst system. This often involves using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][9] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at undergoing oxidative addition with hindered aryl halides.[10]

  • Low Reaction Temperature: The activation energy for the oxidative addition of a sterically hindered aryl iodide is higher than for unhindered substrates.

    • Solution: Increasing the reaction temperature can help overcome this energy barrier.[5] However, be mindful that higher temperatures can also promote byproduct formation. A careful balance must be struck.

  • Inappropriate Solvent or Base: The solvent and base can have a significant impact on the reaction rate and outcome.

    • Solution: A survey of different solvents and bases may be necessary. Amine bases like triethylamine or diisopropylamine are commonly used and can also act as solvents.[3] In some cases, a non-coordinating solvent like toluene or dioxane with a suitable amine base might be more effective.

Issue 4: Dehalogenation of 3-Iododurene

Question: I am detecting durene (1,2,4,5-tetramethylbenzene) as a byproduct in my reaction mixture. What is the cause of this?

Answer: The formation of the dehalogenated arene is a known side reaction in many cross-coupling reactions and is often referred to as hydrodehalogenation.

Probable Causes & Solutions:

  • Presence of a Hydrogen Source: This side reaction becomes more prevalent when there are sources of hydrogen in the reaction mixture that can compete with the alkyne in the catalytic cycle.

    • Solution: Ensure all reagents and solvents are anhydrous. While the amine base is a necessary component, using a less sterically hindered amine might in some cases reduce the propensity for hydrodehalogenation, though this needs to be balanced with its role in the main reaction pathway.

  • Catalyst System: Certain catalyst systems may be more prone to promoting this side reaction.

    • Solution: Experimenting with different palladium sources and ligands may help to minimize this byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is 3-iododurene a challenging substrate for Sonogashira coupling?

A1: The primary challenge with 3-iododurene lies in its steric bulk. The four methyl groups ortho and meta to the iodine atom hinder the approach of the palladium catalyst, making the initial oxidative addition step of the catalytic cycle difficult.[9] This often necessitates more forcing reaction conditions (higher temperatures, more active catalysts) which can, in turn, lead to an increase in byproduct formation.

Q2: What is the role of the copper co-catalyst in the Sonogashira reaction?

A2: In the traditional Sonogashira reaction, a copper(I) salt acts as a co-catalyst.[3] It reacts with the terminal alkyne to form a copper acetylide intermediate.[7] This intermediate then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[5] The use of copper generally allows the reaction to proceed under milder conditions.[7]

Q3: When should I consider a copper-free Sonogashira coupling for 3-iododurene?

A3: A copper-free protocol should be strongly considered if you are observing significant amounts of the Glaser coupling byproduct (alkyne dimer).[2][4] While copper-free Sonogashira reactions may require more active palladium catalysts, different ligands, or slightly higher temperatures, they completely eliminate the pathway for this specific side reaction.[11]

Q4: How does the choice of phosphine ligand affect the reaction with a sterically hindered substrate like 3-iododurene?

A4: The phosphine ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally preferred.[7][8] The steric bulk promotes the formation of a highly reactive, 14-electron monoligated Pd(0) species, which is more effective at undergoing oxidative addition with the hindered 3-iododurene.[10] The electron-rich nature of the ligand increases the electron density on the palladium center, which also facilitates the oxidative addition step.[7]

Q5: What analytical techniques are best for identifying the byproducts in my reaction mixture?

A5: A combination of techniques is often most effective. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile components like the desired product, starting materials, and lower molecular weight byproducts such as the Glaser coupling product and durene. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for less volatile compounds, including the homocoupled aryl halide. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) of the crude reaction mixture can provide quantitative information about the relative amounts of product and major byproducts.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and key byproducts, the following diagrams illustrate the catalytic cycles involved.

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Coupled_Pd Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product Desired Product (Ar-C≡CR) Coupled_Pd->Product ArI 3-Iododurene (Ar-I) ArI->Pd_complex Oxidative Addition CuI CuI Cu_alkyne Cu-C≡CR CuI->Cu_alkyne Cu_alkyne->Pd_complex Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Caption: The dual catalytic cycles of the Sonogashira coupling.

Caption: Pathways for common byproduct formation.

Experimental Protocols

General Procedure for Sonogashira Coupling of 3-Iododurene

This is a representative protocol and may require optimization.

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (1 mol%), and 3-iododurene (1.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., THF or toluene, ~0.2 M concentration) and the degassed amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing with additional solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Copper-Free Sonogashira Coupling
  • Follow steps 1-3 of the general procedure, omitting the addition of copper(I) iodide. A different palladium precatalyst and a bulky phosphine ligand (e.g., Pd₂(dba)₃ with XPhos) may be required.

  • Proceed with steps 4-11. A higher reaction temperature may be necessary to achieve a reasonable reaction rate.

Summary of Key Parameters and Recommendations

ParameterStandard ConditionsRecommendations for 3-IododureneRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂Pd₂(dba)₃, Pd(OAc)₂ with bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃)Overcomes steric hindrance by promoting the formation of a more reactive monoligated Pd(0) species.[7][9][10]
Copper Co-catalyst 1-5 mol% CuIUse minimal amount (≤1 mol%) or omit entirely (copper-free)Minimizes or eliminates Glaser coupling byproduct formation.[2][4]
Base Triethylamine, DiisopropylamineTriethylamine, Diisopropylamine, or other suitable organic basesNeutralizes the HI byproduct and facilitates the formation of the copper acetylide (if applicable).[3]
Solvent THF, Toluene, DMF, AmineToluene, Dioxane, THFChoice of solvent can influence reaction rate and solubility.
Temperature Room Temperature to 80 °C60 °C to 100 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition with hindered substrates.[5]
Atmosphere Inert (Argon or Nitrogen)Strictly InertPrevents Glaser coupling and catalyst decomposition.[2][3]

References

Technical Support Center: Optimizing Reactions with 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-1,2,4,5-tetramethylbenzene, also known as iododurene. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the reactivity and success of their experiments involving this sterically hindered aryl iodide. We will delve into common challenges, provide in-depth troubleshooting guides, and offer optimized protocols to enhance your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: Why is my this compound showing low reactivity in palladium-catalyzed cross-coupling reactions?

A1: The reduced reactivity of this compound is primarily due to significant steric hindrance. The iodine atom is flanked by two ortho-methyl groups, and the benzene ring is further substituted with two additional methyl groups. This steric bulk impedes the approach of the palladium catalyst to the carbon-iodine bond, which is a critical step (oxidative addition) in the catalytic cycle of most cross-coupling reactions.[1][2][3] While the C-I bond is inherently reactive, the steric environment necessitates carefully optimized reaction conditions, particularly the choice of catalyst and ligand, to achieve successful coupling.[4][5]

Q2: What are the most effective general catalyst systems for overcoming the steric hindrance of this substrate?

A2: For sterically hindered aryl halides like this compound, the catalyst system is paramount. The most successful approaches typically involve:

  • Bulky, Electron-Rich Monophosphine Ligands: These ligands are essential for promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, BrettPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) have proven effective.[2][6]

  • Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more consistent and higher activity compared to generating the active catalyst in situ from a simple palladium source like Pd(OAc)₂.[1]

Q3: I am observing significant hydrodeiodination (replacement of -I with -H) as a side product. How can this be minimized?

A3: Hydrodeiodination is a common side reaction, especially with electron-rich or sterically hindered aryl halides. It can arise from various pathways, including β-hydride elimination from the palladium intermediate or protonolysis.[7] To minimize this:

  • Optimize the Base: Use a non-nucleophilic, moderately strong base. Bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides like NaOtBu, which can sometimes promote side reactions.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help disfavor the hydrodeiodination pathway.

  • Ligand Choice: The choice of ligand can also influence the rate of productive coupling versus side reactions. Screening different bulky phosphine ligands is advisable.[8]

Q4: What are the best practices for handling and dissolving this compound for reactions?

A4: this compound is a solid at room temperature.[9] For effective reactions, ensure complete dissolution. Based on the principle of "like dissolves like," this non-polar aromatic compound is expected to have high solubility in non-polar organic solvents.[10]

  • Recommended Solvents: Toluene, dioxane, THF, and DMF are suitable solvents for cross-coupling reactions.[1][10]

  • Solubility Check: Always ensure the substrate is fully dissolved at the reaction temperature before adding the catalyst to prevent issues with reaction kinetics. Gentle heating may be required to achieve complete dissolution.

Section 2: Troubleshooting Guides for Cross-Coupling Reactions

This section provides detailed troubleshooting for specific palladium-catalyzed reactions where this compound is a substrate.

Suzuki-Miyaura Coupling

Problem: You are experiencing low to no yield (<20%) in a Suzuki-Miyaura coupling reaction between this compound and a boronic acid/ester.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_base Is the Base Choice Appropriate? check_catalyst->check_base Yes solution_catalyst Switch to Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) source. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions (Solvent, Temp) Optimized? check_base->check_conditions Yes solution_base Use K₃PO₄ or Cs₂CO₃. Ensure proper hydration if using anhydrous solvents with K₃PO₄. check_base->solution_base No solution_conditions Use anhydrous aprotic polar solvents (Toluene, Dioxane). Increase temperature incrementally (80-110 °C). check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_catalyst->check_base solution_base->check_conditions solution_conditions->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Solution 1: Re-evaluate the Catalyst and Ligand System

The most common point of failure is an inadequate catalyst system that cannot overcome the steric barrier. Standard catalysts like Pd(PPh₃)₄ often fail with such hindered substrates.[11]

  • Causality: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are designed to accelerate both the oxidative addition of the sterically hindered aryl iodide and the subsequent reductive elimination step, which forms the desired C-C bond.[2][12] Their steric bulk creates a wider coordination sphere around the palladium center, facilitating these difficult steps.

  • Recommended Action: Switch to a more robust catalyst system. A comparison of potential systems is provided below.

Catalyst SystemLigandBaseSolventExpected Outcome
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OOften low yield due to steric clash
Pd(OAc)₂SPhos K₃PO₄TolueneImproved Yield
Pd₂(dba)₃XPhos Cs₂CO₃DioxaneHigh Yield
XPhos Pd G3(internal)K₃PO₄THFHigh Yield, more reliable

Solution 2: Optimize the Base and Solvent

  • Causality: The base is crucial for activating the boronic acid in the transmetalation step. For hindered substrates, a strong, non-nucleophilic base is often required. The solvent must fully dissolve all reagents and facilitate the reaction at elevated temperatures. In some cases, a small amount of water can be beneficial when using anhydrous solvents with K₃PO₄.[1]

  • Recommended Action:

    • Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Use anhydrous solvents like toluene or 1,4-dioxane.

    • Increase the reaction temperature in 10 °C increments, typically between 80-110 °C, while monitoring for decomposition.

Optimized Protocol: Suzuki-Miyaura Coupling of this compound

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the tube, and stir the mixture vigorously at 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.

  • Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Problem: Your Sonogashira reaction with this compound and a terminal alkyne fails to proceed, or you observe significant alkyne homocoupling (Glaser coupling).

Catalytic Cycle: Copper-Free Sonogashira Coupling

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(I)L₂] pd0->oa_complex alkyne_complex [Ar-Pd(II)(C≡CR)L₂] oa_complex->alkyne_complex Deprotonation & Ligand Exchange alkyne_complex->pd0 product Ar-C≡CR alkyne_complex->product Reductive Elimination sub1 Ar-I sub1->oa_complex Oxidative Addition sub2 HC≡CR + Base sub2->alkyne_complex

Caption: Simplified catalytic cycle for a copper-free Sonogashira coupling.

Solution: Adopt Copper-Free Conditions

  • Causality: The copper(I) co-catalyst in a traditional Sonogashira reaction is primarily responsible for the formation of the copper acetylide, but it also promotes the undesirable oxidative homocoupling of the terminal alkyne.[13][14] For sterically hindered and less reactive substrates, this side reaction can dominate. Copper-free protocols bypass this issue by relying on the palladium catalyst to manage both the activation of the aryl iodide and the alkyne.[14]

  • Recommended Action:

    • Eliminate Copper(I) Iodide (CuI): Remove the copper co-catalyst from your reaction mixture.

    • Choose an Appropriate Palladium Catalyst/Ligand: A system like Pd(PPh₃)₄ or a combination of a palladium source (PdCl₂(PPh₃)₂) with a suitable ligand is often effective.

    • Select the Right Base/Solvent System: An amine base, which also often serves as the solvent (e.g., triethylamine, diisopropylamine), is typically used to deprotonate the terminal alkyne.[14][15]

Optimized Protocol: Copper-Free Sonogashira Coupling

  • Preparation: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 eq), the terminal alkyne (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent/Base Addition: Add degassed triethylamine (10 mL).

  • Reaction: Seal the tube and heat the mixture to 80 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Section 3: References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Historical Contextual Perspective to the 2010 Nobel Prize. Accounts of Chemical Research, 43(4), 481-483. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides. BenchChem. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates. BenchChem. --INVALID-LINK--

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. BenchChem. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. --INVALID-LINK--

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. --INVALID-LINK--

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. --INVALID-LINK--

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. --INVALID-LINK--

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. --INVALID-LINK--

  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • BenchChem. (n.d.). Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene. BenchChem. --INVALID-LINK--

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. --INVALID-LINK--

  • RSC Publishing. (n.d.). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. --INVALID-LINK--

  • YouTube. (2019). Sonogashira coupling. YouTube. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT. --INVALID-LINK--

  • PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-IODO-1,2,4,5-TETRAMETHYL-BENZENE. Sigma-Aldrich. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. BenchChem. --INVALID-LINK--

  • ChemSynthesis. (n.d.). This compound. ChemSynthesis. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. NIH. --INVALID-LINK--

  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 1,2,4,5-Tetrachloro-3-iodobenzene in Organic Solvents. BenchChem. --INVALID-LINK--

  • Wikipedia. (n.d.). Isodurene. Wikipedia. --INVALID-LINK--

  • ResearchGate. (n.d.). High-Oxidation-State Palladium Catalysis: New Reactivity for Organic Synthesis. ResearchGate. --INVALID-LINK--

  • YouTube. (2020). palladium catalytic cycle. YouTube. --INVALID-LINK--

References

Validation & Comparative

3-Iodo-1,2,4,5-tetramethylbenzene vs other aryl iodides in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling of 3-Iodo-1,2,4,5-tetramethylbenzene: A Comparative Analysis for Synthetic Chemists

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2][3] The choice of substrates, particularly the aryl halide, is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a detailed, objective comparison of this compound (iododurene), a sterically demanding and electron-rich aryl iodide, with other common aryl iodides in the context of the Suzuki coupling.

The Unique Profile of this compound

This compound presents a fascinating case study in reactivity.[4] Its structure combines two opposing features:

  • A Highly Labile Leaving Group: The carbon-iodine bond is the weakest among the aryl halides, making it the most reactive in the rate-determining oxidative addition step of the catalytic cycle.[5][6] This intrinsic reactivity is a significant advantage.

  • Significant Steric and Electronic Effects: The benzene ring is fully substituted with four methyl groups. Two of these are positioned ortho to the iodine, creating substantial steric hindrance. Concurrently, these four alkyl groups are electron-donating, which increases the electron density of the aromatic ring.

Understanding the interplay of these factors is crucial for predicting its behavior and designing successful coupling protocols.

The Suzuki-Miyaura Catalytic Cycle: A Framework for Comparison

The mechanism of the Suzuki reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][7][8] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[9] The nature of the aryl halide directly and profoundly impacts the initial, and often rate-limiting, oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[1][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex aryl_halide Ar-X (Aryl Halide) oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)(R)L₂ pd_complex->diaryl_pd organoboron R-B(OR)₂ (Organoboron) transmetalation Transmetalation base Base diaryl_pd->pd0 reductive_elimination Reductive Elimination p3 Reductive Elimination product Ar-R (Product) p1 Oxidative Addition p2 Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: this compound vs. Other Aryl Iodides

To objectively evaluate the performance of iododurene, we compare it against aryl iodides with varying steric and electronic properties.

Structural_Comparison cluster_iododurene This compound (Sterically Hindered, Electron-Rich) cluster_iodobenzene Iodobenzene (Non-Hindered, Neutral) cluster_iodomesitylene Iodomesitylene (Sterically Hindered, Electron-Rich) cluster_4nitro 4-Iodonitrobenzene (Non-Hindered, Electron-Poor) a b c d

Caption: Structural comparison of representative aryl iodides.

The Impact of Steric Hindrance

Steric hindrance around the C-I bond is arguably the most significant challenge when using iododurene. The two ortho-methyl groups physically obstruct the palladium catalyst, slowing the oxidative addition step.[10][11] This effect necessitates the use of specialized catalyst systems.

Comparison:

  • Iodobenzene (Unhindered): Couples readily with standard palladium catalysts like Pd(PPh₃)₄ under mild conditions.[12]

  • Iododurene (Hindered): Often fails to react or gives low yields with traditional catalysts. Success relies on catalysts with bulky, electron-rich monophosphine ligands (e.g., Buchwald or Fu ligands) such as SPhos, XPhos, or AntPhos.[11][13][14] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[9]

Aryl IodideCatalyst SystemConditionsYieldCommentary
IodobenzenePd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 80 °C>95%Standard, highly efficient coupling.
IododurenePd(OAc)₂, SPhos, K₃PO₄1,4-Dioxane, 100 °C85-95%Requires a modern, bulky ligand system for high conversion.[15][16]
IodomesitylenePd(OAc)₂, AntPhos, K₃PO₄Toluene, 110 °C~90%Similar to iododurene, requires specialized ligands to overcome di-ortho-substitution.[11][17]

Note: Data is compiled and representative of typical outcomes reported in the literature.

The Role of Electronic Effects

The four electron-donating methyl groups in iododurene make the benzene ring electron-rich. In the context of oxidative addition, electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups tend to slow it down.[18][19]

Comparison:

  • 4-Iodonitrobenzene (Electron-Poor): Highly reactive due to the electron-withdrawing nitro group, which lowers the energy of the LUMO of the C-I bond, facilitating Pd(0) insertion.

  • Iododurene (Electron-Rich): The electron-donating effect of the methyl groups makes oxidative addition electronically less favorable compared to electron-poor counterparts. This electronic "penalty" adds to the steric challenge.

  • 1-Iodo-2,3,4-trimethoxybenzene (Electron-Rich): Similar to iododurene, the three electron-donating methoxy groups increase the electron density of the ring, influencing reactivity.[5]

This means that for iododurene, the catalyst must overcome both a significant steric barrier and a slight electronic disadvantage. This dual challenge underscores why only highly active, modern catalyst systems are effective.[14]

Experimental Protocol: A Validated Approach for Hindered Suzuki Coupling

This protocol describes a self-validating system for the Suzuki coupling of this compound with phenylboronic acid, employing a catalyst system known for its efficacy with sterically demanding substrates.

Workflow Diagram

Experimental_Workflow start Start: Assemble Glassware reagents Weigh & Add Reagents: 1. Iododurene 2. Phenylboronic Acid 3. K₃PO₄ Base start->reagents solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) reagents->solvent degas Degas Mixture (Argon sparging for 15-20 min) solvent->degas catalyst Add Catalyst System under Argon: Pd(OAc)₂ + SPhos Ligand degas->catalyst heat Heat to Reaction Temp (e.g., 100 °C) with Stirring catalyst->heat monitor Monitor Reaction (TLC or GC-MS) heat->monitor workup Aqueous Workup: Quench, Extract with Organic Solvent monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

References

Comparative Reactivity Analysis: 3-Iododurene vs. 3-Bromodurene in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the successful construction of complex molecular architectures. Aryl halides, in particular, serve as versatile building blocks, with their reactivity being a critical determinant of their utility. This guide provides an in-depth, objective comparison of the reactivity of 3-Iododurene and 3-Bromodurene, two sterically hindered haloarenes, supported by foundational principles and experimental considerations.

The core difference in reactivity between 3-Iododurene and 3-Bromodurene stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1] This fundamental disparity in bond dissociation energy dictates their behavior in a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Theoretical Framework: The Carbon-Halogen Bond

The reactivity of aryl halides in many catalytic cycles is governed by the rate of oxidative addition to a low-valent transition metal center.[2] This step involves the cleavage of the carbon-halogen bond. A weaker bond translates to a lower activation energy for this process, and consequently, a faster reaction rate.

BondBond Dissociation Energy (kJ/mol)
C-Br~276
C-I~240
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[1]

As illustrated in Table 1, the C-I bond is significantly weaker than the C-Br bond, making 3-Iododurene the more reactive partner in reactions where the C-X bond cleavage is the rate-determining step.[1][2]

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[3] The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-OTf > C-Br >> C-Cl.[2] This hierarchy is a direct consequence of the bond dissociation energies.

Experimental Insight:

When comparing the Suzuki-Miyaura coupling of 3-Iododurene and 3-Bromodurene with a generic arylboronic acid, one can anticipate that the reaction with 3-Iododurene will proceed under milder conditions (e.g., lower temperature, lower catalyst loading) and often with faster reaction times compared to 3-Bromodurene. For instance, couplings of aryl iodides can sometimes be achieved at room temperature, whereas analogous reactions with aryl bromides may require heating.[4]

However, it is crucial to note that steric hindrance from the four methyl groups on the durene core can significantly influence reactivity for both substrates.[5][6] The bulky nature of the durene scaffold can impede the approach of the palladium catalyst, potentially necessitating more robust catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve efficient coupling for both the iodo and bromo derivatives.[7]

dot graph Suzuki_Coupling_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Reaction Setup\n(Aryl Halide, Boronic Acid,\nCatalyst, Base)"]; B [label="Inert Atmosphere\n(Evacuate/Backfill with Ar/N2)"]; C [label="Solvent Addition\n(Degassed)"]; D [label="Reaction\n(Heating & Stirring)"]; E [label="Monitoring\n(TLC/GC/LC-MS)"]; F [label="Workup\n(Quench, Extract, Wash)"]; G [label="Purification\n(Chromatography)"]; H [label="Product"];

A -> B -> C -> D -> E -> F -> G -> H; } caption { label="Generalized Experimental Workflow for Suzuki-Miyaura Coupling." fontsize=10 fontname="Helvetica" } dot

Metal-Halogen Exchange (Lithiation)

Metal-halogen exchange is a powerful method for the preparation of organolithium and Grignard reagents, which are potent nucleophiles in their own right. The rate of this exchange is also dependent on the nature of the halogen. The greater polarizability and weaker C-X bond of aryl iodides facilitate a faster exchange compared to aryl bromides.

Experimental Insight:

The lithiation of 3-Iododurene with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is expected to be significantly faster and occur at lower temperatures (e.g., -78 °C to -100 °C) than the corresponding reaction with 3-Bromodurene.[8] The bromine-lithium exchange often requires slightly higher temperatures or longer reaction times to proceed to completion. This difference in reactivity allows for selective metalation in polyhalogenated systems.

dot graph Lithiation_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Dissolve Aryl Halide\nin Anhydrous Solvent (e.g., THF)"]; B [label="Cool to Low Temperature\n(-78°C to -100°C)"]; C [label="Slow Addition of\nAlkyllithium Reagent"]; D [label="Stir for Exchange\n(Time dependent on halide)"]; E [label="Trap with Electrophile"]; F [label="Aqueous Workup"]; G [label="Product"];

A -> B -> C -> D -> E -> F -> G; } caption { label="Typical Workflow for Lithiation-Trapping of Aryl Halides." fontsize=10 fontname="Helvetica" } dot

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iododurene
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-Iododurene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system, and a suitable base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture with vigorous stirring. For the iodo substrate, the reaction may proceed efficiently at temperatures ranging from room temperature to 80 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromodurene
  • Reaction Setup: Follow the same setup as for 3-Iododurene, but consider using a more active catalyst system, such as one employing bulky phosphine ligands (e.g., SPhos-Pd-G3 pre-catalyst) at a slightly higher loading (3-5 mol%).[7]

  • Solvent Addition: Use a similar degassed solvent system.

  • Reaction: Heat the reaction mixture to a higher temperature, typically in the range of 90-110 °C, to ensure efficient oxidative addition of the C-Br bond.

  • Monitoring and Workup: Follow the same procedure as for the iodo derivative.

  • Purification: Purify the product using standard chromatographic techniques.

The primary rationale for the more forcing conditions for 3-Bromodurene is to overcome the higher activation energy barrier for the oxidative addition step. The choice of a more sophisticated catalyst is to facilitate this key step, especially in the context of a sterically encumbered substrate.

Summary of Reactivity Comparison

Feature3-Iododurene3-BromodureneRationale
Relative Reactivity HigherLowerWeaker C-I bond leads to faster oxidative addition and metal-halogen exchange.[1][2]
Typical Suzuki Coupling Temp. Room Temp. to 80 °C90-110 °CHigher energy required to cleave the stronger C-Br bond.
Typical Lithiation Temp. -100 °C to -78 °C-78 °C to -40 °CFaster halogen-metal exchange for the iodide.[8]
Catalyst Choice Standard catalysts (e.g., Pd(PPh₃)₄) often suffice.Often requires more active, bulky ligand-based catalysts.To overcome the higher activation barrier for oxidative addition, especially with steric hindrance.[7]
Cost & Availability Generally more expensive.More cost-effective.Depends on the specific vendor and scale.
Stability Less stable, more prone to degradation (e.g., light sensitivity).More stable for long-term storage.A general trend for aryl iodides vs. bromides.

Conclusion and Strategic Recommendations

The choice between 3-Iododurene and 3-Bromodurene is a classic example of the trade-off between reactivity and cost/stability in chemical synthesis.

  • Choose 3-Iododurene when:

    • High reactivity is paramount.

    • Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • The downstream synthetic route is short, and the higher cost of the starting material is justifiable.

  • Choose 3-Bromodurene when:

    • Cost is a significant consideration, especially for large-scale synthesis.

    • The substrate needs to tolerate harsher reaction conditions.

    • Slightly longer reaction times and higher temperatures are acceptable.

    • Access to more advanced catalyst systems allows for the efficient activation of the C-Br bond.

Ultimately, the optimal choice will depend on the specific synthetic challenge, including the complexity of the target molecule, the presence of other functional groups, and economic constraints. A thorough understanding of the fundamental differences in their reactivity, as outlined in this guide, empowers the synthetic chemist to make a more informed and strategic decision.

References

The Strategic Advantage of 3-Iodo-1,2,4,5-tetramethylbenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the accessibility of complex molecular architectures. Among the vast arsenal of aryl halides available to chemists, 3-Iodo-1,2,4,5-tetramethylbenzene, also known as iododurene, emerges as a reagent of significant strategic value. This guide provides an in-depth analysis of the distinct advantages of employing iododurene, supported by comparative data and detailed experimental insights, to inform its application in research and development.

Introduction: The Unique Profile of Iododurene

This compound (C₁₀H₁₃I) is an iodinated aromatic compound characterized by a sterically hindered benzene ring.[1][2] This structural feature is not a mere curiosity; it is the very source of its utility, enabling the introduction of the bulky 1,2,4,5-tetramethylphenyl (durenyl) moiety into a wide range of molecular frameworks. Beyond its steric profile, the presence of the iodine atom imparts a high degree of reactivity, particularly in transition-metal-catalyzed cross-coupling reactions.[3]

The Reactivity Advantage in Cross-Coupling Reactions

A primary advantage of this compound lies in the inherent reactivity of the carbon-iodine (C-I) bond. In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the bond dissociation energy of the carbon-halogen bond is a key factor governing the rate-determining oxidative addition step. The C-I bond is significantly weaker than the corresponding C-Br and C-Cl bonds, leading to a clear reactivity trend: aryl iodides > aryl bromides > aryl chlorides.[4]

This enhanced reactivity translates to several practical benefits:

  • Milder Reaction Conditions: Reactions involving iododurene can often be conducted at lower temperatures and with lower catalyst loadings compared to its bromo- or chloro-analogs.[3][5] This is not only economically advantageous but also crucial for the synthesis of sensitive molecules that may decompose at elevated temperatures.

  • Faster Reaction Times: The facile oxidative addition of the C-I bond to the metal center accelerates the overall catalytic cycle, leading to shorter reaction times and increased throughput.[6]

  • Higher Yields: The superior reactivity of iododurene often results in higher isolated yields of the desired product, minimizing the formation of byproducts and simplifying purification.[5]

Comparative Performance: Iodide vs. Bromide in Suzuki-Miyaura Coupling

While aryl bromides are common substrates in Suzuki-Miyaura couplings, studies have shown that aryl iodides can offer superior performance under specific conditions. For instance, in challenging couplings, an in-situ iodination of an aryl bromide to the more reactive aryl iodide has been shown to significantly improve yields.[5] A direct comparison in a palladium-catalyzed cyanation reaction demonstrated a 90% isolated yield starting from the iodo-enriched material, whereas the corresponding bromide was known to afford the product in only 75% yield based on recovered starting material.[5]

However, it is important to note that the choice of ligand and reaction temperature can influence the relative reactivity. Some studies have observed inefficient coupling of aryl iodides at lower temperatures (~50 °C) with traditional Pd/PPh₃ catalyst systems, a phenomenon attributed to the poor turnover of the key on-cycle intermediate.[7] This highlights the importance of optimizing reaction conditions for each specific substrate and catalyst system.

FeatureThis compound (Aryl Iodide)3-Bromo-1,2,4,5-tetramethylbenzene (Aryl Bromide)
Reactivity in Cross-Coupling High[3]Moderate[8]
Typical Reaction Temperature Often room temperature to mild heating[3]Often requires heating[4]
Catalyst Loading Can often be lowerMay require higher loading
Reaction Times Generally shorter[6]Generally longer
Yields in Challenging Couplings Often higher[5]Can be lower

Introducing Steric Hindrance: A Gateway to Novel Architectures

The tetramethyl-substituted phenyl group of iododurene is a valuable building block for creating sterically congested molecules. This is particularly relevant in the fields of materials science and medicinal chemistry, where the spatial arrangement of atoms can profoundly influence a molecule's properties.

Applications in Molecular Machinery

A compelling application of sterically hindered motifs is in the synthesis of molecular motors and switches.[9] The controlled rotation around a central bond can be influenced by the steric bulk of the surrounding groups. The durenyl group, introduced via iododurene, can act as a bulky "stator" or "rotor" component, influencing the dynamics of the molecular machine.[10]

G A 3-Iodo-1,2,4,5- tetramethylbenzene C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid or Ester B->C D Sterically Hindered Biaryl Product C->D E Palladium Catalyst & Base E->C

Impact on High-Performance Polymers

The parent compound, 1,2,4,5-tetramethylbenzene (durene), is a critical precursor for pyromellitic dianhydride (PMDA), a monomer used in the production of high-performance polyimides.[11] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance. While iododurene itself may not be a direct monomer, its utility in functionalizing polymer backbones or in the synthesis of specialized monomers with tailored steric and electronic properties is an area of active research. The introduction of the bulky durenyl group can disrupt polymer chain packing, potentially leading to materials with altered solubility, processability, and optical properties.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, highlighting the favorable conditions often associated with aryl iodides.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add potassium carbonate.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Rationale for Experimental Choices:

  • Palladium(II) acetate and Triphenylphosphine: This combination forms the active Pd(0) catalyst in situ. Triphenylphosphine is a common, robust ligand suitable for many Suzuki couplings.

  • Potassium Carbonate: A common and effective base for activating the boronic acid.

  • Toluene/Water Solvent System: A biphasic system that facilitates the dissolution of both organic and inorganic reagents and promotes the catalytic cycle.

  • 80 °C Reaction Temperature: A relatively mild temperature for a Suzuki coupling, often sufficient for the highly reactive aryl iodide.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl trans-Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylI Ar-I (Iododurene) ArylI->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Conclusion

This compound offers a powerful combination of high reactivity and the ability to introduce a sterically demanding durenyl group. Its superior performance in cross-coupling reactions, often allowing for milder conditions and higher yields, makes it an attractive alternative to other aryl halides. For researchers and drug development professionals, the strategic use of iododurene can unlock new synthetic pathways to complex molecules with tailored steric and electronic properties, accelerating innovation in materials science and medicinal chemistry.

References

Navigating the Steric Maze: A Comparative Guide to Reagents for Hindered Couplings Beyond 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of sterically congested carbon-carbon and carbon-heteroatom bonds is a persistent challenge. The formation of tetra-ortho-substituted biaryls and related crowded structures is often a kinetic and thermodynamic minefield, demanding carefully chosen reagents and reaction conditions. For years, 3-iodo-1,2,4,5-tetramethylbenzene has been a reliable electrophile for introducing the bulky 1,2,4,5-tetramethylphenyl (durenyl) moiety. Its high reactivity, a consequence of the weak C-I bond, facilitates oxidative addition even in challenging steric environments. However, an over-reliance on a single reagent can stifle innovation and overlook more cost-effective, readily available, or functionally tolerant alternatives.

This guide provides an in-depth comparison of alternative reagents to this compound for sterically hindered couplings. We will delve into the nuances of reactivity, explore practical considerations, and provide data-driven insights to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Steric Hindrance in Cross-Coupling Reactions

The core obstacle in coupling sterically demanding substrates lies in the fundamental steps of the catalytic cycle, most notably the oxidative addition and reductive elimination steps. Bulky substituents, such as the flanking methyl groups in the durenyl system, can significantly slow down these processes, leading to low yields, catalyst decomposition, and the formation of undesired byproducts. The choice of both the electrophilic partner (the aryl halide or pseudohalide) and the nucleophilic partner (the organometallic reagent) is therefore critical to overcoming these hurdles.

Alternative Electrophiles to this compound: A Comparative Analysis

The reactivity of aryl electrophiles in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl. While iodides are the most reactive, they are also typically the most expensive and can sometimes introduce undesired side reactions. Here, we compare the performance of alternative durenyl electrophiles.

ElectrophileLeaving GroupRelative ReactivityCommercial AvailabilityKey Considerations
This compoundIHighReadily AvailableExcellent for challenging couplings, but higher cost and potential for side reactions like homocoupling.
3-Bromo-1,2,4,5-tetramethylbenzene Br Moderate Readily Available A cost-effective and stable alternative. Often provides a good balance between reactivity and handling. May require slightly more forcing conditions.
3-Chloro-1,2,4,5-tetramethylbenzene Cl Low Available The most economical option, but its low reactivity necessitates highly active catalyst systems and more forcing conditions.
2,3,5,6-Tetramethylphenyl Triflate OTf High Requires Synthesis Reactivity comparable to or greater than the bromide. Useful when the corresponding phenol is readily available. Can be sensitive to hydrolysis.
Reactivity vs. Cost and Availability: A Practical Decision Matrix

The choice of electrophile is often a trade-off between reactivity, cost, and availability. For initial explorations and particularly challenging transformations where maximizing yield is paramount, the iodo-derivative remains a strong choice. However, for process development and scale-up, the bromo- and even chloro-analogs present significant cost advantages. The triflate offers a high-reactivity alternative when the corresponding phenol is a more accessible starting material.

Expanding the Toolbox: Alternative Nucleophilic Partners

Beyond modifying the electrophile, the choice of the organometallic nucleophile can dramatically impact the success of a sterically hindered coupling.

(1,2,4,5-Tetramethylphenyl)boronic Acid Pinacol Ester

For Suzuki-Miyaura couplings, the boronic acid pinacol ester of the durenyl moiety is a highly versatile and stable nucleophile. It can be prepared from 3-bromo-1,2,4,5-tetramethylbenzene via a Miyaura borylation.

Advantages:

  • High Stability: Pinacol esters are generally more stable and easier to handle than the corresponding boronic acids, reducing issues with protodeboronation.

  • Broad Compatibility: Tolerant of a wide range of functional groups.

  • Controlled Reactivity: Allows for a more controlled transmetalation step.

(1,2,4,5-Tetramethylphenyl)magnesium Bromide (Kumada Coupling)

The Grignard reagent of the durenyl group is a powerful nucleophile for use in Kumada couplings. This approach is particularly useful when a strong nucleophile is required to drive the reaction to completion.

Advantages:

  • High Nucleophilicity: Can overcome the steric barrier in challenging couplings.

  • Direct Preparation: Can be prepared directly from the corresponding aryl bromide.

Limitations:

  • Functional Group Intolerance: Grignard reagents are highly basic and react with a wide range of functional groups.

  • Homocoupling: Prone to homocoupling side reactions.

(1,2,4,5-Tetramethylphenyl)zinc Chloride (Negishi Coupling)

Organozinc reagents, used in Negishi couplings, offer a milder alternative to Grignard reagents with improved functional group tolerance.

Advantages:

  • Good Functional Group Tolerance: More compatible with sensitive functional groups compared to Grignard reagents.

  • High Reactivity: Generally more reactive than organoboron compounds.

Limitations:

  • Moisture Sensitivity: Organozinc reagents are sensitive to moisture and require anhydrous reaction conditions.

Experimental Protocols: Putting Theory into Practice

To provide a practical framework, we present representative, detailed experimental protocols for the synthesis of a sterically hindered biaryl using some of the discussed alternative reagents.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-1,2,4,5-tetramethylbenzene with 2,6-Dimethylphenylboronic Acid

This protocol details a Suzuki-Miyaura coupling, a versatile and widely used method for C-C bond formation. The choice of a bulky phosphine ligand is crucial for achieving good yields with sterically hindered substrates.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Reagents: - 3-Bromo-1,2,4,5-tetramethylbenzene - 2,6-Dimethylphenylboronic Acid - Pd(OAc)2 - SPhos - K3PO4 setup Reaction Setup: - Oven-dried flask - Inert atmosphere (N2 or Ar) - Anhydrous Toluene/Water reagents->setup 1. Add reaction Reaction: - Heat to 100 °C - Stir for 12-24 h setup->reaction 2. Heat & Stir workup Workup: - Cool to RT - Dilute with EtOAc - Wash with water and brine reaction->workup 3. Quench & Extract purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification 4. Isolate product Product: 2-(1,2,4,5-Tetramethylphenyl)-1,3-dimethylbenzene purification->product 5. Characterize

Caption: Workflow for the Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-1,2,4,5-tetramethylbenzene (1.0 mmol, 213 mg)

  • 2,6-Dimethylphenylboronic acid (1.2 mmol, 180 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous Toluene (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-1,2,4,5-tetramethylbenzene, 2,6-dimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene and deionized water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Synthesis of 2,3,5,6-Tetramethylphenyl Triflate

This protocol describes the preparation of the triflate electrophile from the corresponding phenol. This is a useful alternative when the phenol is more readily available or economical than the corresponding halide.

Diagram of the Triflation Workflow:

Triflation_Workflow start Starting Material: 2,3,5,6-Tetramethylphenol reagents Reagents: - Triflic Anhydride - Pyridine - Anhydrous DCM reaction Reaction: - Cool to 0 °C - Add Tf2O dropwise - Warm to RT reagents->reaction 1. React workup Workup: - Quench with water - Extract with DCM - Wash with HCl, NaHCO3, brine reaction->workup 2. Quench & Extract purification Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification 3. Isolate product Product: 2,3,5,6-Tetramethylphenyl Triflate purification->product 4. Characterize

Caption: Workflow for the synthesis of an aryl triflate.

Materials:

  • 2,3,5,6-Tetramethylphenol (1.0 mmol, 150 mg)

  • Triflic anhydride (1.2 mmol, 0.21 mL)

  • Pyridine (1.5 mmol, 0.12 mL)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Procedure:

  • Dissolve 2,3,5,6-tetramethylphenol and pyridine in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triflic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash successively with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the pure 2,3,5,6-tetramethylphenyl triflate.

Conclusion and Future Perspectives

While this compound remains a potent and reliable reagent for constructing sterically encumbered molecules, a nuanced understanding of the available alternatives is essential for the modern synthetic chemist. 3-Bromo-1,2,4,5-tetramethylbenzene emerges as a highly attractive, cost-effective substitute that often provides comparable results with minor adjustments to reaction conditions. For large-scale applications, the development of robust protocols for the less reactive but significantly cheaper 3-chloro-1,2,4,5-tetramethylbenzene is a worthy pursuit.

Furthermore, the strategic use of alternative nucleophiles, such as the corresponding boronic acid pinacol ester, Grignard, or organozinc reagents, provides additional levers to modulate reactivity and functional group tolerance. The choice of ligand remains a paramount consideration in all sterically hindered couplings, with bulky, electron-rich monophosphine ligands often being the key to success.

As the field of catalysis continues to evolve, the development of even more active and selective catalyst systems will undoubtedly further expand the scope of accessible molecular architectures, enabling the synthesis of increasingly complex and sterically congested molecules with greater efficiency and elegance.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in this endeavor. However, the efficiency of these transformations is highly dependent on the choice of catalyst, particularly when dealing with sterically demanding substrates. This guide provides an in-depth comparison of various palladium catalysts for cross-coupling reactions involving 3-Iododurene (1-iodo-2,3,5,6-tetramethylbenzene), a sterically hindered aryl iodide. We will explore the nuances of catalyst selection for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data to inform your synthetic strategy.

The Challenge of Steric Hindrance in 3-Iododurene Couplings

3-Iododurene presents a significant synthetic challenge due to the steric bulk imposed by the four methyl groups flanking the iodine atom. This steric congestion can impede key steps in the catalytic cycle of cross-coupling reactions, namely the oxidative addition of the aryl iodide to the palladium(0) center and the subsequent reductive elimination to form the desired product. Consequently, traditional palladium catalysts, such as those based on simple phosphine ligands like triphenylphosphine (PPh₃), often exhibit poor performance, leading to low yields and slow reaction rates.

To overcome these steric barriers, the development of sophisticated ligand scaffolds has been paramount. Bulky and electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), and N-heterocyclic carbenes (NHCs) have revolutionized the field.[1][2] These ligands promote the formation of highly active, low-coordinate palladium(0) species that are more amenable to reacting with sterically encumbered substrates. Furthermore, the advent of stable and highly active palladacycle precatalysts, such as the Buchwald G2 and G3 precatalysts, has simplified the setup of these challenging reactions and improved their reproducibility.[3]

Comparative Performance of Palladium Catalysts

The choice of the optimal palladium catalyst is highly dependent on the specific cross-coupling reaction being performed. Below, we compare the performance of various catalyst systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions with 3-Iododurene and other sterically hindered aryl iodides.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds. For sterically hindered substrates like 3-Iododurene, the selection of a catalyst system with bulky ligands is crucial to facilitate both the transmetalation and reductive elimination steps.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄Phenylboronic acidK₃PO₄THF6019Moderate[4]
PdCl₂(dppf)Arylboronic acidK₂CO₃Toluene/H₂O8012Good[5]
XPhos Pd G34-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O1002>95[1][6]
RuPhos Pd G3Phenylboronic acidK₃PO₄t-BuOH/H₂O801>95[1][6]

As the data suggests, while traditional catalysts like Pd(PPh₃)₄ can effect the coupling, modern catalysts based on bulky phosphine ligands, particularly the Buchwald G3 precatalysts, offer significantly higher yields and shorter reaction times under milder conditions. The enhanced activity of these systems is attributed to their ability to generate the active monoligated Pd(0) species efficiently, which is less sterically encumbered and more reactive.[3]

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction provides a powerful method for the formation of C-C bonds between an aryl halide and an alkene. With sterically hindered substrates, achieving high regioselectivity and yield can be challenging. The choice of ligand plays a critical role in controlling the outcome of the reaction.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF10024Low to Moderate[7][8]
Pd(OAc)₂ / P(t-Bu)₃StyreneCs₂CO₃Dioxane12012High[9]
Herrmann's CatalystButyl acrylateNaOAcNMP1404Good[8]

The use of bulky and electron-rich trialkylphosphine ligands, such as P(t-Bu)₃, has been shown to be particularly effective for the Heck coupling of unactivated and sterically hindered aryl chlorides, and this efficacy extends to aryl iodides.[9] These ligands promote the oxidative addition step and stabilize the active catalytic species.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_catalyst Catalyst System Aryl Halide Aryl Halide Reaction Reaction Aryl Halide->Reaction Alkene Alkene Alkene->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Pd Source Pd Source Pd Source->Reaction Ligand Ligand Ligand->Reaction Product Product Reaction->Product Heat

Caption: General workflow for a Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines. For sterically hindered aryl halides like 3-Iododurene, the use of highly active catalyst systems is essential to overcome the steric hindrance and achieve efficient C-N bond formation.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / BINAPMorpholineNaOt-BuToluene8018Moderate[2]
XPhos Pd G3AnilineNaOt-BuToluene1004>95[1][6]
RuPhos Pd G3Primary AmineK₃PO₄t-BuOH802>95[1][6]

The evolution of Buchwald-Hartwig amination catalysts clearly demonstrates the importance of ligand design. While earlier generations of catalysts using bidentate ligands like BINAP showed some success, the development of bulky, electron-rich monophosphine ligands such as XPhos and RuPhos, and their incorporation into G3 precatalysts, has dramatically expanded the scope and efficiency of this reaction for challenging substrates.[1][2][6] These advanced catalyst systems enable the coupling of a wide range of primary and secondary amines with sterically hindered aryl halides in high yields.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) [Ar-Pd(II)-NHR'(L)]+ [Ar-Pd(II)-NHR'(L)]+ Ar-Pd(II)-I(L)->[Ar-Pd(II)-NHR'(L)]+ Amine Coordination Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) [Ar-Pd(II)-NHR'(L)]+->Ar-Pd(II)-NR'(L) Deprotonation Ar-Pd(II)-NR'(L)->Pd(0)L Reductive Elimination (Ar-NR')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHF5012Good[10]
Pd(PPh₃)₄ / CuITerminal Alkynei-Pr₂NHDMF606Good[11]
Pd/C (copper-free)PhenylacetylenePiperidineToluene1004Moderate to Good[12]

For the Sonogashira coupling of sterically hindered aryl iodides, traditional catalyst systems like PdCl₂(PPh₃)₂/CuI can still be effective, often requiring slightly elevated temperatures.[10] Copper-free conditions have also been developed, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[12] Heterogeneous catalysts such as palladium on carbon (Pd/C) offer the benefit of easier removal from the reaction mixture, although they may require higher temperatures and longer reaction times.[12]

Experimental Protocols

The following are representative, detailed experimental protocols for the cross-coupling of a sterically hindered aryl iodide. These protocols are based on established methods for similar substrates and should be optimized for specific applications.

Suzuki-Miyaura Coupling using XPhos Pd G3

Materials:

  • 3-Iododurene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 3-Iododurene, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and water via syringe.

  • Stir the mixture at 100 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination using RuPhos Pd G3

Materials:

  • 3-Iododurene (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 1.5 mmol, 1.5 equiv)

  • tert-Butanol (t-BuOH, 5 mL)

Procedure:

  • In a glovebox, charge a vial with RuPhos Pd G3 and K₃PO₄.

  • Add 3-Iododurene, the primary amine, and t-BuOH.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with stirring for 1-3 hours.

  • Monitor the reaction by GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by flash chromatography.

Conclusion

The successful cross-coupling of the sterically hindered substrate 3-Iododurene is highly contingent on the judicious selection of the palladium catalyst system. While traditional catalysts may offer some utility, the superior performance of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and palladacycle precatalysts, is evident. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of Buchwald G3 precatalysts such as XPhos Pd G3 and RuPhos Pd G3 is highly recommended for achieving high yields under mild conditions. In Heck and Sonogashira couplings, while traditional systems can be effective, the use of bulky phosphine ligands or copper-free conditions, respectively, can offer significant advantages. This guide provides a framework for catalyst selection and starting points for reaction optimization, empowering researchers to efficiently construct complex molecules from sterically challenging building blocks.

References

A Comparative Spectroscopic Guide to 3-Iodo-1,2,4,5-tetramethylbenzene and Related Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic analysis of 3-Iodo-1,2,4,5-tetramethylbenzene (also known as iododurene), a key intermediate in organic synthesis. Due to the limited availability of experimental spectra for this specific compound, this guide presents a comparative analysis, contrasting its predicted spectroscopic features with the experimentally determined data of its non-iodinated precursor, 1,2,4,5-tetramethylbenzene (durene), and two other relevant iodoarenes: iodobenzene and 2-iodo-p-xylene. This approach allows for a comprehensive understanding of the influence of iodine and methyl group substitution on the spectroscopic properties of the benzene ring.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools for elucidating the structure and purity of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, we can gain detailed information about their atomic composition, bonding, and overall architecture. In this guide, we will focus on four key techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms, revealing details about the molecular skeleton and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.

Comparative Analysis of Spectroscopic Data

This section presents a detailed comparison of the spectroscopic data for our target compound, this compound, and our selected reference compounds.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number and types of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of a proton.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton AssignmentChemical Shift (δ, ppm)
This compound Aromatic-H~7.1 (Predicted)
Methyl-H (C1, C2, C4, C5)~2.2-2.4 (Predicted)
1,2,4,5-Tetramethylbenzene (Durene) Aromatic-H6.88[1]
Methyl-H2.15[1]
Iodobenzene Aromatic-H (ortho)7.67[1]
Aromatic-H (meta)7.30[1]
Aromatic-H (para)7.05[1]
2-Iodo-p-xylene Aromatic-H6.7-7.6 (multiplet)
Methyl-H2.2-2.4 (singlets)

Interpretation and Causality:

The introduction of an iodine atom to the durene ring is predicted to cause a downfield shift of the remaining aromatic proton in this compound compared to durene itself. This is due to the deshielding effect of the electronegative iodine atom. The methyl protons are also expected to experience a slight downfield shift. In comparison, the aromatic protons of iodobenzene show a distinct splitting pattern due to the different electronic environments of the ortho, meta, and para protons relative to the iodine substituent. 2-Iodo-p-xylene exhibits a more complex aromatic region due to the combined electronic effects of the iodine and methyl groups at different positions.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-I~100 (Predicted)
C-CH₃~135-140 (Predicted)
Aromatic C-H~138 (Predicted)
Methyl-C~20-22 (Predicted)
1,2,4,5-Tetramethylbenzene (Durene) Aromatic C-H133.9[2]
Aromatic C-CH₃130.3[2]
Methyl-C19.1[2]
Iodobenzene C-I94.7
Aromatic C-H (ortho)137.4
Aromatic C-H (meta)130.2
Aromatic C-H (para)127.4
2-Iodo-p-xylene C-I101.4
Aromatic C128-142
Methyl-C20.9, 22.8

Interpretation and Causality:

A key feature in the predicted ¹³C NMR spectrum of this compound is the significant upfield shift of the carbon atom directly bonded to the iodine (C-I). This "heavy atom effect" is a characteristic feature of iodoarenes. The other aromatic carbon signals are expected to be in the typical range for substituted benzenes. The methyl carbon signals are predicted to be in a region similar to that of durene. This contrasts with the non-iodinated durene, where all aromatic carbons of a similar type are equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H (Aromatic) StretchC-H (Alkyl) StretchC=C (Aromatic) StretchC-I Stretch
This compound ~3000-3100 (Predicted)~2850-2960 (Predicted)~1450-1600 (Predicted)~500-600 (Predicted)
1,2,4,5-Tetramethylbenzene (Durene) ~30002850-2960[3]~1450, 1500[3]N/A
Iodobenzene ~3050N/A~1440, 1470, 1570[4]~500-600[5]
2-Iodo-p-xylene ~3000-3100~2850-2960~1400-1600~500-600

Interpretation and Causality:

The predicted IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and alkyl C-H stretching just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The most distinguishing feature for the iodinated compounds is the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The presence of this band would be a clear indicator of the iodine substituent.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 260 (Predicted)[6]133 ([M-I]⁺, Predicted), 127 (I⁺, Predicted)
1,2,4,5-Tetramethylbenzene (Durene) 134[7]119 ([M-CH₃]⁺)[7]
Iodobenzene 20477 ([C₆H₅]⁺)
2-Iodo-p-xylene 232105 ([M-I]⁺), 127 (I⁺)

Interpretation and Causality:

The predicted mass spectrum of this compound would show a molecular ion peak at m/z 260. A characteristic fragmentation pattern for iodoarenes is the loss of the iodine atom, which would result in a prominent peak at m/z 133 ([M-I]⁺). Another common fragment is the iodine cation itself at m/z 127. This is in contrast to durene, where the primary fragmentation is the loss of a methyl group. The fragmentation of iodobenzene is dominated by the stable phenyl cation at m/z 77.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the pulse program, number of scans, and relaxation delay.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shifts of all signals and compare them to reference data.

IR Spectroscopy

Caption: General workflow for IR spectroscopic analysis.

Protocol:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for liquids or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent) to subtract atmospheric and solvent absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: The software will automatically subtract the background spectrum. Identify the wavenumbers of the major absorption bands and correlate them with known functional group frequencies.

Mass Spectrometry

Caption: General workflow for mass spectrometric analysis.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for pure compounds or coupled with a chromatographic technique (GC or LC) for mixtures.

  • Ionization: The sample molecules are ionized. For volatile and thermally stable compounds like the ones discussed here, Electron Impact (EI) ionization is commonly used.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: A mass spectrum is generated, which is a plot of ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The spectroscopic characterization of this compound, while challenging due to the scarcity of experimental data, can be effectively approached through a comparative analysis with related compounds. By understanding the predictable effects of iodine and methyl substitution on the benzene ring, researchers can confidently interpret the spectroscopic features of this and similar molecules. The provided protocols offer a standardized framework for obtaining high-quality spectroscopic data, which is essential for the unambiguous identification and characterization of chemical compounds in a research and development setting.

References

A Comparative Guide to the Purity Validation of 3-Iododurene by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 3-Iododurene

3-Iododurene (1,2,4,5-tetramethyl-3-iodobenzene) is a crucial building block in organic synthesis, particularly in the development of advanced materials and pharmaceutical intermediates. Its utility in cross-coupling reactions and the formation of complex molecular architectures is directly dependent on its absolute purity. The presence of residual starting materials, synthetic by-products, or degradation products can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted impurities in subsequent synthetic steps. Therefore, rigorous validation of its purity is not merely a quality control checkpoint but a fundamental necessity for reproducible and reliable research.

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of 3-Iododurene. We will explore the causality behind experimental choices in qNMR, present a detailed protocol, and objectively evaluate its performance against alternatives, providing the supporting data and rationale required for informed methodological decisions.

The Principle of Purity Determination by ¹H qNMR

Quantitative NMR (qNMR) stands as a powerful primary ratio method for purity determination.[1][2] Its fundamental principle is that the integral area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4][5] By co-dissolving a precisely weighed amount of the analyte (3-Iododurene) with a precisely weighed amount of a highly pure internal standard, the purity of the analyte can be calculated directly. This is achieved without the need for a specific 3-Iododurene reference standard, a significant advantage when dealing with novel or custom-synthesized compounds.[6]

The calculation is governed by the following equation:

Where:

  • I : Integral area of the signal for the analyte or standard

  • N : Number of protons giving rise to the selected signal

  • MW : Molecular weight

  • m : Weighed mass

  • P : Purity of the internal standard

This guide will focus on ¹H qNMR due to the high natural abundance (99.99%) and high gyromagnetic ratio of the proton nucleus, which provides excellent sensitivity.[3]

Experimental Workflow for Purity Validation

A robust validation process involves a systematic workflow, from careful sample preparation to meticulous data analysis and comparison.

Purity_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analytical Methods cluster_data 3. Data Evaluation cluster_report 4. Final Assessment prep Accurate Weighing (Analyte & Internal Standard) dissolve Homogeneous Dissolution (Deuterated Solvent) prep->dissolve Microbalance (±0.01 mg) qnmr Primary Method: ¹H qNMR Spectroscopy dissolve->qnmr alts Alternative/Orthogonal Methods dissolve->alts process Data Processing & Integration qnmr->process compare Comparison of Results alts->compare Orthogonal Data calc Purity Calculation process->calc calc->compare report Purity Statement & Method Validation Report compare->report

Caption: Overall workflow for the validation of 3-Iododurene purity.

Detailed Experimental Protocol: ¹H qNMR

This protocol provides a self-validating system for determining the absolute purity of 3-Iododurene.

1. Selection of the Internal Standard (IS)

  • Causality: The choice of IS is the most critical step for ensuring accuracy.[7] The IS must be chemically inert, possess high and certified purity (ideally a Certified Reference Material, CRM), be non-volatile and non-hygroscopic, and exhibit signals in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[6][8][9]

  • Recommendation for 3-Iododurene: Maleic acid is an excellent choice. It is highly pure, stable, and its vinylic protons produce a sharp singlet around 6.3-6.5 ppm (in DMSO-d₆), which is well-separated from the aromatic and methyl proton signals of 3-Iododurene and potential impurities like durene.

2. Sample Preparation

  • Objective: To create a perfectly homogeneous solution for analysis, which is essential for accurate shimming and reproducible results.[3][10]

  • Procedure:

    • Using a calibrated analytical microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of 3-Iododurene into a clean, dry vial. Document the exact weight (m_analyte).[11]

    • To the same vial, add approximately 5-10 mg of the selected internal standard (e.g., Maleic Acid, CRM grade). Document the exact weight (m_std).

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. The choice of DMSO-d₆ is based on its excellent solvating power for both the nonpolar analyte and the polar internal standard.

    • Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is critical; any particulate matter will degrade spectral quality.[12]

    • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition

  • Causality: Acquisition parameters must be optimized to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei for both the analyte and the standard.[13]

  • Optimized Parameters (300-500 MHz Spectrometer):

    • Pulse Program: A standard single 90° pulse experiment (zg on Bruker, s2pul on Varian/Agilent).[11]

    • Relaxation Delay (D1): This is a critical parameter. To ensure full relaxation of all protons (both analyte and standard), D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any peak being integrated. A conservative and robust value of 30-60 seconds is recommended for high-accuracy qNMR. Ignoring relaxation can lead to systematic errors.[7]

    • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated. This typically requires 16 to 64 scans.[13]

    • Temperature: Maintain a constant and regulated probe temperature (e.g., 298 K) to avoid chemical shift drift.[11]

    • Sample Spinning: Turn spinning off to prevent spinning sidebands which can interfere with accurate integration.[13]

4. Data Processing and Analysis

  • Apply a Fourier transform to the FID.

  • Perform careful phase correction to ensure all peaks have a symmetrical, positive, absorptive lineshape.

  • Perform baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the well-resolved singlet from the two methyl groups of 3-Iododurene (integrates to 6 protons) and the singlet from the vinylic protons of the maleic acid standard (integrates to 2 protons).

  • Use the purity equation provided above to calculate the mass fraction of 3-Iododurene.

qNMR_Protocol weigh 1. Weigh Analyte & Internal Standard dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire Spectrum (Optimized Parameters) transfer->acquire process 5. Process Data (Phase/Baseline Correction) acquire->process integrate 6. Integrate Signals process->integrate calculate 7. Calculate Purity integrate->calculate

Caption: Step-by-step protocol for qNMR purity determination.

Comparison with Alternative Analytical Methods

While qNMR is a powerful primary method, orthogonal techniques are often employed for comprehensive purity validation, as required by regulatory bodies like the ICH.[14][15] Each method offers distinct advantages and limitations.

FeatureQuantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Elemental Analysis (EA)
Principle Signal intensity is directly proportional to the number of nuclei.[16]Separation of volatile compounds by partitioning between a mobile gas and a stationary phase, followed by mass-based detection.[17]Separation by partitioning between a liquid mobile phase and a solid stationary phase, with UV or mass-based detection.[18]Combustion of the sample to convert elements into simple gases, which are then quantified.[19]
Selectivity High. Distinguishes between isomers and structurally similar compounds based on unique chemical shifts.High. Provides separation and definitive identification of volatile impurities via mass spectra.[20]Good to High. Selectivity depends on column chemistry and detector. MS detection provides high specificity.[21]Low. Measures total iodine content but provides no information on the structure of organic impurities.[22]
Sensitivity Moderate. Typically requires mg-scale sample quantities.High. Capable of detecting trace-level volatile impurities (ppm/ppb).Good to High. Sensitivity is detector-dependent, with MS being more sensitive than UV.Moderate to High. Can detect low percentages of elements.
Quantitation Highly accurate and precise. A primary ratio method that does not require an identical analyte standard.[23]Quantitative with appropriate calibration standards for each impurity.Quantitative with appropriate calibration standards.Highly accurate for elemental composition but not for molecular purity.
Key Advantage Absolute quantification without a specific reference standard; non-destructive.Excellent for identifying and quantifying volatile and semi-volatile impurities.Versatile for a wide range of compounds, including non-volatile or thermally labile impurities.Confirms the correct elemental (iodine) composition of the bulk material.
Key Limitation Lower sensitivity than chromatographic methods; signal overlap can be an issue in complex mixtures.Not suitable for non-volatile or thermally labile compounds. Iodoarenes can potentially degrade at high injector temperatures.[24]Requires impurities to have a UV chromophore or be ionizable for detection.Does not differentiate between the main component and iodine-containing impurities. Cannot detect non-iodinated organic impurities.

Potential Impurities in 3-Iododurene

Understanding potential impurities is crucial for developing a specific and accurate analytical method.[25] Impurities in 3-Iododurene can arise from several sources:

  • Unreacted Starting Material: Residual durene (1,2,4,5-tetramethylbenzene).

  • Side-Reaction Products: Di-iodinated durene species formed during synthesis.[26]

  • Reagent-Related Impurities: By-products from the iodinating agent (e.g., N-iodosuccinimide and succinimide).[27]

  • Degradation Products: Formation of elemental iodine upon exposure to light or air.

¹H qNMR is particularly well-suited to identify and quantify these impurities simultaneously, provided their signals are resolved from the main 3-Iododurene signals.

Conclusion

For the validation of 3-Iododurene purity, ¹H qNMR spectroscopy offers a superior combination of accuracy, precision, and structural confirmation, establishing it as an ideal primary analytical method. Its ability to provide absolute quantification without a dedicated reference standard is a significant advantage in research and development settings.[23]

However, for comprehensive characterization, especially in a regulatory context, an orthogonal method is recommended. GC-MS is an excellent complementary technique for identifying and quantifying trace volatile impurities, while HPLC can address non-volatile contaminants. Elemental Analysis serves as a final check on the bulk elemental composition. The strategic combination of qNMR with a suitable chromatographic technique provides a robust, self-validating system that ensures the highest degree of confidence in the purity of 3-Iododurene, thereby safeguarding the integrity of subsequent scientific endeavors.

References

A Researcher's Guide to Aryl Halide Building Blocks: A Cost-Effectiveness Analysis of 3-Iododurene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the selection of a starting material is a critical decision point that dictates not only the synthetic route but also the economic viability and timeline of a project. Sterically hindered building blocks, such as derivatives of durene (1,2,4,5-tetramethylbenzene), are invaluable for creating rigid scaffolds and introducing specific conformational constraints in target molecules. Among these, the halogenated durenes serve as versatile handles for cross-coupling reactions. This guide provides an in-depth technical comparison of 3-Iododurene against its brominated and chlorinated analogs, as well as its precursor, durene, focusing on the crucial balance between cost and reactivity.

Section 1: The "Make vs. Buy" Calculus for 3-Iododurene

A primary consideration for any specialized reagent is whether to purchase it directly or synthesize it in-house. While direct purchase offers convenience, it often comes at a premium. For 3-Iododurene, which is less commonly stocked by major suppliers compared to its precursors, in-house synthesis presents a compelling alternative. A cost analysis reveals the stark economic difference.

Cost Comparison of Starting Materials

The following table outlines the approximate costs for the necessary reagents for the synthesis of 3-Iododurene compared to the direct purchase of alternative halogenated durenes. Prices are aggregated from various chemical suppliers and are subject to change based on vendor, purity, and quantity.

CompoundMolecular Weight ( g/mol )Typical Price (per 100g)Price per Mole (USD)Source(s)
Durene134.22~$60 - $150~$45 - $112[1]
Iodine (I₂)253.81~$80 - $120~$32 - $47N/A
Periodic Acid Dihydrate227.94~$110 - $250~$48 - $110N/A
Bromodurene 213.12~$250 - $400+~$117 - $188+N/A
Chlorodurene 168.66~$300 - $500+ (for 1g)Extrapolates to very high cost
3-Iododurene 260.12Not widely listedHigh (inferred from precursor cost)N/A

Note: Chlorodurene and 3-Iododurene are not as readily available in bulk, leading to significantly higher costs at smaller scales.

The data clearly indicates that the raw materials for synthesizing 3-Iododurene are substantially more economical than purchasing bromodurene or the prohibitively expensive chlorodurene.

Workflow: The "Make vs. Buy" Decision

The decision process can be visualized as a workflow, weighing the upfront cost against time and resource investment.

start Need Hindered Aryl Halide decision Evaluate Project Needs: - Scale - Timeline - Budget start->decision make Option 1: Synthesize 3-Iododurene decision->make Cost-sensitive, large scale buy Option 2: Purchase Alternative decision->buy Time-sensitive, small scale cost_make Lower material cost Higher time/labor cost make->cost_make protocol Follow Iodination Protocol make->protocol cost_buy Higher material cost Lower time/labor cost buy->cost_buy select_alt Choose Bromodurene (balance of cost/reactivity) buy->select_alt

Caption: Decision workflow for sourcing a hindered durene building block.

Experimental Protocol: In-House Synthesis of 3-Iododurene

This robust protocol for the direct iodination of durene is adapted from Organic Syntheses and provides high yields of the desired product.[2] The reaction utilizes inexpensive, stable reagents.

Reaction Scheme: 1,2,4,5-Tetramethylbenzene (Durene) + I₂ + H₅IO₆ → 3-Iodo-1,2,4,5-tetramethylbenzene

Materials:

  • Durene (13.4 g, 0.10 mol)

  • Iodine (10.2 g, 0.04 mol)

  • Periodic acid dihydrate (4.56 g, 0.02 mol)

  • Glacial Acetic Acid (100 mL)

  • Sulfuric Acid, concentrated (3 mL)

  • Deionized Water

Procedure:

  • Setup: To a 200-mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add durene, iodine, and periodic acid dihydrate.[2]

  • Reagent Addition: In a separate beaker, prepare a solution of 3 mL of concentrated sulfuric acid and 20 mL of water in 100 mL of glacial acetic acid. Carefully add this solution to the reaction flask.

  • Reaction: Heat the resulting purple mixture to 65–70°C with vigorous stirring. Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine disappears, indicating reaction completion.[2]

  • Work-up: Allow the mixture to cool slightly, then dilute it with ~250 mL of water. A solid precipitate of iododurene will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 100-mL portions of water to remove residual acids and salts.

  • Purification: Dissolve the crude product in a minimum amount of boiling acetone (~125 mL). Allow the solution to cool to room temperature, then place it in a refrigerator overnight to maximize crystallization. Collect the purified iododurene as colorless needles by rapid vacuum filtration.

  • Yield: This procedure typically yields 20.8–22.6 g (80–87%) of pure iododurene.[2]

This self-validating protocol demonstrates that producing high-purity 3-Iododurene is straightforward, cost-effective, and highly efficient, making it a superior choice for large-scale or budget-conscious projects.

Section 2: A Comparative Look at Reactivity in Cross-Coupling

The primary utility of aryl halides is in transition metal-catalyzed cross-coupling reactions. The identity of the halogen atom is the single most important factor governing the ease of the reaction, directly impacting the energy required for the rate-determining oxidative addition step.[3]

The Halogen Reactivity Hierarchy: I > Br > Cl

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the catalyst (in its Pd(0) oxidation state) must insert into the carbon-halogen (C-X) bond. The bond dissociation energy of the C-X bond decreases down the group: C-Cl > C-Br > C-I.

  • C-I Bond: The weakest of the three, the C-I bond is readily cleaved. This allows for oxidative addition to occur under mild conditions—often at lower temperatures, with lower catalyst loadings, and with less electron-rich ligands. This makes iodo-arenes ideal for reactions involving sensitive or complex substrates.

  • C-Br Bond: Moderately strong, the C-Br bond requires more forcing conditions (higher temperatures, more specialized ligands) than the C-I bond to activate. Bromo-arenes represent a common compromise between reactivity and cost.

  • C-Cl Bond: The strongest bond, C-Cl is notoriously difficult to activate. Reactions with chloro-arenes almost always require highly specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos), higher temperatures, and often higher catalyst loadings to achieve reasonable yields.[1]

Relative Reaction Energetics

The diagram below illustrates the conceptual difference in the activation energy (Ea) for the oxidative addition step, which is typically the rate-determining step in a Suzuki-Miyaura catalytic cycle.

cluster_0 Relative Activation Energy (Ea) for Oxidative Addition reactants Pd(0)L₂ + Ar-X ts_cl reactants->ts_cl Ea (Chloro) ts_br reactants->ts_br Ea (Bromo) ts_i reactants->ts_i Ea (Iodo) product Ar-Pd(II)-X(L₂) ts_cl->product ts_br->product ts_i->product

Caption: Energy profile showing lower Ea for C-I bond activation.

Representative Protocol: Suzuki-Miyaura Coupling of a Halogenated Durene

This generalized protocol is based on established methods for sterically hindered substrates. The notes highlight critical adjustments based on the choice of halide.

Reaction Scheme: Halogenated Durene + Arylboronic Acid → Durene-Aryl + Pd Catalyst, Base

Materials:

  • Halogenated Durene (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the halogenated durene, arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in toluene for 15 minutes to form the active catalyst complex.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube, followed by the remaining solvent and water.

  • Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

Adjustments Based on Halide:

Halide (X)Expected Temp.Expected TimeCatalyst LoadingNotes
Iodo (I) 60 - 80 °C2 - 8 h1-2 mol%The high reactivity allows for milder conditions, preserving sensitive functional groups on the coupling partner.
Bromo (Br) 80 - 110 °C8 - 24 h2-3 mol%Represents the standard condition set for many couplings. Requires more energy input than the iodo-analog.
Chloro (Cl) 110 - 130 °C18 - 48 h3-5 mol%Requires the most forcing conditions and highly active catalyst systems to overcome the strong C-Cl bond.[1]

Conclusion and Strategic Recommendations

The choice between 3-Iododurene and its halogenated counterparts is a multi-faceted decision that hinges on a careful evaluation of cost, scale, timeline, and the specific chemical context.

  • For Cost-Driven and Large-Scale Synthesis: The "make" decision for 3-Iododurene is unequivocally the most cost-effective strategy. The starting materials are inexpensive and the synthesis is high-yielding and straightforward. The resulting building block provides superior reactivity, leading to lower downstream processing costs (milder conditions, less catalyst, easier purification).

  • For Rapid, Small-Scale Synthesis: If time is the primary constraint and the scale is small (milligrams to a few grams), purchasing Bromodurene is a viable option. It offers a practical balance of off-the-shelf availability, moderate cost, and reasonable reactivity, though it will require more forcing conditions than 3-Iododurene.

  • For Niche Applications or Halogen Diversity: Chlorodurene is rarely the building block of choice due to its high cost and low reactivity. Its use would likely be confined to specific scenarios where a C-Cl bond is required for orthogonal reactivity in a multi-step synthesis.

Ultimately, for any research program planning significant work with the durene scaffold, investing the initial effort to perform the in-house synthesis of 3-Iododurene will yield substantial long-term benefits in both cost and chemical efficiency.

References

The Ligand's Gauntlet: A Comparative Guide to Suzuki Coupling of Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] However, when faced with sterically hindered substrates, such as di-ortho-substituted aryl iodides, the efficiency of this powerful reaction can be severely hampered. The choice of ligand, the organic molecule that coordinates to the palladium catalyst, becomes paramount in overcoming these steric challenges, profoundly influencing catalytic activity, stability, and selectivity.[1][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of prominent ligand classes for the Suzuki coupling of hindered aryl iodides. We will delve into the mechanistic rationale behind ligand selection, present comparative experimental data, and provide detailed protocols to empower you to navigate this challenging synthetic landscape.

The Steric Hurdle in Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] With sterically demanding substrates, both the oxidative addition of the bulky aryl iodide to the palladium(0) center and the subsequent reductive elimination of the biaryl product from the palladium(II) intermediate can become kinetically challenging.[3] An effective ligand must be bulky enough to promote the formation of a reactive, monoligated palladium(0) species and facilitate reductive elimination, yet not so sterically encumbering that it impedes the approach of the coupling partners.[3][5]

Ligand Classes Under the Microscope

The evolution of ligand design has yielded several classes of highly effective phosphines and N-heterocyclic carbenes (NHCs) for challenging Suzuki couplings.

Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type)

The Buchwald laboratory has developed a vast portfolio of biaryl phosphine ligands that have revolutionized cross-coupling chemistry.[6][7] These ligands are characterized by a biaryl backbone and a bulky, electron-rich phosphine moiety. This design promotes the formation of the active monoligated palladium catalyst and accelerates both oxidative addition and reductive elimination.[1][7]

For hindered aryl iodides, two of the most successful and widely adopted Buchwald ligands are XPhos and SPhos .

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its broad applicability, XPhos is often the first choice for challenging couplings, including those with hindered aryl chlorides.[6] Its significant steric bulk effectively promotes reductive elimination.[8]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos has demonstrated exceptional activity, often at low catalyst loadings, for the coupling of hindered aryl and heteroaryl halides.[8] The methoxy substituents are thought to play a role in stabilizing the active catalytic species.

The general superiority of these bulky, electron-rich phosphines lies in their ability to create a coordinatively unsaturated, highly reactive palladium center that can accommodate sterically demanding substrates.[1][3]

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically stronger electron donors than phosphines and form very stable palladium complexes. This enhanced stability can be advantageous in preventing catalyst decomposition, especially in reactions requiring higher temperatures.

For sterically hindered substrates, NHC ligands with bulky wingtip groups, such as adamantyl or diisopropylphenyl, are particularly effective.[9] The flexible steric bulk of some NHC ligands can be advantageous, allowing the ligand to adapt its conformation to accommodate hindered substrates during the oxidative addition and reductive elimination steps.[5][9] This adaptability can lead to highly efficient catalyst systems for room-temperature Suzuki couplings of even di- and tri-ortho-substituted biaryl compounds.[9]

Comparative Performance Data

The selection of the optimal ligand is highly dependent on the specific substrates. Below is a table summarizing the performance of different ligands in the Suzuki coupling of hindered aryl halides.

Aryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChlorotoluenePhenylboronic acidSPhos1.0 (Pd)K₃PO₄TolueneRT298[3]
4-ChlorotoluenePhenylboronic acidXPhos0.5 (Pd)K₃PO₄Toluene/H₂O100199[3]
1-Bromo-2-methylnaphthalene(2-Methylnaphthalen-1-yl)boronic acidBIDIME (L1)2.0 (Pd)K₃PO₄Toluene1101275[10]
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhos1.0 (Pd)K₃PO₄Toluene1101292[11]

Note: This table is a representative summary. Optimal conditions can vary significantly based on the specific substrates and should be determined empirically.

The Role of Palladium Precatalysts

To ensure efficient and reproducible results, the use of well-defined palladium precatalysts is highly recommended. Precatalysts are stable, air- and moisture-tolerant complexes that rapidly generate the active Pd(0) species under the reaction conditions.[12][13][14] This approach avoids the inconsistencies that can arise from in-situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃, where the exact nature of the active species can be less certain.[15] Buchwald and others have developed a range of precatalysts that incorporate the desired ligand, simplifying reaction setup and improving reliability.[12][13][14]

Experimental Protocols

Below are representative, detailed experimental protocols for a Suzuki-Miyaura coupling reaction utilizing a Buchwald ligand and a palladium precatalyst.

General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Iodide

Materials:

  • Hindered Aryl Iodide (1.0 mmol)

  • Arylboronic Acid (1.5 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

  • To the reaction vessel, add the hindered aryl iodide, arylboronic acid, palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours).

Analysis and Workup:

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the role of the ligand (L).

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L-Pd(II)(Ar)(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Biaryl L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0 Ligand_Screening_Workflow Start Select Hindered Aryl Iodide and Boronic Acid Setup Prepare Parallel Reactions (Identical Conditions, Varying Ligands) Start->Setup Reaction Run Reactions under Inert Atmosphere Setup->Reaction Analysis Monitor Progress and Yield (TLC, GC-MS, LC-MS) Reaction->Analysis Comparison Compare Ligand Performance (Yield, Reaction Time, Purity) Analysis->Comparison Optimization Select Best Ligand and Optimize Conditions Comparison->Optimization

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Iodo-1,2,4,5-tetramethylbenzene (CAS 2100-25-6). As a substituted iodinated aromatic hydrocarbon, this compound requires careful handling as a halogenated organic waste stream. The procedures outlined below are synthesized from established safety protocols for analogous chemical structures and regulatory hazardous waste guidelines. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Disclaimer: A specific, official Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. The guidance herein is predicated on the chemical's classification as a halogenated aromatic compound and safety data from structurally related chemicals, such as Iodobenzene and 1,2,4,5-Tetramethylbenzene. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Hazard Identification and Risk Assessment

Before handling, it is crucial to understand the potential hazards. Based on data from its parent compound, 1,2,4,5-tetramethylbenzene, and the related iodobenzene, this compound should be treated as a hazardous substance.[2]

Hazard CategoryAnticipated HazardRationale / Supporting Data
Physical Hazards Flammable Solid The parent compound, 1,2,4,5-tetramethylbenzene (Durene), is classified as a flammable solid.[2][3][4] It can be ignited by heat, sparks, or flames.[5]
Health Hazards Irritant; Potential for Harm if Swallowed or Inhaled May cause eye, skin, and respiratory tract irritation.[6] While specific toxicity data is lacking, related compounds are harmful if swallowed.[7] Upon decomposition, it may emit toxic fumes of iodine.[8]
Environmental Hazards Very toxic to aquatic life with long-lasting effects Both 1,2,4,5-tetramethylbenzene and iodobenzene are classified as toxic or very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][3][9] Therefore, release into the environment must be strictly avoided.[3][9]

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Proper preparation is the foundation of safe disposal. All waste handling must be performed with the assumption that the compound possesses the hazards identified above.

Engineering Controls
  • Ventilation: All handling and packaging of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[6][10]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required for handling this waste stream.

  • Eye Protection: Wear chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but consult your institution's glove selection guide for halogenated aromatic compounds.[10]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[10]

Step-by-Step Disposal Procedure

The disposal of this compound follows the mandated pathway for halogenated organic waste. Do not mix this waste with non-halogenated solvents or other waste streams.[11]

Step 1: Waste Segregation

Immediately upon generation, classify and segregate the waste.

  • Classification: this compound is a halogenated organic solid waste .[11][12] This classification is due to the carbon-iodine bond in its structure.[13]

  • Collection: Collect all waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated container for halogenated organic solids.

Step 2: Containerization and Labeling

Proper containment is crucial to prevent leaks and ensure clear communication of hazards.

  • Container Selection: Use a leak-proof, sealable container compatible with the waste. A wide-mouth polyethylene or glass container with a screw-top lid is suitable. Ensure the container is clean and dry before use.

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and fill it out completely with the following information:

    • Full Chemical Name: "this compound"

    • Hazard identification (e.g., "Flammable Solid," "Environmental Hazard")

    • Accumulation Start Date

    • Researcher's Name and Contact Information

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: Store the container in a cool, dry, and well-ventilated area away from sources of ignition like heat, sparks, or open flames.[4][8] Ensure it is stored separately from incompatible materials, particularly strong oxidizing agents.[2][4] Keep the container securely sealed.[9]

Step 4: Arranging Final Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: When the container is full or the accumulation time limit is approaching (consult your EHS for specific time limits), contact your institution's Environmental Health and Safety department to schedule a waste pickup.[1]

  • Manifesting: The EHS department will manage the official hazardous waste manifest, which tracks the waste from generation to its final disposal site.

  • Ultimate Disposal Method: The standard and required method for disposal of halogenated organic compounds is high-temperature incineration at a federally permitted hazardous waste treatment, storage, and disposal facility (TSDF).[1] This process ensures the complete destruction of the organic molecule.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_process Handling & Segregation cluster_storage Accumulation & Disposal start Waste Generated (Solid Residue & Contaminated Items) ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling classify Classify Waste: Halogenated Organic Solid ppe->classify segregate Segregate into Designated Halogenated Waste Container classify->segregate Correct Classification label_container Securely Seal & Label Container with 'Hazardous Waste' Tag segregate->label_container store Store in Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Pickup (When full or near time limit) store->contact_ehs disposal Final Disposal: High-Temperature Incineration by Licensed Contractor contact_ehs->disposal

References

Mastering Safety: A Senior Scientist's Guide to Handling 3-Iodo-1,2,4,5-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the fields of medicinal chemistry and materials science, 3-Iodo-1,2,4,5-tetramethylbenzene (also known as 3-Iododurene) is a valuable aromatic iodide building block.[1] Its utility in synthesizing novel compounds, however, necessitates a deep and practical understanding of its potential hazards.[1] This guide moves beyond mere compliance, offering a procedural and logical framework for its safe handling, grounded in scientific principles. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a safe and controlled laboratory environment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Effective personal protective equipment (PPE) selection is not a one-size-fits-all checklist; it is a risk-based decision process rooted in the specific chemical and physical properties of the substance. For this compound, we must consider a triad of potential hazards: its physical state, its chemical reactivity and toxicity profile, and the nature of the procedures being performed.

Physical Properties & Associated Risks

The compound is a crystalline solid with a melting point in the range of 76-82 °C.[2][3] While its vapor pressure is low at room temperature, the primary physical hazard stems from its classification as a flammable solid .[4] This dictates stringent controls to prevent ignition.

Property[2][3][4]ValueImplication for Handling
CAS Number 2100-25-6Unique identifier for safety information retrieval.
Molecular Formula C₁₀H₁₃IIndicates a halogenated aromatic hydrocarbon.
Physical State White to off-white crystalline solidPotential for dust generation during handling.
Melting Point 76-82 °CStable solid at ambient laboratory temperatures.
Flammability Flammable Solid (Category 1)Requires strict avoidance of ignition sources.[4]

Toxicological Profile & Rationale for Barrier Protection

While a complete toxicological profile for this compound is not extensively detailed, the available data and the chemical's structure warrant a high degree of caution. Safety data for the compound explicitly warns of a "risk of absorption" and its high toxicity to aquatic life.[4]

Furthermore, the broader class of iodinated aromatic compounds and iodine itself are known to pose several health risks:

  • Irritation: Iodine and its compounds can be intensely irritating to the skin, eyes, and respiratory system.[5][6] Inhalation can lead to symptoms like headache and chest tightness.[5][7]

  • Toxicity of Iodinated Byproducts: Research has shown that iodinated disinfection byproducts (I-DBPs) are often more cytotoxic and genotoxic than their chlorinated and brominated counterparts.[8][9] This highlights the potential for significant biological activity of iodinated organic molecules.

  • Risk of Absorption: Direct skin contact must be avoided as the compound may be absorbed through the skin, a risk noted in its safety data sheet.[4]

Therefore, the core principle of our PPE strategy is total barrier protection to prevent inhalation of dust, eye contact, and skin absorption.

The First Line of Defense: Engineering Controls

Before any PPE is donned, the work environment must be engineered to minimize exposure. For this compound, the following are not recommendations but mandatory operational standards.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this solid must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood provides critical ventilation to capture any fine dust particles that may become airborne.[10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection.[11]

  • Ignition Source Control: Due to its flammability, all potential ignition sources must be eliminated from the work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[4][12] Use only spark-proof tools and explosion-proof equipment.[11]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[10][11]

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE ensemble is required for all personnel handling this compound.

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Safety GogglesMust be chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[10][12] They must provide a complete seal around the eyes to protect against fine dust particles. A face shield should be worn over goggles for larger quantities or when there is a significant risk of splashing.
Skin Protection Chemical-Resistant GlovesDouble-gloving is required. Use a lighter-weight nitrile glove as the inner layer and a heavier-duty, chemical-resistant outer glove. Given the halogenated aromatic nature, butyl rubber or Viton® are excellent choices. Always inspect gloves for defects before use and use proper removal techniques to avoid contaminating your skin.[13][14]
Skin Protection Laboratory CoatA flame-resistant lab coat is recommended. It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[10]
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved air-purifying respirator (APR) with N100, R100, or P100 particulate filters is required when handling the powder outside of a glovebox.[5] This protects against inhalation of fine dust. If there is a potential for vapor generation (e.g., heating), an organic vapor cartridge must be added.[15]

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area within the fume hood for the handling procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present.

  • Donning PPE: Don the required PPE in the correct order: inner gloves, lab coat, respirator, safety goggles, and finally, outer gloves.

  • Weighing and Transfer: Carefully weigh the solid on a tared weigh boat. Use gentle movements to minimize dust generation. Transfer the solid to the reaction vessel using a spatula.

  • Post-Transfer: Gently tap the weigh boat and spatula to dislodge any remaining powder into the vessel.

  • Immediate Cleanup: Place the used weigh boat and any contaminated wipes directly into a designated, sealed hazardous waste bag located inside the fume hood.

  • Doffing PPE: Remove PPE in the reverse order, taking care to avoid cross-contamination. Outer gloves are removed first, followed by the lab coat, goggles, and respirator. Inner gloves are removed last.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[13]

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you are not trained or equipped to do so.

  • PPE: Don the full PPE ensemble as described above, including respiratory protection.

  • Contain: Cover the spill with a non-combustible absorbent material like sand or vermiculite to prevent further spread.[14]

  • Collect: Carefully sweep the material into a designated hazardous waste container. Use non-sparking tools.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a soap and water wash. All cleanup materials are considered hazardous waste.[15]

Disposal Plan: All materials contaminated with this compound, including excess reagent, spill cleanup materials, and contaminated PPE, must be disposed of as hazardous waste.[4]

  • Waste Collection: Collect all solid waste in a clearly labeled, sealed, and puncture-proof container. The label must read "Hazardous Waste" and include the full chemical name.[14]

  • Disposal Method: Halogenated organic compounds require disposal via high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction.[14] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

Visualization of Safety Protocols

The following diagram outlines the critical decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Workflow Respiratory Protection Decision Workflow for this compound start Start: Task involves This compound q_fume_hood Is the entire operation contained within a certified chemical fume hood or glovebox? start->q_fume_hood resp_required High Risk of Inhalation REQUIRED: NIOSH-approved APR with P100 particulate filters. q_fume_hood->resp_required No no_resp_needed Low Risk of Inhalation Respirator not mandatory, but good practice. Proceed with standard PPE (goggles, gloves, lab coat). q_fume_hood->no_resp_needed Yes q_heating Does the procedure involve heating or generating vapors? resp_required->q_heating combo_cartridge Vapor & Particulate Risk REQUIRED: APR with combination Organic Vapor/P100 cartridges. q_heating->combo_cartridge Yes particulate_only Particulate Risk Only REQUIRED: APR with P100 particulate filters. q_heating->particulate_only No

Caption: Decision workflow for selecting appropriate respiratory protection.

By adhering to this comprehensive guide, you build a framework of safety that becomes second nature, allowing you to focus on the innovative potential of your research with confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.